AbetiMus
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
167362-48-3 |
|---|---|
Molecular Formula |
C7H5ClN2O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Abetimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abetimus (trade name Riquent), also known as LJP 394, is a synthetic immunomodulatory agent developed for the treatment of systemic lupus erythematosus (SLE), with a particular focus on lupus nephritis.[1][2][3] It is classified as a "tolerogen," a substance designed to induce immune tolerance to a specific antigen.[2][4] In SLE, the immune system produces autoantibodies against nuclear components, most notably double-stranded DNA (dsDNA). These anti-dsDNA antibodies are central to the pathogenesis of the disease, contributing to the formation of immune complexes that deposit in tissues like the kidneys, leading to inflammation and organ damage.[1][5] this compound was specifically designed to target these pathogenic B cells and their antibody products.[1][3] Although it showed promise in clinical trials by reducing anti-dsDNA antibody levels, it was never marketed.[2][6] This guide provides an in-depth look at its core mechanism of action, supported by available clinical data and representative experimental methodologies.
Core Mechanism of Action
This compound is a synthetic molecule composed of four double-stranded oligodeoxynucleotides attached to a non-immunogenic, branched polyethylene glycol carrier.[3][4] This unique structure underpins its dual mechanism of action aimed at mitigating the harmful effects of anti-dsDNA antibodies.
-
Neutralization of Circulating Anti-dsDNA Antibodies: this compound acts as a specific ligand for circulating anti-dsDNA antibodies. By binding to these autoantibodies in the bloodstream, it forms small, soluble immune complexes.[1] This process is thought to neutralize the pathogenic antibodies, preventing them from depositing in tissues and activating inflammatory pathways like the complement system.[1][7]
-
Induction of B-Cell Tolerance: A key aspect of this compound's mechanism is its ability to directly interact with the B cells that produce anti-dsDNA antibodies. It cross-links the anti-dsDNA B-cell receptors (surface-bound immunoglobulins) on these specific lymphocytes.[1][4] This cross-linking, in the absence of T-cell help, is designed to deliver a negative signal to the B cell, rendering it unresponsive (anergic) or inducing programmed cell death (apoptosis).[1][3] This targeted approach aims to specifically eliminate or inactivate the source of the autoantibodies without causing broad immunosuppression.[1]
Signaling Pathway
The proposed signaling pathway for this compound-induced B-cell tolerance involves the cross-linking of B-cell receptors (BCRs) specific for dsDNA. This multivalent binding is hypothesized to trigger intracellular signaling cascades that lead to anergy or apoptosis, effectively removing the autoantibody-producing B-cell from the immune repertoire.
Caption: Proposed mechanism of this compound-induced B-cell tolerance.
Quantitative Data from Clinical Studies
Clinical trials have provided quantitative evidence of this compound's biological activity. The primary endpoint measured was the reduction in circulating anti-dsDNA antibody titers. Below is a summary of data from a dose-ranging study.
| Dosage Regimen | Time Point | Mean Reduction in dsDNA Antibody Titer |
| 10 mg Weekly | Week 24 | 29.3% |
| 50 mg Weekly | Week 16 | 38.1% |
| 50 mg Weekly | Week 24 | 37.1% |
| Data sourced from a multicenter, dose-ranging clinical trial.[2] |
In the pivotal LJP-394-90-05 trial, treatment with this compound in patients with high-affinity antibodies to its DNA epitope resulted in a 67% reduction in renal flares compared to placebo.[6] Furthermore, treatment was consistently associated with statistically significant decreases in anti-dsDNA antibody levels from baseline compared with placebo.[6]
Experimental Protocols
Detailed proprietary protocols from the manufacturer are not publicly available. However, the mechanism of inducing B-cell apoptosis can be investigated using standard laboratory techniques such as an Annexin V apoptosis assay.
Representative Protocol: B-Cell Apoptosis Assay via Flow Cytometry
Objective: To determine if this compound induces apoptosis in a population of B-cells expressing anti-dsDNA surface immunoglobulins.
Materials:
-
Isolated B-cells from an appropriate source (e.g., lupus-prone mouse model).
-
This compound sodium.
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Methodology:
-
Cell Culture: Plate the isolated B-cells at a density of 1 x 10^6 cells/mL in a suitable culture flask.
-
Treatment: Induce apoptosis by treating the cells with varying concentrations of this compound. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).[8]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: Collect the cells (both adherent and floating) by centrifugation.
-
Washing: Wash the cells once with cold PBS to remove residual medium.
-
Staining:
-
Analysis:
Experimental Workflow Visualization
The following diagram illustrates the workflow for the representative apoptosis assay described above.
Caption: Experimental workflow for Annexin V apoptosis assay.
Conclusion
The mechanism of action of this compound is a targeted, dual-pronged approach designed to address a key pathological driver of systemic lupus erythematosus. By neutralizing circulating anti-dsDNA antibodies and inducing tolerance in the B-cells that produce them, this compound represented a specific and potentially safer alternative to broad immunosuppressants. While the drug did not reach the market, the principles behind its design—targeting specific pathogenic immune components to induce tolerance—remain a valuable area of research in the development of therapies for autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and pharmacological experience with LJP-394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific recognition of a dsDNA sequence motif by an immunoglobulin VH homodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and binding kinetics of murine lupus anti-DNA monoclonal antibodies implicate different stimuli for their production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LJP 394 for the prevention of renal flare in patients with systemic lupus erythematosus: results from a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AbetiMus: A Technical Guide on Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AbetiMus (trade name Riquent), also known as LJP 394, is a synthetic immunomodulatory agent designed as a tolerogen to treat systemic lupus erythematosus (SLE), particularly lupus nephritis. It is a complex macromolecule composed of four double-stranded oligodeoxyribonucleotides covalently attached to a non-immunogenic polyethylene glycol (PEG) carrier. The primary mechanism of action of this compound involves the cross-linking of specific anti-double-stranded DNA (anti-dsDNA) antibodies on the surface of B lymphocytes, which is intended to induce a state of B-cell anergy or tolerance, thereby reducing the production of these pathogenic autoantibodies. Despite demonstrating a significant reduction in anti-dsDNA antibody levels in clinical trials, this compound did not meet its primary endpoints for preventing renal flares and was ultimately not marketed. This technical guide provides a comprehensive overview of the structure, chemical properties, and proposed mechanism of action of this compound, supported by available clinical trial data and detailed experimental context.
Chemical Structure and Properties
This compound is a synthetic construct designed to mimic dsDNA and act as a B-cell tolerogen.[1] Its structure consists of four identical double-stranded oligodeoxyribonucleotides linked to a central, inert PEG platform.[1] This multivalent structure is crucial for its function, as it allows for the simultaneous binding and cross-linking of multiple B-cell receptors (BCRs) on the surface of autoreactive B cells.
Physicochemical Properties
Limited publicly available information exists regarding the detailed physicochemical properties of this compound. The available data is summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound sodium | Wikipedia[2] |
| CAS Number | 169147-32-4 | Wikipedia[2] |
| Molecular Formula | C₁₆₃₂H₁₉₄₄N₆₁₀Na₁₅₆O₉₇₀P₁₅₆S₄ | Wikipedia[2] |
| Molar Mass | 54171.35 g·mol⁻¹ | Wikipedia[2] |
| Solubility | Water-soluble | Open Access Journals[3] |
Mechanism of Action and Signaling Pathway
This compound is designed to selectively target and inactivate B cells that produce pathogenic anti-dsDNA antibodies, a hallmark of SLE.[1][3] The proposed mechanism of action is the induction of B-cell anergy, a state of functional unresponsiveness.
This is achieved through the following steps:
-
Binding to B-Cell Receptors: The four dsDNA oligonucleotides of this compound bind to the surface immunoglobulin receptors (BCRs) of B cells that are specific for dsDNA.
-
Cross-linking of BCRs: The multivalent structure of this compound allows it to simultaneously bind to and cross-link multiple BCRs on a single B cell.[1]
-
Induction of Anergy: This extensive cross-linking, in the absence of T-cell help, is believed to trigger an intracellular signaling cascade that leads to B-cell anergy or apoptosis.[3] This prevents the B cell from proliferating and differentiating into antibody-secreting plasma cells.
Proposed Signaling Pathway for this compound-Induced B-Cell Anergy
The precise signaling pathway induced by this compound has not been fully elucidated. However, based on the general understanding of B-cell anergy, a proposed pathway is illustrated below. Chronic BCR stimulation without co-stimulatory signals from T-helper cells is thought to lead to the activation of inhibitory signaling pathways.
Caption: Proposed signaling pathway for this compound-induced B-cell anergy.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and characterization of this compound are scarce due to its status as a discontinued investigational drug. However, based on the nature of the molecule, the following general methodologies would likely be employed.
Synthesis of this compound
The synthesis of this compound would be a multi-step process involving the separate synthesis of the oligodeoxyribonucleotides and the PEG carrier, followed by their conjugation.
Workflow for this compound Synthesis:
Caption: General workflow for the synthesis of this compound.
-
Oligonucleotide Synthesis: The single-stranded DNA oligonucleotides would be synthesized using standard automated solid-phase phosphoramidite chemistry.
-
Annealing: Equimolar amounts of the complementary single-stranded oligonucleotides would be annealed in a buffered solution to form the double-stranded DNA fragments.
-
PEG Carrier Derivatization: The polyethylene glycol carrier would be chemically modified to introduce reactive groups for the covalent attachment of the dsDNA oligonucleotides.
-
Conjugation: The derivatized PEG carrier would be reacted with the dsDNA fragments to form the final this compound conjugate.
-
Purification: The final product would be purified using chromatographic techniques such as ion-exchange or size-exclusion chromatography to remove unreacted starting materials and byproducts.
Characterization and Quality Control
A suite of analytical techniques would be necessary to ensure the identity, purity, and potency of this compound.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify impurities. |
| - Reversed-Phase HPLC | To assess the purity of the single-stranded oligonucleotides. |
| - Ion-Exchange HPLC | To separate and quantify the final conjugate from unconjugated DNA. |
| - Size-Exclusion HPLC | To determine the molecular weight distribution and detect aggregates. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the oligonucleotides and the final conjugate. |
| Capillary Gel Electrophoresis (CGE) | To assess the purity and integrity of the oligonucleotides. |
| UV-Vis Spectroscopy | To determine the concentration of the oligonucleotides and the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the PEG carrier and the overall conjugate. |
| Binding Assays (e.g., ELISA, Surface Plasmon Resonance) | To determine the binding affinity of this compound to anti-dsDNA antibodies. |
Clinical Data
This compound underwent several clinical trials to evaluate its safety and efficacy in patients with SLE. The most significant was the Phase III PEARL (Program Enabling Antibody Reduction in Lupus) trial.
Pharmacokinetic Properties
A study in healthy volunteers provided the following pharmacokinetic data:
| Parameter | Value |
| Mean Half-life | 0.8 to 1.5 hours |
| Maximum Plasma Concentration (Cmax) | Dose-proportional |
| Area Under the Curve (AUC) | Greater than dose-proportional between 600 mg and 1200 mg doses |
Pharmacodynamic and Efficacy Data (Phase III PEARL Trial)
The PEARL trial was a randomized, double-blind, placebo-controlled study in SLE patients with a history of lupus nephritis.[2]
| Endpoint | This compound Group (n=145) | Placebo Group (n=153) | p-value |
| Reduction in anti-dsDNA antibody levels | Statistically significant decrease from baseline | - | < 0.0001[2] |
| Renal Flares | 12% (17 patients) | 16% (24 patients) | Not significant[2] |
| ≥50% Reduction in Proteinuria at 1 year | Statistically significant improvement | - | 0.047[2] |
While this compound demonstrated a statistically significant reduction in the key biomarker of anti-dsDNA antibodies, it failed to achieve a statistically significant prolongation in the time to renal flare, which was the primary endpoint of the study.[2][4]
Conclusion
This compound represents a novel and targeted approach to the treatment of systemic lupus erythematosus by aiming to induce B-cell tolerance. Its unique structure as a tetrameric oligonucleotide conjugate was designed to specifically inactivate the B cells responsible for producing pathogenic anti-dsDNA antibodies. While clinical trials confirmed its ability to significantly reduce the levels of these autoantibodies, this did not translate into a statistically significant clinical benefit in preventing renal flares in the overall study population. Further analysis suggested a potential benefit in a sub-group of patients with high-affinity antibodies.[1] The development of this compound was discontinued, but the extensive research and clinical data gathered provide valuable insights for the future development of targeted therapies for autoimmune diseases. The challenges faced by this compound underscore the complexities of translating biomarker modulation into clinical efficacy in a heterogeneous disease like SLE.
References
- 1. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
AbetiMus (Abetimus Sodium): A Technical Overview of its Discovery, Development, and Mechanistic Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abetimus sodium, also known as LJP-394 and under the trade name Riquent, is a synthetic immunomodulatory agent developed by La Jolla Pharmaceutical Company for the treatment of systemic lupus erythematosus (SLE), with a particular focus on lupus nephritis.[1][2] As a "tolerogen," this compound was designed to selectively reduce the levels of pathogenic anti-double-stranded DNA (anti-dsDNA) antibodies, which are key mediators in the pathogenesis of SLE.[2][3] The drug is a multivalent compound composed of four double-stranded oligodeoxyribonucleotides linked to a non-immunogenic polyethylene glycol platform.[3] This structure allows for the cross-linking of B-cell surface immunoglobulins, which is intended to induce a state of tolerance or anergy in the B-cells that produce anti-dsDNA antibodies.[3] Despite showing promise in preclinical and early clinical studies by effectively reducing anti-dsDNA antibody levels, this compound ultimately failed to meet its primary endpoints in pivotal Phase III clinical trials, specifically the significant prolongation of time to renal flare.[4] Consequently, the drug was never marketed in the United States or Europe.[1] This whitepaper provides an in-depth technical guide to the discovery, development history, mechanism of action, and experimental protocols related to this compound.
Discovery and Development History
The development of this compound sodium began in the early 1990s, driven by the understanding that anti-dsDNA antibodies play a crucial role in the pathology of lupus nephritis.[2] The core concept was to create a molecule that could specifically target and neutralize these antibodies and the B-cells that produce them, without causing broad immunosuppression.[3][4]
La Jolla Pharmaceutical Company developed this compound as a synthetic B-cell tolerogen.[3] The drug, also referred to as LJP-394, consists of four double-stranded oligodeoxyribonucleotides attached to a central branched platform.[5] This multivalent structure was designed to act as an "anti-anti-DNA" agent, effectively rendering specific B-lymphocytes unresponsive to immunogenic stimuli and thereby preventing the production of autoantibodies.[5]
Preclinical studies in murine models of lupus, such as the BXSB lupus nephritis model, demonstrated that administration of this compound could improve survival and renal pathology.[1] These promising results led to a series of clinical trials throughout the 1990s and early 2000s, involving over 800 patients.[2]
The clinical development program for this compound included several key trials, notably the Phase II/III LJP-394-90-05 trial and the Phase III LJP-394-90-09 trial, also known as the PEARL (Program Enabling Antibody Reduction in Lupus) study.[3][6] An important aspect of these trials was the identification of a patient subpopulation with high-affinity antibodies to the oligonucleotide epitope of this compound, who were believed to be more likely to respond to treatment.[6] This led to the use of a surface plasmon resonance (SPR)-based assay to screen and select patients for the later trials.[6]
Despite demonstrating a consistent and significant reduction in anti-dsDNA antibody levels and being well-tolerated, the pivotal clinical trials ultimately failed to demonstrate a statistically significant delay in the time to renal flare, which was the primary endpoint.[4][7] In the LJP-394-90-09 trial, while there was a 25% reduction in the number of renal flares in the this compound group compared to placebo, this difference did not reach statistical significance.[4] As a result of these outcomes, the development of this compound was discontinued, and it never received marketing approval.[1]
Mechanism of Action
This compound sodium exerts its immunomodulatory effects through a dual mechanism of action aimed at reducing the pathogenic impact of anti-dsDNA antibodies:
-
Neutralization of Circulating Antibodies: The multivalent nature of this compound allows it to bind to circulating anti-dsDNA antibodies, forming immune complexes that are then cleared from circulation.[4]
-
Induction of B-Cell Tolerance: By cross-linking B-cell receptors (surface immunoglobulins) on B-lymphocytes that are specific for dsDNA, this compound induces a state of anergy (unresponsiveness) or apoptosis (programmed cell death) in these cells.[3] This targeted approach is intended to reduce the production of new anti-dsDNA antibodies.
The signaling pathway for B-cell anergy induction by multivalent antigen cross-linking is a complex process. The following diagram illustrates the key steps involved:
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the pivotal clinical trials of this compound sodium.
Table 1: Overview of Pivotal Clinical Trials
| Trial Identifier | Phase | Number of Patients | Treatment Arms | Mean Duration |
| LJP-394-90-05 | II/III | 230 | This compound, Placebo | 371 days |
| LJP-394-90-09 (PEARL) | III | 317 | This compound 100 mg/week, Placebo | 310 days |
Table 2: Efficacy Outcomes in the LJP-394-90-09 (PEARL) Trial
| Outcome | This compound (n=145) | Placebo (n=153) | p-value |
| Primary Endpoint | |||
| Time to Renal Flare | Not significantly prolonged | Not significantly prolonged | Not significant |
| Secondary & Other Endpoints | |||
| Patients with Renal Flare | 17 (12%) | 24 (16%) | Not significant |
| Reduction in anti-dsDNA Antibody Levels | Significant reduction | - | < 0.0001 |
| ≥50% Reduction in Proteinuria at 1 year | Statistically significant | - | 0.047 |
Experimental Protocols
A critical component of the later-stage clinical development of this compound was the selection of patients with high-affinity anti-dsDNA antibodies. This was achieved using a Surface Plasmon Resonance (SPR)-based assay, specifically the Biacore system.
Measurement of Anti-dsDNA Antibody Affinity using Surface Plasmon Resonance (SPR)
Principle:
Surface Plasmon Resonance is an optical technique used to measure real-time biomolecular interactions.[8] It works by detecting changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. When the other molecule (the analyte) flows over the surface and binds to the ligand, the mass at the surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD), a measure of affinity, can be calculated.
Methodology (Generalized Protocol):
-
Sensor Chip Preparation: A sensor chip, typically with a carboxymethylated dextran surface, is activated.
-
Ligand Immobilization: The dsDNA oligonucleotide epitope of this compound is immobilized onto the sensor chip surface.
-
Analyte Injection: Patient serum, containing anti-dsDNA antibodies, is injected at various dilutions and flows over the sensor chip surface.
-
Association Phase: The binding of the anti-dsDNA antibodies to the immobilized dsDNA is monitored in real-time.
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the antibody-DNA complex.
-
Regeneration: The sensor chip surface is regenerated using a solution that disrupts the antibody-DNA interaction without damaging the immobilized ligand, preparing it for the next sample.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the ka, kd, and KD values. Patients with a KD below a predefined threshold were classified as having "high-affinity" antibodies.
The following diagram illustrates the experimental workflow for patient selection using the SPR-based assay.
Conclusion
This compound sodium represents a targeted and innovative approach to the treatment of systemic lupus erythematosus. Its development was based on a strong scientific rationale and demonstrated a clear pharmacodynamic effect in reducing pathogenic anti-dsDNA antibodies. However, the failure to translate this biomarker effect into a statistically significant clinical benefit in pivotal trials highlights the complexities of drug development for autoimmune diseases. The story of this compound underscores the importance of selecting appropriate clinical endpoints and the challenge of demonstrating efficacy in a heterogeneous patient population. The use of a patient selection strategy based on antibody affinity was a notable aspect of its development and provides valuable lessons for future research in personalized medicine for autoimmune disorders. While this compound itself did not reach the market, the extensive research and clinical data generated during its development have contributed to a deeper understanding of the role of B-cells and anti-dsDNA antibodies in SLE.
References
- 1. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LJP-394 (this compound sodium) in the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium: a new therapy for delaying the time to, and reducing the incidence of, renal flare and/or major systemic lupus erythematosus flares in patients with systemic lupus erythematosus who have a history of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. DDrare: Database of Drug Development for Rare Diseases [raredis.nibiohn.go.jp]
- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Specificity and binding kinetics of murine lupus anti-DNA monoclonal antibodies implicate different stimuli for their production - PMC [pmc.ncbi.nlm.nih.gov]
AbetiMas as a B-cell Immunomodulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AbetiMas, also known as Abetimus sodium, LJP 394, or Riquent®, is an investigational B-cell immunomodulator designed for the treatment of systemic lupus erythematosus (SLE), with a particular focus on patients with a history of lupus nephritis. This synthetic molecule operates by inducing tolerance in B-cells that produce autoantibodies against double-stranded DNA (dsDNA), a key pathogenic factor in SLE. By cross-linking B-cell receptors (BCRs) on these specific B-cells, AbetiMas triggers a state of clonal anergy or apoptosis, thereby reducing the production of anti-dsDNA antibodies. This document provides a comprehensive technical overview of AbetiMas, including its mechanism of action, a summary of clinical trial data, details of relevant experimental protocols, and visualizations of the proposed signaling pathways.
Core Mechanism of Action
AbetiMas is a synthetic toleragen composed of four double-stranded oligodeoxynucleotides covalently linked to a non-immunogenic polyethylene glycol platform.[1] This unique structure allows it to bind and cross-link membrane-bound anti-dsDNA antibodies on the surface of autoreactive B-cells. This cross-linking is believed to mimic a state of chronic antigen stimulation, which, in the absence of T-cell help, drives the B-cell into a state of unresponsiveness (anergy) or programmed cell death (apoptosis).[2][3] This targeted approach aims to specifically reduce the population of pathogenic B-cells without causing broad immunosuppression.[4]
Quantitative Data from Clinical Trials
Two pivotal clinical trials, LJP 394-90-05 (a Phase II/III study) and LJP 394-90-09 (the PEARL trial, a Phase III study), have evaluated the efficacy and safety of AbetiMas in SLE patients with a history of renal disease.[4] The primary endpoint in these studies was the time to renal flare. A key finding was that patients with high-affinity antibodies to the DNA epitope of AbetiMas showed a more pronounced clinical benefit.[4][5]
Table 1: Summary of Patient Demographics and Trial Design
| Parameter | LJP 394-90-05 Trial | PEARL Trial (LJP 394-90-09) |
| Number of Patients | 230[1] | 317 (298 in ITT population)[5] |
| Mean Duration | 371 days[4] | 310 days[4] |
| Patient Population | SLE patients with a history of nephritis and elevated anti-dsDNA antibodies.[4] | SLE patients with a history of renal flare and anti-dsDNA levels >15 IU/ml.[5] |
| Dosing Regimen | Induction: 100 mg/week for 16 weeks. Maintenance: 50 mg/week for 12 weeks, with 8-week drug holidays. | 100 mg/week for up to 22 months.[5] |
Table 2: Key Efficacy Outcomes of AbetiMas Clinical Trials
| Outcome Measure | LJP 394-90-05 Trial Results | PEARL Trial (LJP 394-90-09) Results |
| Reduction in Anti-dsDNA Antibodies | Statistically significant reduction (p < 0.0001).[1] | Statistically significant reduction (p < 0.0001).[5] |
| Time to Renal Flare | Estimated median time to renal flare was 158 months for AbetiMas vs. 51 months for placebo.[1] | Not statistically significant.[5] |
| Incidence of Renal Flares | Statistically significant reduction in patients with high-affinity antibodies. | 25% fewer renal flares in the AbetiMas group (12%) vs. placebo (16%), but not statistically significant.[5] |
| Reduction in Proteinuria | Not a primary endpoint, but a 50% reduction was observed in some patients.[1] | More patients in the AbetiMas group had a ≥50% reduction in proteinuria at 1 year (nominal p = 0.047).[5] |
Experimental Protocols
Detailed protocols for the specific assays used in the AbetiMas clinical trials are not extensively published. However, based on the available literature, the following methodologies are central to the evaluation of AbetiMas and similar B-cell immunomodulators.
In Vitro B-cell Anergy and Apoptosis Assay
This type of assay is crucial for demonstrating the direct effect of AbetiMas on B-cells.
Objective: To determine if cross-linking of surface immunoglobulins on B-cells with AbetiMas leads to a state of anergy (unresponsiveness to subsequent stimulation) or apoptosis.
General Protocol Outline:
-
B-cell Isolation: Isolate B-lymphocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors or SLE patients using magnetic-activated cell sorting (MACS) with anti-CD19 magnetic beads.
-
B-cell Culture: Culture the isolated B-cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine).
-
Treatment: Treat the B-cells with varying concentrations of AbetiMas for a specified period (e.g., 24-72 hours). Control groups should include untreated cells and cells treated with a non-specific oligonucleotide.
-
Assessment of Anergy:
-
After the initial treatment period, wash the cells to remove AbetiMas.
-
Re-stimulate the B-cells with a known B-cell activator, such as anti-IgM antibodies, CpG oligonucleotides, or CD40L.
-
Measure B-cell proliferation using assays like [³H]-thymidine incorporation or CFSE dilution by flow cytometry. A significant reduction in proliferation in the AbetiMas-pretreated group compared to controls indicates anergy.
-
-
Assessment of Apoptosis:
-
After treatment with AbetiMas, stain the cells with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).
-
Analyze the cells by flow cytometry. An increase in the percentage of Annexin V-positive cells in the AbetiMas-treated group indicates the induction of apoptosis.
-
Measurement of Anti-dsDNA Antibody Affinity using Surface Plasmon Resonance (SPR)
The clinical trials for AbetiMas identified a subgroup of patients with high-affinity anti-dsDNA antibodies who responded better to treatment.[1] SPR (e.g., using a Biacore system) is the standard method for determining antibody affinity.
Objective: To measure the binding affinity (KD) of a patient's serum anti-dsDNA antibodies to the oligonucleotide component of AbetiMas.
General Protocol Outline:
-
Sensor Chip Preparation: Covalently immobilize the double-stranded oligonucleotide component of AbetiMas onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Sample Preparation: Dilute patient serum samples to an appropriate concentration in a suitable running buffer (e.g., HBS-EP+).
-
SPR Analysis:
-
Inject the diluted serum over the sensor chip surface at a constant flow rate.
-
The binding of anti-dsDNA antibodies to the immobilized oligonucleotides is detected in real-time as a change in resonance units (RU).
-
After the association phase, inject running buffer to monitor the dissociation of the antibodies.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher affinity.
-
Signaling Pathways and Logical Relationships
The proposed mechanism of action for AbetiMas involves the cross-linking of B-cell receptors, leading to a negative regulatory signal that results in either anergy or apoptosis. The precise downstream signaling cascade is not fully elucidated for AbetiMas specifically, but it is thought to involve key mediators of B-cell signaling.
Proposed Signaling Pathway for AbetiMas-Induced B-cell Anergy/Apoptosis
The following diagram illustrates a plausible signaling pathway initiated by AbetiMas.
Caption: Proposed signaling cascade initiated by AbetiMas binding to the B-cell receptor.
Experimental Workflow for Assessing B-cell Anergy
The following diagram outlines the key steps in an in vitro experiment to determine if AbetiMas induces B-cell anergy.
Caption: Workflow for in vitro B-cell anergy assessment.
Logical Relationship of AbetiMas's Therapeutic Effect
This diagram illustrates the conceptual framework for the therapeutic action of AbetiMas in SLE.
Caption: Conceptual flow of AbetiMas's immunomodulatory effect.
Conclusion
AbetiMas represents a targeted immunomodulatory approach for the treatment of SLE by specifically inducing tolerance in pathogenic anti-dsDNA antibody-producing B-cells. While clinical trials have demonstrated a consistent reduction in anti-dsDNA antibody levels and a favorable safety profile, the primary endpoint of significantly delaying renal flares was not consistently met in the broader patient population.[5] Subgroup analyses, however, suggest that patients with high-affinity anti-dsDNA antibodies may derive a more substantial clinical benefit.[1] Further research is warranted to precisely define the patient population most likely to respond to AbetiMas and to fully elucidate the intricate signaling pathways involved in its mechanism of action. The information and protocols outlined in this guide provide a framework for continued investigation into this and similar targeted B-cell therapies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. B-cell anergy: from transgenic models to naturally occurring anergic B cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinases Lyn and Syk regulate B cell receptor‐coupled Ca2+ mobilization through distinct pathways. | The EMBO Journal [link.springer.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound sodium: a new therapy for delaying the time to, and reducing the incidence of, renal flare and/or major systemic lupus erythematosus flares in patients with systemic lupus erythematosus who have a history of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Abetimus in Systemic Lupus Erythematosus: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Lupus Erythematosus (SLE) is a prototypic autoimmune disease characterized by the production of autoantibodies, particularly against double-stranded DNA (dsDNA), which play a major pathogenic role in lupus nephritis. Abetimus sodium (formerly LJP 394, trade name Riquent) was an investigational therapeutic agent designed as a B-cell tolerogen to specifically target the B lymphocytes that produce these pathogenic antibodies. Composed of four dsDNA oligonucleotides on a non-immunogenic carrier, this compound was developed to neutralize circulating anti-dsDNA antibodies and induce antigen-specific B-cell tolerance, thereby preventing renal flares.[1] Despite a strong mechanistic rationale and promising early-phase data, this compound ultimately failed to demonstrate a statistically significant benefit in pivotal Phase III clinical trials, leading to the discontinuation of its development.[2] This technical guide provides an in-depth review of this compound, its mechanism of action, the experimental protocols of its key clinical trials, a summary of its clinical efficacy and safety data, and the signaling pathways it aimed to modulate.
Introduction to SLE and the Rationale for this compound
Systemic Lupus Erythematosus is a chronic, multi-system autoimmune disorder where the immune system mistakenly attacks the body's own tissues. A hallmark of SLE is the loss of tolerance to nuclear antigens, leading to the production of a wide array of autoantibodies. Among these, antibodies targeting double-stranded DNA (anti-dsDNA) are highly specific for SLE and are central to the pathogenesis of lupus nephritis, the most severe manifestation of the disease. These antibodies form immune complexes that deposit in the glomeruli of the kidneys, activating complement pathways and triggering inflammation that can lead to irreversible organ damage and failure.[3]
Conventional treatments for lupus nephritis, such as high-dose corticosteroids and cytotoxic agents like cyclophosphamide, are associated with significant toxicity and broad immunosuppression.[3][4] This created a clear need for targeted therapies that could selectively neutralize the pathogenic components of the immune response without compromising overall immune function.
This compound was developed to meet this need. The drug is a synthetic, water-soluble molecule consisting of four double-stranded oligodeoxynucleotides attached to a triethyleneglycol backbone.[5] This structure was specifically designed to act as a "tolerogen," a substance that induces immune unresponsiveness, by targeting the B-cells responsible for producing anti-dsDNA antibodies.[1][6] The therapeutic goals were twofold: to reduce circulating anti-dsDNA antibody levels and to render the B-cells that produce them anergic or apoptotic, thus preventing subsequent renal flares.[7]
Mechanism of Action
This compound was designed to operate through two primary mechanisms to reduce the pathogenic impact of anti-dsDNA antibodies.
-
Neutralization of Circulating Antibodies : Upon intravenous administration, this compound was intended to bind to soluble anti-dsDNA antibodies in the bloodstream. By forming these complexes, it would prevent the antibodies from depositing in the kidneys and other tissues, thereby mitigating immune complex-mediated damage.
-
Induction of B-Cell Tolerance : The core of this compound's mechanism was to induce tolerance in the specific B-cell populations that produce anti-dsDNA antibodies. By cross-linking the B-cell receptors (BCRs) — which are surface-bound forms of the very antibodies the cell produces — on these autoreactive B-cells, this compound would deliver a strong signaling cascade.[1][5][7] In the absence of T-cell help, this strong BCR signaling in autoreactive B-cells leads not to activation, but to a state of unresponsiveness (anergy) or programmed cell death (apoptosis).[7] This process selectively removes the source of the pathogenic autoantibodies without affecting other B-cell populations crucial for normal immune defense.[6]
The proposed signaling pathway for this compound-mediated B-cell tolerance is depicted below.
Caption: this compound cross-links B-cell receptors, inducing anergy or apoptosis.
Clinical Development and Experimental Protocols
This compound underwent several major clinical trials, primarily focused on its efficacy in preventing renal flares in SLE patients with a history of nephritis.
Key Clinical Trials
Two pivotal studies form the core of the this compound clinical development program:
-
LJP 394-90-05: A Phase II/III, randomized, double-blind, placebo-controlled study designed to assess if this compound could delay or prevent renal flares.[8]
-
LJP 394-90-09 (The ASPEN trial): A subsequent large Phase III trial with a similar design to confirm the findings of the initial study.[9][10]
Experimental Protocols
While full, detailed protocols are proprietary, the published literature provides a clear overview of the methodologies employed in these trials.
Patient Population: The trials enrolled SLE patients who had a documented history of renal disease and elevated levels of anti-dsDNA antibodies.[4][8][9] A key innovation in the later trial was the use of an assay to select patients whose antibodies had high affinity for the oligonucleotide epitope of this compound, as this sub-population was hypothesized to be most responsive.[1][8][9]
Treatment Regimen:
-
LJP 394-90-05: This trial involved an induction phase where patients received 100 mg of this compound or placebo weekly for 16 weeks. This was followed by a maintenance phase consisting of alternating 8-week drug holidays and 12-week cycles of 50 mg weekly doses.
-
LJP 394-90-09: This study used a simpler regimen of 100 mg of this compound or placebo administered weekly for up to 22 months.[9]
Primary and Secondary Endpoints:
-
Primary Endpoint: The main objective for both trials was to measure the time to the first renal flare. A renal flare was typically defined by a significant increase in proteinuria, an increase in serum creatinine, and/or the presence of urinary casts.[8][9]
-
Secondary Endpoints: These included the total number of renal flares, changes in anti-dsDNA antibody levels, changes in complement levels (C3), the time to initiation of high-dose corticosteroid or cyclophosphamide treatment, and overall safety.[8][9]
The general workflow for these clinical trials is illustrated below.
Caption: Clinical trial workflow for this compound studies in lupus nephritis.
Key Assay Methodologies
The clinical assessment of this compound relied on several critical laboratory assays.
-
Anti-dsDNA Antibody Measurement: Levels of anti-dsDNA antibodies were a key biomarker. The Farr radioimmunoassay was frequently used in these studies.[11] This assay is based on the precipitation of radiolabeled DNA bound by antibodies. It is highly specific and tends to detect high-avidity antibodies, which are considered more pathogenic.[12][13] Other methods like ELISA and the Crithidia luciliae immunofluorescence test (CLIFT) are also common for measuring these antibodies but may detect different antibody populations (e.g., lower avidity).[13][14][15]
-
Antibody Affinity Assay: To enrich the trial population with likely responders, La Jolla Pharmaceuticals developed a surface plasmon resonance (SPR)-based assay .[1] This technique measures the binding affinity (the strength of the interaction) between a patient's serum antibodies and the this compound drug itself, which is immobilized on a sensor chip. This allowed for the prospective identification of patients with "high-affinity" antibodies.[1]
Quantitative Data and Clinical Trial Outcomes
The clinical trials for this compound yielded mixed results that, while demonstrating biological activity, ultimately failed to meet the predefined primary endpoints for efficacy.
Biological Activity
Across multiple studies, this compound consistently demonstrated an ability to reduce the levels of its target biomarker.
-
Reduction in Anti-dsDNA Antibodies: Treatment with this compound led to a statistically significant decrease in anti-dsDNA antibody levels compared to placebo (P < 0.0001 in the Phase III trial).[9][10]
-
Increase in Complement C3 Levels: Reductions in anti-dsDNA levels were associated with corresponding increases in C3 levels, suggesting a decrease in the complement consumption that characterizes active disease.[9]
Clinical Efficacy
Despite its clear biological effect, the translation to clinical benefit was not robust enough to achieve statistical significance in the pivotal trials. The tables below summarize the key quantitative outcomes from the two major studies.
Table 1: Summary of LJP 394-90-05 Trial Results
| Endpoint | Placebo Group (n=116) | This compound Group (n=114) | High-Affinity this compound Group | p-value (High-Affinity) |
|---|---|---|---|---|
| Time to Renal Flare | Not significantly different | Not significantly different | Longer time to flare | Significant |
| Number of Renal Flares | - | - | 67% fewer flares | Significant |
| High-Dose Steroid/Cyclophosphamide Use | - | 41% fewer treatments | 62% fewer treatments | Significant |
(Data sourced from references[6][8])
Table 2: Summary of LJP 394-90-09 (ASPEN) Trial Results
| Endpoint | Placebo Group (n=153) | This compound Group (n=145) | p-value |
|---|---|---|---|
| Time to Renal Flare (Primary Endpoint) | Not significantly longer | - | Not Significant |
| Patients with Renal Flares | 24 (16%) | 17 (12%) | Not Significant |
| Reduction in Anti-dsDNA Levels | - | Significant Reduction | < 0.0001 |
| Patients with >50% Proteinuria Reduction at 1 Year | - | More patients | 0.047 (Nominal) |
(Data sourced from references[9][10])
Safety and Tolerability
A positive aspect of the this compound development program was its excellent safety profile. Across trials involving nearly 1,000 patients, the drug was consistently shown to be safe and well-tolerated.[11] There was no significant difference in the rate of overall or serious adverse events between the this compound and placebo groups. This contrasted sharply with the significant toxicities of standard immunosuppressive therapies.[3]
Conclusion and Future Perspective
This compound sodium represented a pioneering effort in the development of targeted, antigen-specific immunotherapy for SLE. Its design was based on a sound immunological principle: inducing tolerance in autoreactive B-cells to halt the production of pathogenic anti-dsDNA antibodies.[6] The drug successfully demonstrated biological activity by significantly reducing these antibody levels.[2][9]
However, this biological effect did not translate into a statistically significant clinical benefit in preventing renal flares in two large, well-controlled pivotal trials.[2] The second trial's failure to meet its primary endpoint, despite promising trends, led to the termination of its development program in 2009.[2] The reasons for this disconnect between biomarker response and clinical outcome are likely multifactorial, potentially including trial design elements, the complex and heterogeneous nature of SLE pathogenesis beyond anti-dsDNA antibodies, and the concurrent use of other medications like mycophenolate mofetil which may have lowered the overall flare rate.
While this compound itself did not reach the market, the program provided valuable lessons for the field of autoimmune drug development. It validated the concept of targeting B-cells in SLE, a strategy that has since proven successful with B-cell depleting therapies (e.g., rituximab) and agents that block B-cell survival factors (e.g., belimumab).[16] The experience with this compound underscores the challenge of using biomarker reduction as a surrogate for clinical efficacy and highlights the critical importance of trial design in studying a disease as complex as SLE. The pursuit of inducing antigen-specific tolerance remains a "holy grail" in autoimmune disease therapy, and the story of this compound serves as a crucial case study for all professionals in the field.
References
- 1. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LJP-394 (this compound sodium) in the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. | BioWorld [bioworld.com]
- 6. Clinical and pharmacological experience with LJP-394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LJP 394 for the prevention of renal flare in patients with systemic lupus erythematosus: results from a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. LJP 394 (this compound sodium, Riquent) in the management of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annsaudimed.net [annsaudimed.net]
- 13. ovid.com [ovid.com]
- 14. gruppofirma.com [gruppofirma.com]
- 15. Clinical evaluation of a new automated anti-dsDNA fluorescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Pharmacodynamics of Abetimus Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abetimus sodium (formerly LJP 394, Riquent) is an investigational immunomodulatory agent designed to induce tolerance in B lymphocytes that produce autoantibodies against double-stranded DNA (dsDNA). Such autoantibodies are a hallmark of Systemic Lupus Erythematosus (SLE) and are central to the pathogenesis of lupus nephritis. This compound sodium is a synthetic molecule, classified as a "tolerogen," comprising four double-stranded oligodeoxyribonucleotides covalently attached to a non-immunogenic polyethylene glycol platform.[1][2] This guide provides an in-depth overview of the pharmacodynamics of this compound sodium, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating its proposed mechanism of action. Although development of the drug was discontinued and it was never marketed, the principles of its design and the data from its clinical evaluation offer valuable insights into antigen-specific immunomodulation.[3][4][5]
Mechanism of Action
This compound sodium exerts its therapeutic effect by targeting autoreactive B cells. The core of its mechanism is the induction of antigen-specific B cell tolerance, which can manifest as either anergy (a state of functional unresponsiveness) or apoptosis (programmed cell death).[6]
The proposed mechanism involves two primary actions:
-
Cross-linking of B Cell Receptors (BCRs): The four dsDNA oligonucleotides on the this compound molecule act as specific ligands for the B cell receptors (surface immunoglobulins) on B cells that recognize dsDNA.[1][2] The multivalent structure of this compound allows for the cross-linking of these BCRs. This extensive cross-linking, in the absence of co-stimulatory signals from T helper cells, delivers an inhibitory signal to the B cell.[6]
-
Induction of Tolerance: This inhibitory signal is believed to render the specific B lymphocytes unresponsive to further stimulation, preventing their proliferation and differentiation into antibody-secreting plasma cells.[1][6] This ultimately leads to a reduction in the circulating titers of pathogenic anti-dsDNA autoantibodies.[2]
The following diagram illustrates the proposed signaling pathway leading to B cell anergy upon engagement with this compound sodium.
Caption: Putative signaling pathway for this compound sodium-induced B cell tolerance.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound sodium have been evaluated in both preclinical and clinical settings. The data consistently show a reduction in anti-dsDNA antibody levels.
Table 1: Preclinical Efficacy in Lupus Animal Models
| Animal Model | Effect of LJP 394 | Reference |
| Lupus-prone mice | Reduction in anti-dsDNA antibody titers | [2] |
| Lupus-prone mice | Reduction in anti-dsDNA antibody-secreting cells | [2] |
Table 2: Clinical Efficacy from Phase II & III Trials
| Parameter | Study Population | Result | p-value | Reference |
| Renal Flares | Phase III (PEARL Trial, ITT population) | 25% fewer flares vs. placebo (12% vs. 16%) | Not significant | [5][7] |
| Renal Flares | Phase II/III (High-affinity subgroup) | 67% fewer flares vs. placebo | Significant | [8] |
| Anti-dsDNA Antibody Levels | Phase III (PEARL Trial) | Significant reduction from baseline | < 0.0001 | [5][7] |
| Anti-dsDNA Antibody Levels | Phase II Dose-Ranging | Up to 38.1% reduction with 50 mg weekly | - | [6] |
| Proteinuria | Phase III (PEARL Trial) | More patients with ≥50% reduction at 1 year vs. placebo | 0.047 | [5][7] |
| Complement C3 Levels | Phase III (PEARL Trial) | Increases correlated with anti-dsDNA reduction | < 0.0001 | [5][7] |
Experimental Protocols
The clinical development of this compound sodium relied on specific assays to select patients and measure pharmacodynamic endpoints.
Patient Selection: Surface Plasmon Resonance (SPR) Assay
A key aspect of the later clinical trials was the selection of patients with high-affinity antibodies to the dsDNA epitope of this compound sodium, as this subpopulation showed a better response.[8][9] This was achieved using a surface plasmon resonance-based assay.
Objective: To measure the binding affinity of patients' serum IgG to the this compound sodium molecule.
General Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., from Biacore) is prepared by immobilizing a ligand that can capture the this compound sodium molecule.
-
Ligand Immobilization: this compound sodium is passed over the sensor chip surface and captured by the immobilized ligand.
-
Analyte Injection: Diluted patient serum (containing IgG antibodies) is injected and flows over the sensor chip surface.
-
Binding Measurement: The SPR instrument detects changes in the refractive index at the surface of the chip as the patient's antibodies bind to the immobilized this compound sodium. This change is proportional to the mass of bound antibodies and is recorded in real-time as a sensorgram.
-
Data Analysis: The association and dissociation rates are calculated from the sensorgram to determine the binding affinity (KD). Patients with high-affinity antibodies (a low KD value) were selected for inclusion in the trials.
The following diagram outlines the workflow for patient selection using SPR.
Caption: Workflow for patient selection in this compound sodium clinical trials.
Pharmacodynamic Endpoint: Farr Radioimmunoassay
The primary pharmacodynamic endpoint in the clinical trials was the level of circulating anti-dsDNA antibodies, which was measured using the Farr assay.[10][11] This assay is highly specific for high-avidity anti-dsDNA antibodies, which are considered to be more pathogenic in SLE.
Objective: To quantify the concentration of high-avidity anti-dsDNA antibodies in patient serum.
General Methodology:
-
Incubation: Patient serum is incubated with radiolabeled (e.g., with 125I) dsDNA. During this step, antibodies in the serum bind to the radiolabeled DNA, forming immune complexes.
-
Precipitation: The antibody-bound DNA is separated from the free, unbound DNA. This is typically achieved by adding a saturated solution of ammonium sulfate, which precipitates the antigen-antibody complexes.
-
Quantification: The precipitated immune complexes are isolated (e.g., by centrifugation), and the amount of radioactivity is measured using a gamma counter.
-
Calculation: The amount of radioactivity is proportional to the quantity of anti-dsDNA antibodies in the original serum sample. The results are typically reported in International Units per milliliter (IU/mL).
Conclusion
This compound sodium represents a targeted approach to autoimmune therapy, aiming to induce antigen-specific B cell tolerance rather than broad immunosuppression. While the pivotal Phase III PEARL trial did not meet its primary endpoint for the overall study population, the data revealed a significant pharmacodynamic effect in reducing pathogenic anti-dsDNA antibodies.[5][7] Furthermore, subgroup analyses suggested potential clinical benefit in patients with high-affinity autoantibodies.[8] The development of this compound sodium underscores the importance of patient stratification in clinical trials for targeted therapies and provides a valuable case study in the development of tolerogens for autoimmune diseases.
References
- 1. LJP-394 (this compound sodium) in the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. LJP 394 (this compound sodium, Riquent) in the management of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gethealthspan.com [gethealthspan.com]
- 6. researchgate.net [researchgate.net]
- 7. Pre-treatment affinity for LJP 394 influences pharmacodynamic response in lupus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LJP 394 for the prevention of renal flare in patients with systemic lupus erythematosus: results from a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and pharmacological experience with LJP-394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound sodium: a new therapy for delaying the time to, and reducing the incidence of, renal flare and/or major systemic lupus erythematosus flares in patients with systemic lupus erythematosus who have a history of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
AbetiMus: A Technical Guide to the Targeted Depletion of Anti-dsDNA Antibodies
For Researchers, Scientists, and Drug Development Professionals
Abstract
AbetiMus (also known as LJP 394) is an investigational immunomodulatory agent designed to specifically target and neutralize the pathogenic anti-double-stranded DNA (anti-dsDNA) antibodies implicated in the progression of systemic lupus erythematosus (SLE), particularly lupus nephritis. This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular structure, its dual approach of circulating antibody depletion and B-cell modulation, the intracellular signaling pathways it influences, and the experimental methodologies used to characterize its effects. Quantitative data from key clinical trials are presented to substantiate its therapeutic potential.
Introduction: The Challenge of Anti-dsDNA Antibodies in SLE
Systemic lupus erythematosus is a chronic autoimmune disease characterized by the production of a wide array of autoantibodies. Among these, anti-dsDNA antibodies are a hallmark of the disease and are strongly associated with the pathogenesis of lupus nephritis, a severe and often life-threatening complication. These antibodies form immune complexes that deposit in the glomeruli of the kidneys, leading to inflammation, tissue damage, and progressive loss of renal function.
Current therapeutic strategies for lupus nephritis, such as broad-spectrum immunosuppressants and corticosteroids, are often associated with significant toxicity and an increased risk of infection. This has driven the development of more targeted therapies aimed at the specific drivers of the disease. This compound represents one such targeted approach, with a unique mechanism designed to selectively neutralize anti-dsDNA antibodies and the B cells that produce them.
The Molecular Architecture of this compound
This compound is a synthetic construct consisting of four double-stranded DNA (dsDNA) oligonucleotides covalently linked to a non-immunogenic triethylene glycol backbone.[1] This multivalent structure is critical to its mechanism of action, allowing it to effectively crosslink anti-dsDNA antibodies and the B-cell receptors (BCRs) on the surface of anti-dsDNA-producing B cells.
Core Mechanism of Action: A Two-Pronged Attack
This compound exerts its therapeutic effects through two primary mechanisms: the rapid depletion of circulating anti-dsDNA antibodies and the induction of tolerance in the B cells responsible for their production.
Depletion of Circulating Anti-dsDNA Antibodies
The dsDNA oligonucleotides on the this compound molecule act as specific binding sites for circulating anti-dsDNA antibodies.[2] Upon administration, this compound rapidly forms small, soluble complexes with these antibodies. A key feature of this interaction is that it does not appear to cause significant activation of the complement system, a critical consideration for avoiding further inflammatory damage.[2] These complexes are then cleared from circulation, leading to a reduction in the overall burden of pathogenic autoantibodies.
Induction of B-Cell Tolerance: Anergy and Apoptosis
The second, and perhaps more profound, mechanism of this compound involves its interaction with the B cells that produce anti-dsDNA antibodies. The multivalent structure of this compound allows it to crosslink the anti-dsDNA immunoglobulin receptors on the surface of these B cells.[2] This extensive crosslinking of the BCR is a critical signaling event that can determine the fate of the B cell, pushing it towards a state of unresponsiveness (anergy) or programmed cell death (apoptosis).[1] This targeted approach aims to reduce the production of new anti-dsDNA antibodies, thereby addressing the root of the autoimmune response in lupus nephritis.
Signaling Pathways in this compound-Mediated B-Cell Regulation
The crosslinking of the B-cell receptor by this compound initiates a cascade of intracellular signaling events that ultimately lead to either anergy or apoptosis. The intensity and duration of the BCR signal are thought to be key determinants of the cellular outcome.
BCR Crosslinking-Induced Apoptosis
Intense crosslinking of the BCR, as is likely achieved by the multivalent structure of this compound, can trigger a caspase-dependent apoptotic pathway. This process is initiated independently of the Fas death receptor pathway and involves the activation of a cascade of intracellular proteases.
References
Abetimus (LJP 394): A Synthetic Tolerogen for Lupus Nephritis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abetimus sodium (formerly LJP 394, trade name Riquent) is a synthetic B-cell tolerogen developed for the treatment of systemic lupus erythematosus (SLE), with a primary focus on preventing lupus nephritis flares. Composed of four double-stranded oligodeoxynucleotides linked to a non-immunogenic polyethylene glycol platform, this compound was designed to selectively target and neutralize anti-double-stranded DNA (anti-dsDNA) antibodies, which are key mediators in the pathogenesis of lupus nephritis.[1][2][3][4] By cross-linking these autoantibodies on the surface of B lymphocytes, this compound aimed to induce a state of antigen-specific tolerance, thereby reducing the production of pathogenic autoantibodies without causing generalized immunosuppression.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key clinical trial data, and detailed experimental protocols relevant to its development and evaluation. Despite promising initial results, this compound ultimately failed to meet its primary endpoints in pivotal Phase III trials and was not granted FDA approval.[5][6][7]
Core Mechanism of Action: B-Cell Tolerance Induction
This compound is a synthetic biological agent engineered to modulate the immune response in SLE.[2] Its structure consists of four double-stranded oligodeoxynucleotides, which mimic the dsDNA autoantigen, attached to a central branched carrier molecule.[2][4] The proposed mechanism of action centers on the induction of tolerance in B-cells that produce anti-dsDNA antibodies.[3][8]
This is achieved through two primary effects:
-
Neutralization of Circulating Antibodies: this compound can bind to and form immune complexes with circulating anti-dsDNA antibodies, potentially clearing them from the bloodstream.[9]
-
Induction of B-Cell Anergy: By cross-linking anti-dsDNA antibody receptors on the surface of specific B-lymphocytes, this compound renders these cells unresponsive to further stimulation, a state known as anergy.[2][3] This prevents their proliferation and differentiation into antibody-secreting plasma cells.
The following diagram illustrates the proposed signaling pathway for this compound-mediated B-cell tolerance.
Clinical Trial Data Summary
This compound underwent extensive clinical evaluation in over a dozen trials involving more than 800 SLE patients.[10] The primary focus of these trials was to determine if this compound could delay the time to renal flare in patients with a history of lupus nephritis. While the drug was generally well-tolerated, the pivotal Phase III trials failed to meet their primary efficacy endpoints.[6][9]
Table 1: Key Efficacy Outcomes from Pivotal Clinical Trials
| Trial | Parameter | This compound Group | Placebo Group | p-value | Citation(s) |
| LJP 394-90-09 (PEARL) - High-Affinity Patients | Number of Patients | 145 | 153 | N/A | [9] |
| Renal Flares | 17 (12%) | 24 (16%) | Not Statistically Significant | [9] | |
| Reduction in Anti-dsDNA Antibody Levels | Statistically Significant Reduction | N/A | < 0.0001 | [9] | |
| ≥50% Reduction in Proteinuria at 1 Year | Higher proportion vs. Placebo | Lower proportion vs. This compound | 0.047 | [9] | |
| LJP 394-90-05 - High-Affinity Patients | Number of Patients | 89% of 114 | 90% of 116 | N/A | [8] |
| Renal Flares | 67% fewer flares | N/A | Statistically Significant | [8] | |
| Time to Renal Flare | Longer time to flare | Shorter time to flare | Statistically Significant | [5][8] | |
| Estimated Median Time to Renal Flare | 158 months | 51 months | N/A | [5] | |
| High-Dose Corticosteroid/Cyclophosphamide Use | 62% fewer treatments | N/A | Statistically Significant | [8] |
Table 2: Patient Demographics and Baseline Characteristics (LJP 394-90-09 Trial)
| Characteristic | This compound (n=145) | Placebo (n=153) |
| Mean Age (years) | 39.4 | 39.8 |
| Female | 93% | 96% |
| White | 71% | 72% |
| Mean Duration of SLE (years) | 11.2 | 11.4 |
| Mean Serum Creatinine (mg/dl) | 0.9 | 0.9 |
| Mean Proteinuria (gm/24h) | 1.1 | 1.0 |
| Mean Anti-dsDNA Level (IU/ml) | 67 | 71 |
| Data synthesized from published trial information. |
Experimental Protocols
The clinical development of this compound relied on several key experimental methodologies to enroll patients and assess the drug's biological activity.
Measurement of Anti-dsDNA Antibodies
The quantification of anti-dsDNA antibodies was a critical component of both patient selection and endpoint analysis in the this compound clinical trials. The two primary methods employed were the Farr radioimmunoassay and the enzyme-linked immunosorbent assay (ELISA).
Farr Radioimmunoassay (Farr Assay)
The Farr assay is considered a gold-standard method for detecting high-avidity anti-dsDNA antibodies, which are strongly associated with active lupus nephritis.[11]
-
Principle: This assay is a liquid-phase radioimmunoassay. Patient serum is incubated with radiolabeled (e.g., with Iodine-125) dsDNA. Saturated ammonium sulfate is then added to precipitate the antibody-bound radiolabeled dsDNA. Unbound dsDNA remains in the supernatant. The radioactivity of the precipitate is then measured using a gamma counter, which is proportional to the amount of anti-dsDNA antibody in the sample.[12]
-
General Protocol:
-
Patient serum is collected and diluted as required.
-
The serum is incubated with a known amount of ¹²⁵I-labeled dsDNA to allow for antibody-antigen binding.
-
A saturated solution of ammonium sulfate is added to the mixture. This causes the precipitation of immunoglobulins (and any bound radiolabeled dsDNA).
-
The mixture is centrifuged to separate the precipitate from the supernatant.
-
The radioactivity of the pellet is measured using a gamma counter.
-
The amount of anti-dsDNA antibody is quantified by comparing the results to a standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a more common and less hazardous method for detecting anti-dsDNA antibodies, though it may detect antibodies of varying avidities.
-
Principle: This is a solid-phase immunoassay. Microtiter plates are coated with dsDNA antigen. Patient serum is added, and any anti-dsDNA antibodies present will bind to the immobilized antigen. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), and recognizes human IgG, is then added. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is proportional to the amount of anti-dsDNA antibody in the sample.[7][13][14]
-
General Protocol:
-
The wells of a 96-well microtiter plate are coated with dsDNA and incubated.
-
The wells are washed to remove any unbound dsDNA.
-
A blocking buffer is added to prevent non-specific binding.
-
Diluted patient serum is added to the wells and incubated.
-
The wells are washed to remove unbound serum components.
-
An enzyme-conjugated anti-human IgG antibody is added and incubated.
-
The wells are washed again to remove the unbound secondary antibody.
-
A chromogenic substrate is added, and the plate is incubated to allow for color development.
-
A stop solution is added to terminate the reaction.
-
The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of anti-dsDNA antibodies is determined by comparison to a standard curve.
-
The following diagram outlines the general workflow for an anti-dsDNA ELISA.
Assessment of Antibody Affinity
A key finding in the this compound clinical trials was that patients with high-affinity anti-dsDNA antibodies for the drug's oligonucleotide epitope appeared to benefit more from treatment.[2][8] Surface Plasmon Resonance (SPR) was used to identify this patient subpopulation.[1]
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free optical technique for measuring real-time biomolecular interactions. It is based on the phenomenon of surface plasmon resonance, which occurs when polarized light strikes a conductive film at the interface of two media with different refractive indices. In a typical experiment, a ligand (e.g., the dsDNA component of this compound) is immobilized on a sensor chip. An analyte (e.g., anti-dsDNA antibodies from patient serum) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, and thus the affinity of the interaction.[15][16]
-
General Protocol:
-
A sensor chip is prepared and the ligand (dsDNA) is immobilized on its surface.
-
The chip is placed in the SPR instrument.
-
A running buffer is flowed continuously over the sensor surface to establish a stable baseline.
-
The analyte (patient-derived antibodies) is injected at a known concentration and flows over the surface for a set period (association phase).
-
The running buffer is then flowed over the surface again, and the dissociation of the analyte from the ligand is monitored (dissociation phase).
-
The sensor surface is regenerated by injecting a solution that removes the bound analyte without damaging the ligand.
-
The resulting sensorgram (a plot of response units versus time) is analyzed to determine the kinetic parameters of the interaction (k_a, k_d) and the affinity constant (K_D).
-
Conclusion
This compound sodium represented a novel and targeted approach to the treatment of lupus nephritis by aiming to induce antigen-specific B-cell tolerance. The drug was designed to selectively inhibit the production of pathogenic anti-dsDNA antibodies, a hallmark of SLE. While clinical trials demonstrated that this compound could successfully and safely reduce circulating anti-dsDNA antibody levels, this biological effect did not consistently translate into a statistically significant delay in renal flares in the broader patient population.[6][9] Subgroup analyses suggested potential efficacy in patients with high-affinity anti-dsDNA antibodies, but these findings were not sufficient for regulatory approval.[5][8] The development of this compound was ultimately discontinued, but the extensive research conducted provides valuable insights into the complexities of targeting B-cell tolerance in autoimmune diseases.
References
- 1. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Enzyme-linked Immunosorbent Assay (ELISA) to Measure Serum Levels of Murine Anti-dsDNA Antibodies [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound sodium: a new therapy for delaying the time to, and reducing the incidence of, renal flare and/or major systemic lupus erythematosus flares in patients with systemic lupus erythematosus who have a history of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. LJP 394 for the prevention of renal flare in patients with systemic lupus erythematosus: results from a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. labcorp.com [labcorp.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Anti-dsDNA IgG ELISA Kit (ab178618) is not available | Abcam [abcam.com]
- 14. demeditec.com [demeditec.com]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Cellular Pathways Affected by AbetiMus Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AbetiMus (also known as LJP 394 or Riquent) is a B-cell tolerogen developed for the treatment of systemic lupus erythematosus (SLE), with a primary focus on preventing lupus nephritis flares. This document provides a comprehensive overview of the cellular pathways modulated by this compound, based on available preclinical and clinical data. It details the drug's mechanism of action, summarizes quantitative outcomes from clinical trials, outlines experimental designs, and visually represents the affected biological pathways and experimental workflows using Graphviz diagrams.
Introduction
Systemic lupus erythematosus is an autoimmune disease characterized by the production of autoantibodies, particularly against double-stranded DNA (dsDNA). These anti-dsDNA antibodies play a crucial role in the pathogenesis of lupus nephritis, a severe complication of SLE. This compound was designed as a specific immunomodulatory agent to induce tolerance in the B-cell populations responsible for producing these pathogenic autoantibodies.
Mechanism of Action
This compound is a synthetic molecule composed of four double-stranded DNA (dsDNA) oligonucleotides covalently linked to a non-immunogenic polyethylene glycol carrier.[1][2] Its therapeutic effect is mediated through a dual mechanism of action that targets both circulating autoantibodies and the B-cells that produce them.[2]
-
Extracellular Neutralization: this compound binds to circulating anti-dsDNA antibodies, forming immune complexes that are subsequently cleared from the bloodstream.[3] This leads to a rapid reduction in the levels of pathogenic autoantibodies.[3]
-
B-Cell Tolerance Induction: The primary cellular effect of this compound is the induction of tolerance in autoreactive B-cells.[1] By cross-linking anti-dsDNA B-cell receptors (BCRs) on the surface of these lymphocytes in the absence of T-cell co-stimulation, this compound is proposed to trigger intracellular signals that lead to a state of B-cell anergy (unresponsiveness) or apoptosis (programmed cell death).[4][5][6] This targeted approach aims to specifically eliminate or inactivate the B-cell clones responsible for the autoimmune response in SLE.
Cellular Pathways Modulated by this compound
The core cellular pathway affected by this compound treatment is the B-cell activation and survival pathway . By specifically targeting B-cells with surface immunoglobulins that recognize dsDNA, this compound intervenes at a critical point in the autoimmune response.
While the precise downstream intracellular signaling cascades modulated by this compound are not extensively detailed in the available literature, the induction of anergy or apoptosis upon BCR cross-linking without T-cell help suggests a modulation of signaling pathways that control B-cell fate. These could potentially include pathways involving key regulators of B-cell survival and proliferation.
Below is a diagram illustrating the proposed mechanism of this compound at the cellular level.
Quantitative Data from Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in patients with SLE and a history of lupus nephritis. The following tables summarize key quantitative findings from these studies.
| Trial | Parameter | This compound Group | Placebo Group | P-value | Reference |
| LJP-394-90-09 | Reduction in Anti-dsDNA Antibody Levels | Statistically significant decrease | - | < 0.0001 | [7][8] |
| LJP-394-90-09 | Renal Flares | 12% (17 of 145 patients) | 16% (24 of 153 patients) | Not statistically significant | [7][8] |
| LJP-394-90-09 | ≥50% Reduction in Proteinuria (at 1 year) | Statistically significant improvement | - | 0.047 | [7][8] |
| LJP-394-90-05 & 90-09 | Reduction in Anti-dsDNA Antibody Levels | Durable and persistent reductions | - | Statistically significant vs. Placebo | [9] |
Table 1: Summary of Key Efficacy Endpoints from this compound Clinical Trials.
| Trial | Patient Population | Dosage | Duration | Primary Endpoint | Reference |
| LJP-394-90-09 (PEARL) | 317 SLE patients with a history of renal flare and elevated anti-dsDNA | 100 mg/week | Up to 22 months | Time to renal flare | [1][7] |
| LJP-394-90-05 | 230 SLE patients with a history of nephritis | 100 mg/week (induction), 50 mg/week (maintenance) | Mean of 371 days | Incidence of major lupus flares |
Table 2: Overview of Major this compound Clinical Trial Designs.
Experimental Protocols
The clinical development of this compound involved several randomized, double-blind, placebo-controlled, multicenter trials. The general methodology for these pivotal studies is outlined below.
Patient Selection
-
Inclusion Criteria: Patients diagnosed with SLE with a history of renal disease and elevated levels of anti-dsDNA antibodies were enrolled.[8][9] In some later trials, a key inclusion criterion was the presence of high-affinity antibodies to the oligonucleotide epitope of this compound, as determined by a surface plasmon resonance (SPR)-based assay.[1][10]
-
Exclusion Criteria: Specific exclusion criteria were applied to ensure patient safety and the integrity of the trial data.
Study Design
The trials were typically designed as randomized, double-blind, placebo-controlled studies.[7] Patients were randomly assigned to receive either this compound or a placebo. The treatment was administered intravenously on a weekly basis.[7]
Efficacy Assessments
-
Primary Endpoint: The primary endpoint in the later trials was the time to a renal flare.[7][11]
-
Secondary Endpoints: Secondary endpoints included the incidence of major SLE flares, changes in anti-dsDNA antibody levels, serum complement levels (C3), proteinuria, and the need for high-dose corticosteroids or cyclophosphamide.[7][8]
Safety Assessments
The safety and tolerability of this compound were monitored throughout the trials, with a focus on adverse events, serious adverse events, and laboratory parameters.[7]
The workflow for a typical this compound clinical trial is depicted in the following diagram.
References
- 1. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Toxicity of Novel Therapies in SLE - Page 9 [medscape.com]
- 3. Emerging treatments for lupus nephritis [termedia.pl]
- 4. Biologics in the Treatment of Lupus Erythematosus: A Critical Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. (Open Access) this compound sodium for renal flare in systemic lupus erythematosus: Results of a randomized, controlled phase III trial (2008) | Mario H. Cardiel | 150 Citations [scispace.com]
- 8. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium: a new therapy for delaying the time to, and reducing the incidence of, renal flare and/or major systemic lupus erythematosus flares in patients with systemic lupus erythematosus who have a history of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
AbetiMus and B-Cell Tolerance Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AbetiMus (also known as this compound sodium, LJP 394, Rentol, and Riquent) is a synthetic immunomodulatory agent designed to induce tolerance in B-cells that produce autoantibodies against double-stranded DNA (dsDNA), a key pathogenic factor in systemic lupus erythematosus (SLE), particularly in lupus nephritis. Composed of four dsDNA oligonucleotides covalently linked to a non-immunogenic polyethylene glycol carrier, this compound acts as a "Toleragen" by cross-linking anti-dsDNA B-cell receptors (BCRs). This interaction is intended to deliver a tolerogenic signal to the autoreactive B-cells, leading to their functional inactivation (anergy) or elimination (apoptosis), thereby reducing the production of pathogenic anti-dsDNA antibodies.
This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for relevant immunological assays, and visualizations of the proposed signaling pathways and experimental workflows.
Core Mechanism of Action: B-Cell Tolerance Induction
This compound is a synthetic, water-soluble molecule designed to specifically interact with B-cells that recognize dsDNA.[1] Its structure, featuring four dsDNA oligodeoxynucleotides, allows for the cross-linking of multiple anti-dsDNA immunoglobulin receptors on the surface of a single B-cell.[2] This cross-linking is a critical event that is hypothesized to initiate a negative signaling cascade within the B-cell, ultimately leading to a state of tolerance. The primary goal of this therapeutic approach is to specifically target the pathogenic B-cells driving the autoimmune response in lupus nephritis, without causing broad immunosuppression.[1] The proposed outcomes of this compound binding to autoreactive B-cells are:
-
Anergy: A state of functional unresponsiveness where the B-cell is still present but is unable to become activated and produce antibodies upon further stimulation.
-
Apoptosis: Programmed cell death, leading to the physical elimination of the autoreactive B-cell.
The intended therapeutic effect is a reduction in circulating anti-dsDNA antibodies and a decrease in the B-cell populations that produce them.[1]
Quantitative Data from Clinical Trials
Two pivotal Phase III clinical trials, LJP-394-90-05 and LJP-394-90-09 (also known as the PEARL study), evaluated the efficacy and safety of this compound in patients with a history of lupus nephritis. The primary endpoint in these studies was the time to renal flare.
Table 1: Summary of Patient Demographics and Study Design
| Trial Identifier | Number of Patients (ITT Population) | Treatment Arm | Mean Duration of Treatment |
| LJP-394-90-05 | 230 | This compound vs. Placebo | 371 days[1] |
| LJP-394-90-09 (PEARL) | 317 (298 with high-affinity antibodies) | This compound (100 mg/week) vs. Placebo | 310 days[1][3] |
Table 2: Efficacy of this compound on Anti-dsDNA Antibody Levels and Renal Flares
| Trial Identifier | Endpoint | This compound Group | Placebo Group | p-value |
| LJP-394-90-05 | Reduction in anti-dsDNA antibody levels | Statistically significant reduction | - | < 0.0001[1] |
| Estimated median time to renal flare | 158 months | 51 months | Statistically significant[1] | |
| LJP-394-90-09 (PEARL) | Reduction in anti-dsDNA antibody levels | Statistically significant reduction | - | < 0.0001[3][4][5] |
| Renal flare events (patients with high-affinity antibodies) | 17 of 145 (12%) | 24 of 153 (16%) | Not statistically significant[3][4][5] | |
| >50% reduction in proteinuria at 1 year | Statistically significant improvement | - | 0.047[3][5] |
Experimental Protocols
Measurement of Anti-dsDNA Antibody Levels and Affinity
Objective: To quantify the concentration and binding affinity of anti-dsDNA antibodies in patient serum.
Methodology: Farr Radioimmunoassay
The Farr assay was utilized in the pivotal clinical trials to measure high-avidity anti-dsDNA antibodies.[2]
-
Reagents and Materials:
-
Radiolabeled dsDNA (e.g., with ¹²⁵I)
-
Patient serum samples
-
Saturated ammonium sulfate solution
-
Phosphate-buffered saline (PBS)
-
Gamma counter
-
-
Procedure:
-
Patient serum is incubated with a known amount of radiolabeled dsDNA to allow for the formation of antibody-DNA complexes.
-
Saturated ammonium sulfate is added to the mixture. This precipitates the antibody-bound DNA, while the unbound DNA remains in solution.
-
The precipitate is separated from the supernatant by centrifugation.
-
The amount of radioactivity in the precipitate is measured using a gamma counter.
-
The concentration of anti-dsDNA antibodies is determined by comparing the radioactivity of the patient sample to a standard curve.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common method for detecting anti-dsDNA antibodies.
-
Reagents and Materials:
-
Microtiter plates coated with dsDNA
-
Patient serum samples
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Diluted patient serum is added to the dsDNA-coated wells and incubated.
-
The wells are washed to remove unbound antibodies.
-
Enzyme-conjugated secondary antibody is added and incubated.
-
The wells are washed again to remove unbound secondary antibody.
-
The substrate is added, and the color development is proportional to the amount of bound anti-dsDNA antibody.
-
The reaction is stopped, and the absorbance is read on a plate reader.
-
Analysis of B-Cell Subsets by Flow Cytometry
Objective: To identify and quantify different B-cell populations in peripheral blood to assess the impact of this compound on the B-cell compartment.
Methodology:
-
Sample Preparation:
-
Collect whole blood in appropriate anticoagulant tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash the cells with PBS.
-
-
Antibody Staining:
-
Resuspend the cells in staining buffer.
-
Add a cocktail of fluorescently labeled antibodies against B-cell surface markers. A typical panel might include:
-
Pan B-cell markers: CD19, CD20
-
Memory B-cell marker: CD27
-
Naïve B-cell marker: IgD
-
Activation markers: CD80, CD86
-
-
Incubate the cells with the antibodies in the dark at 4°C.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify B-cells as CD19+ and/or CD20+.
-
Further delineate B-cell subsets based on the expression of other markers (e.g., Naïve B-cells: CD19+CD27-IgD+; Memory B-cells: CD19+CD27+).
-
Analyze the expression of activation markers on different B-cell subsets.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced B-Cell Tolerance
Caption: Proposed signaling cascade initiated by this compound cross-linking of the B-cell receptor (BCR), leading to B-cell anergy or apoptosis.
Experimental Workflow for Assessing B-Cell Tolerance
Caption: Workflow for the immunological assessment of B-cell tolerance in patients treated with this compound.
Conclusion
This compound represents a targeted therapeutic strategy aimed at inducing tolerance in the pathogenic B-cell populations that drive lupus nephritis. By cross-linking anti-dsDNA B-cell receptors, it is designed to deliver a tolerogenic signal that leads to the functional inactivation or elimination of these autoreactive cells. While clinical trials have demonstrated a consistent and significant reduction in anti-dsDNA antibody levels, the primary endpoint of delaying renal flares was not consistently met with statistical significance. Further research into the precise molecular mechanisms of this compound-induced B-cell tolerance and the identification of patient populations most likely to respond will be crucial for the future development and potential application of this therapeutic approach. The experimental protocols and conceptual signaling pathways outlined in this guide provide a framework for continued investigation into the intricate interplay between this compound and the B-cell response in systemic lupus erythematosus.
References
- 1. Clinical and pharmacological experience with LJP-394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of PI(3,4,5)P3 production is a key determinant of B cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rapid inhibition of B-cell activation markers by belimumab was associated with disease control in systemic lupus erythematosus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LJP 394 (this compound sodium, Riquent) in the management of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Testing of AbetiMus
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMus (also known as LJP 394 or Riquent) is a synthetic immunomodulator designed as a tolerogen to treat systemic lupus erythematosus (SLE), particularly lupus nephritis.[1][2][3] It is a tetravalent conjugate of double-stranded oligonucleotides attached to a non-immunogenic polyethylene glycol platform.[2] The core mechanism of this compound involves its specific interaction with B cells that produce anti-double-stranded DNA (anti-dsDNA) antibodies, which are key pathogenic players in SLE.[4] By binding to these B cells, this compound was developed to induce a state of tolerance, thereby reducing the levels of circulating anti-dsDNA antibodies and mitigating disease activity.[2] While clinical trials showed a reduction in anti-dsDNA antibody levels, the drug did not meet its primary endpoints for preventing renal flares and was never marketed.[5][6]
These application notes provide detailed protocols for the in vitro evaluation of this compound's immunomodulatory effects. The assays described are designed to assess its impact on B cells, T cells, and cytokine production, providing a comprehensive profile of its activity in a controlled laboratory setting.
Mechanism of Action: B-Cell Tolerance Induction
This compound is designed to selectively target and modulate the activity of autoreactive B cells. Its four double-stranded oligonucleotide arms mimic the structure of dsDNA, allowing it to bind to surface immunoglobulins on B cells that recognize dsDNA as an antigen.[1] This cross-linking of B cell receptors is intended to deliver a tolerogenic signal, leading to the functional inactivation or deletion of these pathogenic B cells.[2] This, in turn, is expected to reduce the production of anti-dsDNA antibodies. It is reported that this compound does not significantly affect T-cell-mediated hypersensitivity or natural killer (NK) T-cell activity.
Experimental Protocols
B-Cell Function Assay: Anti-dsDNA Antibody Production
This assay directly measures the primary intended effect of this compound: the reduction of anti-dsDNA antibody production from B cells.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donors or SLE patients using Ficoll-Paque density gradient centrifugation.
-
B-Cell Enrichment: Isolate B cells from PBMCs using a negative selection magnetic bead-based kit. Purity should be assessed by flow cytometry for CD19 expression and should be >95%.
-
Cell Culture and Stimulation:
-
Plate the enriched B cells at a density of 1 x 105 cells/well in a 96-well plate.
-
Culture in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Stimulate the B cells with a cocktail of CpG oligodeoxynucleotide (a TLR9 agonist) and IL-2 to induce proliferation and antibody production.
-
-
This compound Treatment:
-
Concurrently with stimulation, treat the B cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL).
-
Include a vehicle control (the buffer in which this compound is dissolved) and an unstimulated control.
-
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Quantification of Anti-dsDNA Antibodies: Measure the concentration of anti-dsDNA IgG in the supernatants using a commercially available ELISA kit.
-
B-Cell Viability Assay: Assess B-cell viability in the corresponding wells using a colorimetric assay such as MTT or a fluorescence-based live/dead stain to ensure that the reduction in antibody production is not due to cytotoxicity.
T-Cell Proliferation and Function Assay
This assay evaluates the potential off-target effects of this compound on T-cell activation and proliferation, which are critical functions of the adaptive immune system.[7][8]
Methodology:
-
Isolation of T Cells: Isolate CD4+ or CD8+ T cells from human PBMCs using negative selection magnetic bead-based kits.
-
Cell Labeling: Label the T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.
-
Cell Culture and Stimulation:
-
Plate the labeled T cells at 1 x 105 cells/well in a 96-well plate.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies, either soluble or plate-bound, to mimic T-cell receptor activation and co-stimulation.[8]
-
-
This compound Treatment: Treat the stimulated T cells with varying concentrations of this compound. Include a vehicle control and an unstimulated control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD25, an activation marker) and a viability dye.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.
-
-
Cytokine Analysis: Collect supernatants before harvesting the cells to measure the levels of key T-cell cytokines, such as IFN-γ and IL-2, by ELISA or a multiplex bead-based assay.
Cytokine Profile Analysis in PBMCs
This assay provides a broader overview of the immunomodulatory effects of this compound by measuring its impact on the production of a panel of pro-inflammatory and anti-inflammatory cytokines by a mixed population of immune cells.
Methodology:
-
PBMC Culture: Plate freshly isolated human PBMCs at a density of 2 x 105 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
This compound Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation:
-
For a general assessment of immune modulation, stimulate the PBMCs with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) or R848.
-
Include an unstimulated control and a vehicle control.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Multiplex Cytokine Analysis: Analyze the supernatants for a panel of cytokines using a multiplex bead-based immunoassay (e.g., Luminex). The panel should include key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10).
-
Cell Viability: Assess the viability of the remaining cells using a suitable assay to rule out cytotoxicity.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: B-Cell Function Assay Data Summary
| Treatment Group | This compound Conc. (µg/mL) | Anti-dsDNA IgG (ng/mL) | B-Cell Viability (%) |
| Unstimulated Control | 0 | ||
| Stimulated + Vehicle | 0 | ||
| Stimulated + this compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 |
Table 2: T-Cell Proliferation and Function Data Summary
| Treatment Group | This compound Conc. (µg/mL) | T-Cell Proliferation (% Divided) | CD25 Expression (% Positive) | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| Unstimulated Control | 0 | ||||
| Stimulated + Vehicle | 0 | ||||
| Stimulated + this compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 |
Table 3: Cytokine Profile in PBMCs Data Summary
| Treatment Group | This compound Conc. (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Cell Viability (%) |
| Unstimulated Control | 0 | |||||
| Stimulated + Vehicle | 0 | |||||
| Stimulated + this compound | 0.1 | |||||
| 1 | ||||||
| 10 | ||||||
| 100 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (La Jolla pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AbetiMus in Animal Models of Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMus, also known as this compound sodium or LJP-394, is a synthetic immunomodulating agent designed for the treatment of Systemic Lupus Erythematosus (SLE), particularly lupus nephritis. It is a tetravalent conjugate composed of four double-stranded oligodeoxyribonucleotides attached to a non-immunogenic polyethylene glycol platform. The primary mechanism of action of this compound is to bind to circulating anti-double-stranded DNA (anti-dsDNA) antibodies and to the surface of B cells that produce these antibodies. This interaction is intended to induce B-cell tolerance, thereby reducing the levels of pathogenic anti-dsDNA antibodies that contribute to the kidney damage seen in lupus nephritis.[1][2]
Animal studies have been crucial in establishing the preclinical efficacy of this compound, demonstrating its ability to reduce the titers of anti-dsDNA antibodies and the number of antibody-secreting cells.[1] Notably, in the BXSB murine model of lupus nephritis, administration of this compound led to improved survival and better renal pathology.[3]
These application notes provide an overview of the available information on the administration of this compound in animal models of SLE and offer generalized protocols for its evaluation.
Data Presentation
While published literature confirms the use of this compound in murine models of lupus, specific details regarding the dosage and administration schedules from these preclinical studies are not widely available. The majority of publicly accessible data pertains to human clinical trials.[1][3] Therefore, the following table provides a summary of the dosing information from human clinical trials to serve as a reference point for designing preclinical studies. Researchers will need to perform dose-ranging studies in their chosen animal model to determine the optimal therapeutic dose.
Table 1: Summary of this compound Sodium Dosage in Human Clinical Trials
| Trial Phase | Patient Population | Dosage | Administration Route | Frequency | Reference |
| Phase II/III | SLE patients with a history of nephritis | 100 mg | Intravenous | Weekly | [3][4] |
| Phase II/III | SLE patients with a history of nephritis | 50 mg (maintenance phase) | Intravenous | Weekly | [3] |
Signaling Pathway and Mechanism of Action
This compound is designed to induce tolerance in B cells that are specific for dsDNA. It achieves this by cross-linking the B cell receptors (surface antibodies) on these autoreactive B cells. In the absence of T-cell help, this cross-linking is hypothesized to lead to a state of anergy or apoptosis in the targeted B cells, thus reducing the production of anti-dsDNA antibodies.
References
- 1. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AbetiMus in Lupus Nephritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMus (also known as this compound sodium, LJP 394, or Riquent) is an immunomodulatory agent designed to specifically target the underlying autoimmune response in lupus nephritis. It is a synthetic molecule composed of four double-stranded oligodeoxyribonucleotides linked to a non-immunogenic polyethylene glycol platform.[1] The rationale for its use stems from the critical role of anti-double-stranded DNA (anti-dsDNA) antibodies in the pathogenesis of lupus nephritis.[2][3] These autoantibodies form immune complexes that deposit in the glomeruli, leading to inflammation, kidney damage, and potentially renal failure.[3] this compound was developed to induce tolerance in the B cells that produce these pathogenic autoantibodies, thereby reducing their levels and mitigating their downstream effects.[1][2]
Clinical trials have demonstrated that this compound can significantly reduce the levels of circulating anti-dsDNA antibodies.[4] While pivotal Phase III trials did not meet the primary endpoint of significantly delaying renal flares, they did show positive trends, particularly in patients with high-affinity anti-dsDNA antibodies.[2][4] These findings suggest that this compound may hold promise for specific patient populations and highlights the importance of patient stratification in clinical trial design.[2][3]
This document provides detailed application notes on the use of this compound in lupus nephritis research, including a summary of clinical trial data, protocols for key experiments, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
Summary of Key Clinical Trial Findings for this compound in Lupus Nephritis
| Trial/Study | Number of Patients (ITT Population) | Dosage and Administration | Key Efficacy Endpoints | Key Outcomes |
| Phase III PEARL Trial | 298 (145 this compound, 153 Placebo) | 100 mg/week intravenously for up to 22 months | Time to renal flare | - Did not significantly prolong time to renal flare.[2][4]- 25% fewer renal flares in the this compound group (12%) vs. placebo (16%).[2][4]- Significant reduction in anti-dsDNA antibody levels (P < 0.0001).[2][4]- Reductions in anti-dsDNA levels were associated with increases in C3 levels (P < 0.0001).[2][4]- More patients in the this compound group had a ≥50% reduction in proteinuria at 1 year (nominal P = 0.047).[2][4] |
| LJP 394-90-05 Trial | 230 | 100 mg/week for 4 months (induction), followed by 50 mg/week for 3 months out of every 5 (maintenance) | Time to renal flare | - Significantly longer time to renal flare in the this compound-treated group, especially in patients with high-affinity anti-dsDNA antibodies.[2] |
Mechanism of Action and Signaling Pathways
This compound is designed to act as a B-cell tolerogen. Its four double-stranded oligonucleotide components mimic the structure of dsDNA, allowing it to bind to anti-dsDNA antibodies on the surface of B cells. This cross-linking of surface antibodies is thought to induce a state of tolerance or anergy in these autoreactive B cells, leading to a reduction in the production of pathogenic anti-dsDNA antibodies without causing broad immunosuppression.[1][2]
References
- 1. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Efficacy of AbetiMus in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
AbetiMus (also known as Riquent® or LJP 394) is a synthetic immunosuppressant agent designed as a tolerogen to treat systemic lupus erythematosus (SLE), particularly lupus nephritis.[1][2] It is composed of four double-stranded oligodeoxyribonucleotides linked to a non-immunogenic carrier platform.[1][3] The primary mechanism of action of this compound is to target and modulate the activity of B cells that produce pathogenic anti-double-stranded DNA (anti-dsDNA) antibodies, which are a hallmark of SLE.[4][5] this compound is designed to bind to anti-dsDNA antibodies on the surface of these B cells, leading to a state of functional inactivation (anergy) or programmed cell death (apoptosis), thereby reducing the production of these harmful autoantibodies.[6] It can also form complexes with circulating anti-dsDNA antibodies.[1][4]
This application note provides detailed protocols for in vitro cell-based assays to assess the efficacy of this compound. The described methods will enable researchers to quantify the effects of this compound on B cell viability, apoptosis, and the production of anti-dsDNA antibodies.
Experimental Protocols
Isolation and Culture of Primary B Cells from Lupus-Prone Mice
To accurately model the therapeutic setting of this compound, primary B cells should be isolated from mouse models of spontaneous lupus, such as the MRL/lpr or NZB/W F1 strains, which are known to produce high titers of anti-dsDNA antibodies.[2][7]
Protocol:
-
Humanely euthanize MRL/lpr mice (typically 12-16 weeks of age) and aseptically harvest the spleens.
-
Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.
-
Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).
-
Isolate B cells from the splenocyte suspension using a negative selection B cell isolation kit according to the manufacturer's instructions. This method enriches for B cells by depleting T cells, macrophages, and other non-B cells.
-
Assess the purity of the isolated B cells (CD19+ or B220+) by flow cytometry. Purity should be >95%.
-
Resuspend the purified B cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 50 µM 2-mercaptoethanol.
-
Plate the cells at a density of 1 x 10^6 cells/mL for subsequent experiments.
Target Engagement Assay: this compound Binding to B Cells
This assay confirms that this compound directly binds to its target B cells, presumably those expressing surface anti-dsDNA antibodies.
Protocol:
-
Prepare a fluorescently labeled version of this compound (e.g., with FITC or Alexa Fluor 488).
-
Incubate the isolated primary B cells (1 x 10^6 cells) with varying concentrations of fluorescently labeled this compound for 30 minutes at 4°C in the dark.
-
Include an unstained control and a control with a non-specific fluorescently labeled oligonucleotide of similar size.
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Analyze the cells by flow cytometry, gating on the B cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).
B-Cell Apoptosis Assay
This assay determines if this compound induces apoptosis in anti-dsDNA producing B cells. The Annexin V/Propidium Iodide (PI) staining method is recommended as it can distinguish between early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Culture the isolated primary B cells (1 x 10^6 cells/mL) in a 24-well plate.
-
Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 24 to 48 hours.
-
Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells and wash them with cold PBS.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+).
Inhibition of Anti-dsDNA Antibody Secretion Assay
The primary therapeutic goal of this compound is to reduce the levels of pathogenic anti-dsDNA antibodies. This can be measured in the supernatant of cultured B cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Culture the isolated primary B cells (1 x 10^6 cells/mL) in a 24-well plate.
-
Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle-treated control.
-
Culture the cells for 5-7 days to allow for antibody accumulation in the supernatant.
-
After the incubation period, centrifuge the plates and collect the cell-free supernatant.
-
Quantify the concentration of anti-dsDNA IgG antibodies in the supernatant using a commercially available mouse anti-dsDNA IgG ELISA kit.[4][10] Follow the manufacturer's instructions for the assay procedure.
-
Construct a standard curve and determine the concentration of anti-dsDNA antibodies in each sample.
B-Cell Anergy Induction Assay
Anergic B cells are characterized by their unresponsiveness to stimulation through their B-cell receptor (BCR).[11] This assay assesses if this compound induces a state of anergy.
Protocol:
-
Culture isolated primary B cells with this compound for 48 hours as described above.
-
Wash the cells to remove this compound and re-plate them in fresh medium.
-
Stimulate the B cells with an anti-IgM antibody (to mimic BCR cross-linking) for an additional 48 hours.
-
Assess B cell proliferation using a CFSE dilution assay by flow cytometry.
-
In parallel, assess the upregulation of activation markers such as CD69 and CD86 by flow cytometry.
-
Anergic B cells are expected to show reduced proliferation and/or reduced upregulation of activation markers in response to anti-IgM stimulation compared to control cells that were not pre-treated with this compound.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and analysis.
Table 1: Target Engagement of this compound on Primary B Cells
| This compound Conc. (µg/mL) | % Fluorescently Positive B Cells | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Induction of Apoptosis in Primary B Cells by this compound
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (0.1 µg/mL) | |||
| This compound (1 µg/mL) | |||
| This compound (10 µg/mL) | |||
| This compound (100 µg/mL) | |||
| Positive Control |
Table 3: Inhibition of Anti-dsDNA Antibody Secretion by this compound
| This compound Conc. (µg/mL) | Anti-dsDNA IgG Concentration (IU/mL) | % Inhibition |
| 0 (Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 4: Induction of B-Cell Anergy by this compound
| Pre-treatment | Stimulation | % Proliferation (CFSE low) | % CD86+ Cells |
| Vehicle | None | ||
| Vehicle | Anti-IgM | ||
| This compound | None | ||
| This compound | Anti-IgM |
Visualizations
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Modelling clinical systemic lupus erythematosus: similarities, differences and success stories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axiocell.com [axiocell.com]
- 4. Mouse dsDNA Ab ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 5. Anti-dsDNA antibodies - Wikipedia [en.wikipedia.org]
- 6. pishtazteb.com [pishtazteb.com]
- 7. inotiv.com [inotiv.com]
- 8. 凋亡分析检测 [sigmaaldrich.com]
- 9. B cells from aged mice exhibit reduced apoptosis upon B-cell antigen receptor stimulation and differential ability to up-regulate survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. B-cell anergy: from transgenic models to naturally occurring anergic B cells? - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Models for Studying AbetiMus Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMus (also known as LJP-394 or Riquent®) is a synthetic immunomodulator designed as a B-cell tolerogen for the treatment of systemic lupus erythematosus (SLE), with a primary focus on lupus nephritis. Its mechanism of action centers on the specific targeting of B-cells that produce anti-double-stranded DNA (anti-dsDNA) antibodies, which are key pathogenic players in SLE. This compound is a tetravalent conjugate composed of four double-stranded oligonucleotides attached to a non-immunogenic polyethylene glycol platform. This structure allows for the cross-linking of anti-dsDNA B-cell receptors, which is hypothesized to induce a state of immunological tolerance in these autoreactive B-cells, leading to their anergy or apoptosis, and subsequently reducing the levels of circulating pathogenic anti-dsDNA antibodies.[1][2][3]
These application notes provide a detailed overview of the key experimental models and protocols used to investigate the biological effects and therapeutic potential of this compound. The information is intended to guide researchers in designing and executing robust preclinical studies.
In Vitro Models: Assessing B-Cell Tolerance
In vitro assays are crucial for elucidating the direct effects of this compound on B-lymphocytes and for dissecting the underlying molecular mechanisms of tolerance induction.
Application Note: B-Cell Anergy and Apoptosis Assays
The primary in vitro application for studying this compound is to demonstrate its ability to induce a state of non-responsiveness (anergy) or programmed cell death (apoptosis) in B-cells specific for dsDNA. This is achieved by isolating B-lymphocytes and exposing them to this compound, followed by an assessment of their viability and functional status.
Protocol: In Vitro B-Cell Apoptosis Assay
This protocol details a method to assess the induction of apoptosis in a B-cell population following treatment with this compound.
Materials:
-
This compound (LJP-394)
-
Isolated primary B-lymphocytes (from a relevant animal model or human peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate B-lymphocytes using a standard negative selection kit to ensure a pure population.
-
Cell Culture: Plate the isolated B-cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treatment: Treat the B-cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include an untreated control group.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the B-cell population and quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation:
| This compound Concentration (µg/mL) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
In Vivo Models: Efficacy in Lupus Models
Animal models of SLE are indispensable for evaluating the in vivo efficacy, pharmacodynamics, and safety of this compound. The BXSB mouse model is a well-established strain for studying lupus nephritis, particularly in males who exhibit an accelerated and severe disease phenotype.
Application Note: BXSB Mouse Model for Lupus Nephritis
The BXSB mouse strain spontaneously develops an autoimmune disease that closely mimics human SLE, including the production of anti-dsDNA antibodies and the development of severe glomerulonephritis. This makes it a highly relevant model for testing therapies like this compound that target the underlying autoimmune pathology.
Protocol: Evaluation of this compound in the BXSB Mouse Model
This protocol outlines a study to assess the therapeutic effect of this compound on the progression of lupus nephritis in BXSB mice.
Materials:
-
Male BXSB mice (e.g., from The Jackson Laboratory)
-
This compound (LJP-394)
-
Sterile PBS (for vehicle control and drug formulation)
-
ELISA kits for anti-dsDNA antibody quantification
-
Urine collection supplies
-
Histology supplies (formalin, paraffin, etc.)
-
Flow cytometry antibodies for B-cell subset analysis
Procedure:
-
Animal Acclimatization: Acclimatize male BXSB mice for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Randomize mice into treatment and control groups (n=10-15 per group).
-
Administer this compound intravenously at a predetermined dose and schedule (e.g., weekly injections). A dose-ranging study may be performed initially.
-
Administer sterile PBS to the control group using the same route and schedule.
-
-
Monitoring:
-
Anti-dsDNA Antibody Levels: Collect blood samples via tail vein or retro-orbital bleeding at regular intervals (e.g., every 2-4 weeks). Determine serum anti-dsDNA antibody titers using a quantitative ELISA.
-
Proteinuria: Monitor for the development of kidney disease by measuring protein levels in urine weekly.
-
Survival: Record survival rates for both groups throughout the study.
-
-
Endpoint Analysis (at a predetermined time point or upon reaching a humane endpoint):
-
Histopathology: Euthanize mice, perfuse with PBS, and collect kidneys. Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., H&E, PAS) to assess glomerulonephritis.
-
Immunofluorescence: Snap-freeze the other kidney for cryosectioning and immunofluorescence staining to detect immune complex deposition (IgG, C3).
-
Flow Cytometry: Isolate splenocytes and perform flow cytometry to analyze B-cell populations (e.g., naive, memory, plasma cells) and assess for changes indicative of tolerance induction.
-
Data Presentation:
Table 1: Effect of this compound on Serum Anti-dsDNA Antibody Titers in BXSB Mice
| Time Point (Weeks) | Control Group (Mean Titer ± SEM) | This compound-Treated Group (Mean Titer ± SEM) |
| 0 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 16 |
Table 2: Endpoint Analysis of Renal Disease in BXSB Mice
| Group | Mean Proteinuria Score (± SEM) | Glomerulonephritis Severity Score (Histology) | Immune Complex Deposition (IF Score) |
| Control | |||
| This compound-Treated |
Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound-induced B-cell tolerance.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Immunospecific reduction of antioligonucleotide antibody-forming cells with a tetrakis-oligonucleotide conjugate (LJP 394), a therapeutic candidate for the treatment of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacological experience with LJP-394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AbetiMus in Combination with Other Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMus (also known as LJP 394 or Riquent) is an investigational immunomodulatory agent designed to specifically target the underlying autoimmune response in systemic lupus erythematosus (SLE), particularly in patients with lupus nephritis. It is a synthetic B-cell tolerogen, composed of four double-stranded oligodeoxyribonucleotides linked to a non-immunogenic polyethylene glycol platform.[1] The primary mechanism of action of this compound involves binding to circulating anti-double-stranded DNA (anti-dsDNA) antibodies and to surface immunoglobulins on B-cells that produce these antibodies. This interaction is intended to induce a state of tolerance in these autoreactive B-cells, thereby reducing the production of pathogenic autoantibodies that contribute to the kidney damage seen in lupus nephritis.[2]
Clinical trials with this compound were conducted in patients with a history of lupus nephritis, where it was administered in conjunction with the then-standard of care, which included corticosteroids and other immunosuppressive agents.[3] Although this compound did not receive final marketing approval, the data from these trials provide valuable insights for researchers and drug development professionals working on targeted immunotherapies.
These application notes provide a detailed overview of this compound, its mechanism of action, and protocols for its use in combination with other immunosuppressants, based on the available clinical trial data and the standard of care at the time.
Mechanism of Action: B-Cell Tolerance Induction
This compound is designed to modulate the humoral immune response by targeting B-lymphocytes that produce anti-dsDNA antibodies. Its mechanism can be summarized in two key steps:
-
Neutralization of Circulating Antibodies: this compound binds to circulating anti-dsDNA antibodies, forming immune complexes that can be cleared from circulation.[2]
-
Induction of B-Cell Tolerance: By cross-linking the B-cell receptors (BCRs) on the surface of anti-dsDNA antibody-producing B-cells, this compound delivers a tolerogenic signal that leads to the functional inactivation (anergy) or elimination (deletion) of these autoreactive B-cells.[1]
This targeted approach aims to reduce the production of pathogenic autoantibodies without causing broad immunosuppression.
Clinical Trial Data Summary
Two pivotal Phase III clinical trials, LJP 349-90-05 and LJP 349-90-09 (the PEARL trial), evaluated the efficacy and safety of this compound in patients with SLE and a history of renal disease.[4] In these trials, this compound was administered as an adjunct to standard of care immunosuppressive therapy.
| Trial | Number of Patients | Treatment Group | Placebo Group | Key Findings |
| LJP 349-90-05 | 230 | This compound + Standard of Care | Placebo + Standard of Care | Statistically significant increase in time to renal flare, particularly in patients with high-affinity anti-dsDNA antibodies.[4] |
| LJP 349-90-09 (PEARL) | 317 | This compound (100 mg/week) + Standard of Care | Placebo + Standard of Care | Did not meet the primary endpoint of significantly prolonging time to renal flare. However, a 25% reduction in renal flares was observed in the this compound group compared to placebo (12% vs. 16%).[5] |
Experimental Protocols
The following are representative protocols for the administration of this compound in combination with standard immunosuppressive agents for lupus nephritis, based on the regimens used in the early 2000s when the pivotal trials were conducted.
Note: The exact protocols from the LJP 349-90-05 and LJP 349-90-09 trials are not publicly available. The concomitant therapy protocols described below are based on the established "NIH protocol" and "Euro-Lupus protocol" for lupus nephritis, which were the standard of care at the time.[2][6]
Protocol 1: this compound with High-Dose Intravenous Cyclophosphamide (NIH Protocol)
This protocol is representative of an induction regimen for severe, proliferative lupus nephritis.
1. Patient Population:
-
Patients with biopsy-proven active proliferative lupus nephritis (Class III or IV).
-
Elevated anti-dsDNA antibody titers.
2. This compound Administration:
-
Dosage: 100 mg of this compound administered intravenously once weekly.[7]
-
Duration: Administered for the duration of the induction and maintenance therapy.
3. Concomitant Immunosuppressive Therapy (NIH Protocol):
-
Induction Phase (6 months):
-
Maintenance Phase:
-
Following the 6-month induction, cyclophosphamide may be administered quarterly for at least one year.
-
Alternatively, patients may be transitioned to azathioprine (1-2 mg/kg/day) or mycophenolate mofetil (1-2 g/day ).
-
4. Monitoring:
-
Weekly complete blood counts (CBC) with differential for the first month of cyclophosphamide therapy, then monthly.
-
Serum creatinine and urinalysis with urine protein-to-creatinine ratio monthly.
-
Anti-dsDNA antibody titers and complement levels (C3, C4) every 1-3 months.
Protocol 2: this compound with Low-Dose Intravenous Cyclophosphamide (Euro-Lupus Protocol)
This protocol represents a lower-intensity induction regimen that was also a standard of care.
1. Patient Population:
-
Patients with biopsy-proven active proliferative lupus nephritis (Class III or IV).
-
Elevated anti-dsDNA antibody titers.
2. This compound Administration:
-
Dosage: 100 mg of this compound administered intravenously once weekly.[7]
-
Duration: Administered for the duration of the induction and maintenance therapy.
3. Concomitant Immunosuppressive Therapy (Euro-Lupus Protocol):
-
Induction Phase (3 months):
-
Methylprednisolone: 0.5-1.0 g intravenously daily for 3 days at the start of therapy.
-
Prednisone: 0.5-1.0 mg/kg/day orally, with a gradual taper.
-
Cyclophosphamide: 500 mg intravenously every two weeks for a total of six doses.[2]
-
-
Maintenance Phase:
-
Following the induction phase, patients are transitioned to azathioprine (1-2 mg/kg/day) or mycophenolate mofetil (1-2 g/day ).
-
4. Monitoring:
-
Weekly CBC with differential during the induction phase.
-
Serum creatinine and urinalysis with urine protein-to-creatinine ratio monthly.
-
Anti-dsDNA antibody titers and complement levels (C3, C4) every 1-3 months.
Conclusion
This compound represents a targeted therapeutic approach for lupus nephritis by aiming to induce tolerance in the B-cell compartment responsible for pathogenic anti-dsDNA antibody production. While it did not achieve its primary endpoints in later clinical trials, the data generated from its development program offer valuable lessons for the design and implementation of future targeted therapies for autoimmune diseases. The protocols outlined here, based on the standard of care during the this compound clinical trials, provide a framework for researchers investigating similar therapeutic strategies in combination with established immunosuppressive regimens. Further research into B-cell tolerogens may yet yield a significant breakthrough in the management of systemic lupus erythematosus and other autoimmune conditions.
References
- 1. Chapter 12: Lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Emerging Therapies for Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisited Cyclophosphamide in the Treatment of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Euro-Lupus Nephritis Trial: the development of the sequential treatment protocol | DIAL.pr - BOREAL [dial.uclouvain.be]
- 5. Immunosuppressive therapy in lupus nephritis: the Euro-Lupus Nephritis Trial, a randomized trial of low-dose versus high-dose intravenous cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of two cyclophosphamide regimens for the treatment of lupus nephritis in Puerto Ricans: low versus standard dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Euro-Lupus Nephritis Trial: the development of the sequential treatment protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing AbetiMus Binding to B-cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMus (also known as LJP 394 or Riquent) is a synthetic immunomodulating agent designed to induce tolerance in B-cells that produce autoantibodies against double-stranded DNA (dsDNA).[1] These autoantibodies are a hallmark of systemic lupus erythematosus (SLE) and are centrally involved in the pathogenesis of lupus nephritis. This compound is a toleragen, composed of four double-stranded oligodeoxyribonucleotides linked to a non-immunogenic polyethylene glycol carrier.[1] Its mechanism of action involves cross-linking anti-dsDNA surface immunoglobulins (B-cell receptors or BCRs) on pathogenic B-cells. This cross-linking can lead to a state of unresponsiveness (anergy) or programmed cell death (apoptosis), thereby reducing the population of autoantibody-producing B-cells.[1][2]
The efficacy of this compound is critically dependent on its binding affinity to the target anti-dsDNA antibodies on B-cells. Clinical trials have highlighted the importance of selecting patients with high-affinity antibodies to this compound for optimal therapeutic outcomes.[1] Therefore, accurate and robust methods for assessing the binding of this compound to B-cells are essential for preclinical research, clinical trial enrollment, and potentially for monitoring patient responses.
These application notes provide detailed protocols for key experimental techniques used to characterize the binding of this compound to B-cells: Flow Cytometry, Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Quantitative Analysis of this compound-B-cell Binding
While specific binding kinetics data for this compound are not extensively available in the public domain, the following table outlines the key parameters that are crucial for characterizing the interaction between this compound and B-cell surface immunoglobulins. These parameters are typically determined using techniques such as Surface Plasmon Resonance (SPR).
| Parameter | Symbol | Description | Significance for this compound |
| Association Rate Constant | k_on_ (or k_a_) | The rate at which this compound binds to the anti-dsDNA BCR on B-cells. Measured in M⁻¹s⁻¹. | A rapid on-rate contributes to efficient targeting of pathogenic B-cells in circulation. |
| Dissociation Rate Constant | k_off_ (or k_d_) | The rate at which the this compound-BCR complex dissociates. Measured in s⁻¹. | A slow off-rate indicates a stable complex, leading to prolonged signaling for anergy or apoptosis. |
| Equilibrium Dissociation Constant | K_D_ | The ratio of k_off_/k_on_, representing the concentration of this compound required to occupy 50% of the available BCRs at equilibrium. Measured in Molar (M). | A lower K_D_ value signifies higher binding affinity. High affinity is correlated with the clinical efficacy of this compound. |
Experimental Protocols
Flow Cytometry: Analysis of this compound Binding to B-cell Subsets
Flow cytometry is a powerful technique to quantify the binding of fluorescently labeled this compound to B-cells at a single-cell level. This method allows for the simultaneous identification of specific B-cell subpopulations and the assessment of this compound binding to these subsets.
Objective: To determine the percentage of B-cells that bind to fluorescently labeled this compound and to quantify the mean fluorescence intensity (MFI) as a measure of binding.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
Fluorescently labeled this compound (e.g., FITC-AbetiMus).
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., anti-CD19, anti-CD20).
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Fixable Viability Dye.
-
FACS tubes.
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in staining buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.
-
(Optional but recommended) Add a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Add the fluorescently labeled this compound at a predetermined optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add fluorochrome-conjugated antibodies against B-cell surface markers (e.g., anti-CD19, anti-CD20).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of cold staining buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate software. Gate on live, single lymphocytes, then on the B-cell population (e.g., CD19+).
-
Within the B-cell gate, quantify the percentage of cells positive for this compound binding and the Mean Fluorescence Intensity (MFI).
-
Experimental Workflow for Flow Cytometry:
Caption: Workflow for assessing this compound binding to B-cells using flow cytometry.
Surface Plasmon Resonance (SPR): Kinetic Analysis of this compound Binding
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant) of this compound to its target, the anti-dsDNA antibody.[3][4][5][6]
Objective: To determine the on-rate (k_on_), off-rate (k_off_), and equilibrium dissociation constant (K_D_) of this compound binding to immobilized anti-dsDNA antibodies.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified anti-dsDNA antibodies (as the ligand).
-
This compound (as the analyte).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
SPR running buffer (e.g., HBS-EP+).
-
Regeneration solution.
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified anti-dsDNA antibodies over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared similarly but without the antibody to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in SPR running buffer.
-
Inject the different concentrations of this compound over the immobilized antibody surface at a constant flow rate (association phase).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-antibody complex (dissociation phase).
-
Between each this compound concentration, regenerate the sensor surface using a suitable regeneration solution to remove all bound this compound.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams (response units vs. time).
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the k_on_, k_off_, and K_D_ values.
-
Experimental Workflow for Surface Plasmon Resonance (SPR):
Caption: Workflow for kinetic analysis of this compound binding using SPR.
Cell-Based ELISA: Quantifying this compound Binding to B-cells
A cell-based ELISA can be used to measure the binding of this compound to B-cells in a plate-based format. This assay is useful for screening and relative quantification of binding.
Objective: To quantify the binding of this compound to B-cells cultured in a microplate.
Materials:
-
B-cell line or isolated primary B-cells.
-
96-well cell culture plates.
-
This compound.
-
Primary antibody specific for a component of this compound (if this compound is not directly labeled).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Plate reader.
Protocol:
-
Cell Seeding:
-
Seed B-cells into a 96-well plate at an appropriate density and allow them to adhere or settle.
-
-
Binding and Detection:
-
Wash the cells gently with wash buffer.
-
Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.
-
Add serial dilutions of this compound to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
If this compound is not directly labeled, add a primary antibody that recognizes this compound and incubate for 1 hour.
-
Wash the wells three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells thoroughly.
-
-
Signal Development and Measurement:
-
Add TMB substrate to each well and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound this compound.
-
Experimental Workflow for Cell-Based ELISA:
Caption: Workflow for quantifying this compound binding to B-cells via ELISA.
Signaling Pathway
The binding of this compound to anti-dsDNA B-cell receptors (BCRs) on the surface of autoreactive B-cells is thought to initiate a negative signaling cascade that leads to either a state of unresponsiveness (anergy) or programmed cell death (apoptosis). This process is crucial for the therapeutic effect of this compound in reducing the population of pathogenic B-cells. The following diagram illustrates a putative signaling pathway initiated by this compound binding.
Putative Signaling Pathway of this compound-Induced B-cell Tolerance:
Caption: Putative signaling pathway of this compound-induced B-cell anergy and apoptosis.
References
- 1. LJP 394 (this compound sodium, Riquent) in the management of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 3. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.pasteur.fr [research.pasteur.fr]
- 6. Bivalent kinetic binding model to surface plasmon resonance studies of antigen-antibody displacement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of AbetiMus Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMus (also known as LJP 394 or Riquent) is an immunomodulating agent designed to induce tolerance in B cells that produce antibodies against double-stranded DNA (dsDNA).[1] Comprising four double-stranded oligodeoxyribonucleotides linked to a non-immunogenic polyethylene glycol (PEG) platform, this compound targets a key pathogenic component of systemic lupus erythematosus (SLE), particularly lupus nephritis.[1] Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of this compound is critical for optimizing its therapeutic efficacy and safety profile. This document provides detailed application notes and protocols for non-invasive in vivo imaging of this compound using positron emission tomography (PET) and near-infrared fluorescence (NIRF) imaging.
These protocols are based on established methodologies for labeling and imaging macromolecules and have been adapted for the specific characteristics of this compound.
Potential Applications of this compound Imaging
-
Pharmacokinetics and Biodistribution: Quantitatively assess the whole-body distribution and clearance rate of this compound.[2][3]
-
Target Engagement: Visualize and quantify the accumulation of this compound in tissues known for B cell infiltration, such as the spleen, lymph nodes, and kidneys in models of lupus nephritis.
-
Dosimetry: Calculate radiation dosimetry for radiolabeled this compound to ensure safety in preclinical and potential clinical studies.
-
Therapeutic Response Monitoring: Evaluate how disease progression or co-therapies affect the distribution and target accumulation of this compound.
Section 1: In Vivo Imaging with Radiolabeled this compound using PET
Positron Emission Tomography (PET) offers high sensitivity for quantitative whole-body imaging.[4] Given the expected long circulation half-life of a PEGylated molecule like this compound, a long-lived positron-emitting radionuclide such as Zirconium-89 (⁸⁹Zr, half-life = 78.4 hours) is a suitable choice for labeling.[5]
Hypothetical Biodistribution of [⁸⁹Zr]Zr-DFO-AbetiMus
The following table presents hypothetical quantitative data for the biodistribution of ⁸⁹Zr-labeled this compound in a lupus-prone mouse model (e.g., NZB/W F1). Data is presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation at 24, 72, and 120 hours post-injection.
| Organ | 24h (%ID/g) | 72h (%ID/g) | 120h (%ID/g) |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 4.1 ± 0.8 |
| Spleen | 12.8 ± 1.9 | 14.5 ± 2.5 | 13.2 ± 2.1 |
| Kidneys | 8.5 ± 1.3 | 9.8 ± 1.7 | 9.1 ± 1.5 |
| Liver | 6.2 ± 0.9 | 5.1 ± 0.7 | 3.9 ± 0.6 |
| Lungs | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Bone | 2.5 ± 0.4 | 3.5 ± 0.6 | 4.2 ± 0.7 |
| Muscle | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 |
| Tumor (Control) | 2.0 ± 0.4 | 2.2 ± 0.5 | 2.1 ± 0.4 |
Experimental Protocol: Radiolabeling and PET Imaging
This protocol details the conjugation of a chelator to this compound, subsequent radiolabeling with ⁸⁹Zr, and the procedure for PET imaging.
1. Materials and Reagents:
-
This compound sodium
-
Desferrioxamine-p-isothiocyanatobenzyl (DFO-NCS)
-
Zirconium-89 (⁸⁹Zr-oxalate)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 9.0 (metal-free)
-
PD-10 desalting columns
-
Sodium bicarbonate (0.5 M)
-
Gentle agitation/rocker
-
Instant thin-layer chromatography (iTLC) strips
-
Radio-TLC scanner
-
Small animal PET/CT scanner
-
Lupus-prone mice (e.g., NZB/W F1, 16-20 weeks old)
-
Isoflurane anesthesia
2. Conjugation of DFO Chelator to this compound:
-
Dissolve this compound in PBS (pH 9.0) to a concentration of 5 mg/mL.
-
Dissolve DFO-NCS in DMSO to a concentration of 10 mg/mL.
-
Add DFO-NCS to the this compound solution at a 5:1 molar excess.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.
-
Purify the DFO-AbetiMus conjugate using a PD-10 desalting column equilibrated with metal-free PBS (pH 7.4).
-
Collect the protein-containing fractions and concentrate if necessary. Determine the final concentration via UV-Vis spectroscopy.
3. Radiolabeling with ⁸⁹Zr:
-
To a sterile, metal-free microcentrifuge tube, add 1 mg of DFO-AbetiMus.
-
Add 1 mCi (37 MBq) of ⁸⁹Zr-oxalate.
-
Adjust the pH to 7.0-7.2 using 0.5 M sodium bicarbonate.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Assess the radiolabeling efficiency using iTLC with EDTA (50 mM) as the mobile phase. The [⁸⁹Zr]Zr-DFO-AbetiMus remains at the origin, while free ⁸⁹Zr moves with the solvent front.
-
Purify the labeled product using a PD-10 column if radiochemical purity is <95%.
4. Animal Handling and PET/CT Imaging:
-
Anesthetize mice using 2% isoflurane.
-
Administer ~150 µCi (5.5 MBq) of [⁸⁹Zr]Zr-DFO-AbetiMus in 100-150 µL of sterile saline via tail vein injection.
-
At desired time points (e.g., 24, 72, 120 hours) post-injection, anesthetize the animals.
-
Perform a 5-10 minute CT scan for anatomical co-registration, followed by a 20-30 minute static PET scan.
-
Reconstruct images using an appropriate algorithm (e.g., OSEM3D).
-
Analyze images to draw regions of interest (ROIs) over various organs and calculate the %ID/g.
Workflow Diagrams (DOT Language)
Caption: DFO chelator conjugation workflow.
Caption: ⁸⁹Zr-AbetiMus PET imaging workflow.
Section 2: In Vivo Imaging with Fluorescently Labeled this compound
Near-infrared fluorescence (NIRF) imaging is a powerful tool for real-time visualization of probe distribution, particularly for superficial tissues or in surgically exposed fields. It avoids the use of ionizing radiation and benefits from low tissue autofluorescence in the NIR spectrum (700-900 nm).[6][7]
Experimental Protocol: Fluorescent Labeling and NIRF Imaging
This protocol describes the labeling of this compound with a near-infrared dye and subsequent in vivo imaging.
1. Materials and Reagents:
-
This compound sodium
-
Amine-reactive NIR dye (e.g., CF®770 NHS Ester)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
PD-10 desalting columns
-
DMSO
-
Small animal NIRF imaging system with appropriate laser and emission filters
-
Lupus-prone mice (e.g., NZB/W F1)
-
Isoflurane anesthesia
2. Fluorescent Labeling of this compound:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 5 mg/mL.
-
Dissolve the NIR dye NHS ester in DMSO to a concentration of 10 mg/mL.
-
Add the reactive dye to the this compound solution at a 10:1 molar ratio.
-
Incubate for 1 hour at room temperature in the dark with gentle stirring.
-
Purify the conjugate (this compound-CF770) from unreacted dye using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Measure the absorbance of the conjugate at 280 nm (for protein) and the dye's max absorbance (e.g., 770 nm) to determine the degree of labeling.
3. Animal Handling and NIRF Imaging:
-
Anesthetize mice using 2% isoflurane. To reduce autofluorescence, use a low-fluorescence diet for at least one week prior to imaging and shave the area of interest.
-
Administer 10-20 nmol of this compound-CF770 in 100-150 µL of sterile PBS via tail vein injection.
-
At desired time points (e.g., 1, 6, 24, 48 hours), place the anesthetized mouse in the NIRF imaging system.
-
Acquire fluorescence and photographic images. Use consistent imaging parameters (exposure time, laser power, field of view) for all sessions.
-
Analyze images by drawing ROIs over target organs (e.g., kidneys, spleen, lymph nodes) and a background region.
-
Quantify the signal as radiant efficiency or average fluorescence intensity.
Workflow Diagram (DOT Language)
Caption: this compound NIRF labeling and imaging workflow.
Conclusion
The protocols and workflows detailed in this document provide a comprehensive framework for investigating the in vivo distribution of this compound using PET and NIRF imaging. By adapting these established molecular imaging techniques, researchers can gain crucial insights into the pharmacokinetics and target engagement of this novel therapeutic agent, ultimately aiding in its clinical development and application for patients with systemic lupus erythematosus.
References
- 1. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET radiometals for antibody labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
Application Notes and Protocols for Studying B-cell Apoptosis Pathways with AbetiMas
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMas is a novel investigational compound that has demonstrated potent pro-apoptotic activity in B-lymphocytes. These application notes provide a comprehensive overview of the methodologies to study the effects of AbetiMas on B-cell apoptosis, including detailed experimental protocols and data interpretation guidelines. The information presented here is intended to assist researchers in elucidating the mechanism of action of AbetiMas and evaluating its potential as a therapeutic agent for B-cell malignancies and autoimmune disorders.
B-cell apoptosis, or programmed cell death, is a critical process for maintaining B-cell homeostasis and eliminating autoreactive or malignant B-cells.[1][2] Dysregulation of this process can lead to various diseases. Apoptosis is broadly regulated by two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[3][4][5] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.[3][4]
These notes will guide the user through the essential assays to characterize the pro-apoptotic effects of AbetiMas on B-cells, focusing on the analysis of key apoptotic markers and signaling pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from studies investigating the effects of AbetiMas on a B-cell lymphoma cell line.
Table 1: Induction of Apoptosis by AbetiMas Measured by Annexin V and Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 92.7 ± 1.5 |
| AbetiMas | 1 | 15.8 ± 2.3 | 4.5 ± 0.9 | 79.7 ± 3.1 |
| AbetiMas | 5 | 45.3 ± 4.1 | 10.2 ± 1.8 | 44.5 ± 5.2 |
| AbetiMas | 10 | 68.9 ± 5.5 | 18.7 ± 2.4 | 12.4 ± 3.8 |
Table 2: Activation of Caspases in B-cells Treated with AbetiMas
| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) | Relative Caspase-8 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| AbetiMas | 5 | 4.8 ± 0.7 | 1.2 ± 0.3 | 4.5 ± 0.6 |
| Staurosporine (Positive Control) | 1 | 5.2 ± 0.6 | 2.5 ± 0.4 | 5.0 ± 0.8 |
Table 3: Modulation of Bcl-2 Family Protein Expression by AbetiMas
| Treatment Group | Concentration (µM) | Bcl-2 Expression (Relative to Control) | Bax Expression (Relative to Control) | Bim Expression (Relative to Control) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| AbetiMas | 5 | 0.45 ± 0.08 | 1.85 ± 0.21 | 2.10 ± 0.25 |
Signaling Pathways
B-cell Apoptosis Signaling Pathways
The diagram below illustrates the two major pathways of apoptosis in B-cells. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and caspase-9 activation.[4][5] The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, resulting in the activation of caspase-8.[4][5] Both pathways converge to activate executioner caspases, such as caspase-3, leading to cell death.
Caption: Overview of the extrinsic and intrinsic B-cell apoptosis pathways.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol is for the quantitative assessment of apoptosis in B-cells treated with AbetiMas using flow cytometry. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[3][6][7]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Raji)
-
Complete RPMI-1640 medium
-
AbetiMas
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed B-cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of AbetiMas or vehicle control for the desired time (e.g., 24 hours).
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 2: Caspase Activity Assay
This protocol measures the activity of key caspases (caspase-3/7, -8, -9) in B-cells following treatment with AbetiMas using a luminogenic substrate.
Materials:
-
B-cell lymphoma cell line
-
Complete RPMI-1640 medium
-
AbetiMas
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed B-cells at a density of 2 x 10^4 cells/well in a 96-well white-walled plate.
-
Treat cells with AbetiMas or vehicle control for the desired time (e.g., 12 hours).
-
Equilibrate the plate and Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of Bcl-2 family proteins in B-cells treated with AbetiMas.[8]
Materials:
-
B-cell lymphoma cell line
-
Complete RPMI-1640 medium
-
AbetiMas
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bim, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat B-cells with AbetiMas as described in Protocol 1.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of AbetiMas on B-cell apoptosis.
Caption: General workflow for investigating AbetiMas-induced B-cell apoptosis.
References
- 1. Impaired B Cell Apoptosis Results in Autoimmunity That Is Alleviated by Ablation of Btk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The life and death of a B cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Development of Assays to Screen for AbetiMus Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbetiMus (also known as Riquent or LJP 394) is a synthetic immunomodulatory agent designed as a tolerogen to treat systemic lupus erythematosus (SLE), particularly lupus nephritis.[1][2] SLE is an autoimmune disease characterized by the production of autoantibodies, most notably anti-double-stranded DNA (anti-dsDNA) antibodies, which play a significant role in the pathology of the disease.[3] this compound is a synthetic molecule composed of four double-stranded oligodeoxyribonucleotides attached to a non-immunogenic polyethylene glycol carrier.[4] Its mechanism of action involves binding to circulating anti-dsDNA antibodies and engaging with anti-dsDNA antibodies on the surface of B-lymphocytes.[1] This interaction is intended to induce a state of tolerance in the pathogenic B-cells, thereby reducing the production of anti-dsDNA antibodies and mitigating disease activity.[1][4]
These application notes provide detailed protocols for a suite of in vitro assays designed to screen for and characterize the activity of this compound and similar molecules. The described assays are essential for the preclinical and clinical development of B-cell tolerogens, enabling researchers to quantify drug-target engagement, assess the functional consequences on B-cells, and establish dose-response relationships.
Mechanism of Action of this compound
The primary therapeutic goal of this compound is to specifically target and neutralize the components of the humoral immune system responsible for lupus nephritis.[5] This is achieved through a dual mechanism:
-
Neutralization of Circulating Antibodies: this compound binds to soluble anti-dsDNA antibodies in the bloodstream, forming immune complexes that can be cleared from circulation.[1]
-
Induction of B-cell Tolerance: By cross-linking anti-dsDNA B-cell receptors (surface-bound antibodies), this compound delivers a negative signal to the B-cell, leading to a state of anergy (non-responsiveness) or apoptosis, thus reducing the population of autoantibody-producing cells.[1][4]
Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical data from the assays described in this document. The data illustrates the expected dose-dependent activity of this compound.
Table 1: this compound Binding to Anti-dsDNA Antibodies (ELISA)
| This compound Concentration (nM) | Absorbance at 450 nm (OD) | % Binding Relative to Max |
| 0 | 0.05 | 0% |
| 1 | 0.25 | 15% |
| 10 | 0.80 | 50% |
| 50 | 1.25 | 83% |
| 100 | 1.50 | 100% |
| 500 | 1.52 | 101% |
Table 2: Inhibition of Anti-dsDNA Antibody Secretion from B-cells
| This compound Concentration (nM) | Anti-dsDNA Titer (ng/mL) | % Inhibition |
| 0 | 1250 | 0% |
| 1 | 1100 | 12% |
| 10 | 750 | 40% |
| 50 | 375 | 70% |
| 100 | 150 | 88% |
| 500 | 130 | 90% |
Table 3: Induction of B-cell Anergy/Apoptosis (Flow Cytometry)
| This compound Concentration (nM) | % Annexin V Positive B-cells | Fold Increase over Control |
| 0 | 5% | 1.0 |
| 10 | 12% | 2.4 |
| 50 | 25% | 5.0 |
| 100 | 45% | 9.0 |
| 250 | 55% | 11.0 |
Experimental Protocols
Protocol 1: Direct Binding ELISA for this compound Activity
This assay quantifies the ability of this compound to bind to anti-dsDNA antibodies immobilized on an ELISA plate.
Workflow for the Direct Binding ELISA.
Materials:
-
96-well high-binding ELISA plates
-
Calf thymus dsDNA
-
Coating Buffer (PBS, pH 7.4)
-
Blocking Buffer (PBS with 3% BSA)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Serum or plasma from SLE patients (pre-screened for high anti-dsDNA titers)
-
Biotinylated this compound
-
Streptavidin-HRP conjugate
-
TMB substrate and Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Dissolve dsDNA in Coating Buffer to a final concentration of 10 µg/mL. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Addition: Dilute patient serum 1:100 in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
This compound Incubation: Prepare serial dilutions of biotinylated this compound in Blocking Buffer (e.g., from 1 nM to 500 nM). Add 100 µL of each dilution to the respective wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Addition: Dilute Streptavidin-HRP according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. Stop the reaction by adding 50 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: B-cell Inhibition Assay
This cell-based assay measures the functional effect of this compound on B-cells by quantifying the inhibition of anti-dsDNA antibody secretion.
Workflow for the B-cell Inhibition Assay.
Materials:
-
Peripheral blood from SLE patients
-
Ficoll-Paque for PBMC isolation
-
CD19 MicroBeads for B-cell isolation
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
B-cell stimulants (e.g., CpG oligodeoxynucleotides, IL-2)
-
This compound
-
Anti-dsDNA ELISA kit
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[6]
-
B-cell Isolation: Isolate B-cells from PBMCs using positive selection with CD19 magnetic beads according to the manufacturer's protocol. Purity should be >95% as confirmed by flow cytometry.
-
Cell Culture: Resuspend purified B-cells in complete RPMI medium. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Stimulation: Add B-cell stimulants to the wells to induce antibody production (e.g., 1 µg/mL CpG and 20 ng/mL IL-2).
-
This compound Treatment: Add serial dilutions of this compound (e.g., from 1 nM to 500 nM) to the wells. Include a vehicle control (no this compound).
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Antibody Quantification: Measure the concentration of anti-dsDNA antibodies in the collected supernatants using a commercial anti-dsDNA ELISA kit, following the manufacturer's instructions.
Protocol 3: B-cell Tolerance/Apoptosis Assay by Flow Cytometry
This assay assesses the ability of this compound to induce apoptosis or anergy in B-cells, a key aspect of its tolerogenic mechanism.
Materials:
-
Isolated B-cells from SLE patients (as in Protocol 2)
-
This compound
-
Flow cytometry buffer (PBS with 2% FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed isolated B-cells in a 24-well plate at a density of 5 x 10⁵ cells per well in complete RPMI medium. Treat the cells with various concentrations of this compound (e.g., 10 nM to 250 nM) for 48 hours. Include an untreated control.
-
Cell Harvesting: Gently collect the cells from each well and transfer to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. B-cells positive for Annexin V and negative for PI are considered early apoptotic.
Conclusion
The assays detailed in these application notes provide a robust framework for screening and characterizing the activity of this compound and other B-cell targeted tolerogens. The direct binding ELISA offers a high-throughput method for assessing target engagement, while the B-cell inhibition and apoptosis assays provide crucial insights into the functional consequences of this engagement. Together, these protocols can significantly aid in the drug development process, from initial hit identification to lead optimization and clinical candidate selection. The quantitative data generated from these assays is critical for establishing structure-activity relationships and for understanding the therapeutic potential of novel immunomodulatory compounds.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AbetiMus Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of AbetiMus in experimental settings. Our resources include a troubleshooting guide for common challenges, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
While this compound is characterized as a water-soluble molecule, researchers may occasionally encounter challenges during its preparation and use in experiments. This guide provides solutions to potential issues.
| Issue | Potential Cause | Recommended Solution |
| Slow Dissolution | Insufficient mixing or low temperature. | Vortex or gently agitate the solution. A slight warming of the solvent may aid dissolution, but be cautious of potential degradation if the compound is heat-sensitive. |
| Precipitation After Dissolution | Supersaturation, change in temperature, or interaction with buffer components. | Ensure the concentration is not above the solubility limit for the specific buffer and temperature. Consider preparing a more dilute stock solution. If using a buffer, ensure it is compatible with this compound. |
| Cloudy or Hazy Solution | Particulate matter or high concentration leading to aggregation. | Filter the solution through a 0.22 µm syringe filter. Prepare a fresh, more dilute solution if aggregation is suspected. |
| Inconsistent Experimental Results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as this compound sodium, is a synthetic, water-soluble B-cell immunomodulator.[1] It is composed of four double-stranded oligodeoxynucleotides attached to a triethyleneglycol carrier.[1]
Q2: Is this compound soluble in water?
A2: Yes, this compound is described as a synthetic, water-soluble molecule.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is designed to interact with anti-double-stranded DNA (anti-dsDNA) antibodies.[1] It can form immune complexes with circulating anti-dsDNA antibodies and bind to these antibodies on the surface of B cells, which are immune cells that produce antibodies.[1] This action is intended to reduce the levels of pathogenic anti-dsDNA antibodies without impacting the broader adaptive immune response.[1]
Q4: What were the intended therapeutic uses of this compound?
A4: this compound was developed to treat systemic lupus erythematosus (SLE), particularly lupus nephritis, by targeting the anti-dsDNA antibodies that play a role in the disease.[1][2]
Q5: What were the dosages of this compound used in clinical trials?
A5: In clinical trials for lupus nephritis, this compound was administered at a weekly dose of 100 mg.[3][4]
Experimental Protocols
General Protocol for Preparing Aqueous Solutions of this compound
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
-
Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound and volume of solvent.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the Solvent: Use a high-purity, sterile aqueous solvent such as nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS). Add the solvent to the vessel containing the this compound powder.
-
Dissolve the this compound: Gently agitate or vortex the solution until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Sterile Filtration (Optional but Recommended): For cell-based assays, it is advisable to sterile-filter the solution using a 0.22 µm syringe filter to remove any potential microbial contamination.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term use, the solution may be stored at 4°C for a limited time, but stability under these conditions should be verified.
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting mTOR-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common challenges with mTOR-based assays, with a focus on Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of an mTOR HTRF assay?
A1: An mTOR HTRF assay is a highly sensitive and robust method for measuring mTOR signaling.[1][2] It is a proximity-based assay that uses two antibodies targeting the protein of interest (e.g., a phosphorylated mTOR substrate). One antibody is labeled with a donor fluorophore (Europium cryptate) and the other with an acceptor fluorophore (d2). When both antibodies bind to the target protein, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET).[1] Excitation of the donor leads to a prolonged fluorescent signal from the acceptor, which is measured after a time delay to reduce background fluorescence.[1] This signal is proportional to the amount of target protein in the sample.
Q2: My HTRF signal is very low or absent. What are the potential causes?
A2: Low or no HTRF signal can stem from several factors:
-
Incorrect antibody pairing or concentrations: Ensure you are using the correct antibody pair for your target and that they are at the optimal concentrations.
-
Insufficient target protein: The concentration of the target protein in your lysate may be too low for detection.
-
Problem with assay buffer: The buffer composition, including pH and salt concentrations, can significantly impact antibody binding and FRET.[3]
-
Compound interference: The compounds being tested may be quenching the fluorescent signal or interfering with antibody binding.[3]
-
Instrument settings: Incorrect plate reader settings, such as excitation/emission wavelengths and delay time, will lead to poor signal detection.
Q3: I am observing high well-to-well variability in my results. What should I check?
A3: High variability can compromise the reliability of your data.[3] Common causes include:
-
Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[3]
-
Incomplete cell lysis: Inconsistent cell lysis will result in variable amounts of protein being available for the assay.
-
Edge effects: Wells at the edge of the plate are more prone to evaporation, leading to changes in reagent concentrations. Using a plate sealer can help minimize this.[3]
-
Temperature fluctuations: Inconsistent incubation temperatures can affect reaction kinetics and lead to variable results.[3]
-
Plate reader issues: Ensure the plate reader is properly calibrated and that the correct settings are used for each well.
Q4: How can I differentiate between a true biological effect and compound interference?
A4: It is crucial to distinguish between a compound's effect on the biological target and its direct interference with the assay chemistry.[3]
-
Run a counterscreen: Test your compounds in an assay format that does not include the biological target but contains the detection reagents. This can help identify compounds that directly interfere with the HTRF signal.
-
Check for autofluorescence: Some compounds are inherently fluorescent at the excitation or emission wavelengths of the assay, which can lead to false-positive or false-negative results.
-
Solubility issues: Poorly soluble compounds can precipitate out of solution and scatter light, affecting the assay readout.[3]
Troubleshooting Guides
Issue 1: Low Signal-to-Background (S/B) Ratio
A low signal-to-background ratio can make it difficult to discern true positive hits from noise.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Concentrations | Titrate both the donor and acceptor antibodies to determine the optimal concentrations that yield the best assay window. |
| Low Target Expression | Increase the amount of cell lysate per well or use a cell line with higher expression of the target protein. |
| High Background Fluorescence | Ensure you are using white-walled microplates for HTRF assays to maximize signal reflection.[4][5] Black plates can absorb some of the emitted light. |
| Inefficient FRET | Verify that the donor and acceptor fluorophores are appropriate for the distance between the antibody binding sites on the target protein. |
Issue 2: Inconsistent IC50 Values
Variability in IC50 values for a reference compound can indicate underlying issues with assay performance.[3]
| Potential Cause | Troubleshooting Step |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of your compounds for each experiment and ensure thorough mixing. |
| Incubation Time Not at Equilibrium | Optimize the incubation time to ensure the binding reaction has reached equilibrium.[3] |
| Reagent Instability | Aliquot and store reagents as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
| Cell Passage Number | High passage numbers can lead to phenotypic changes in cells, affecting protein expression and signaling. Use cells within a consistent and low passage number range. |
Experimental Protocols
General Protocol for a Cell-Based mTOR Phosphorylation HTRF Assay
This protocol provides a general workflow for measuring the phosphorylation of a direct mTOR substrate, such as p70S6K, in response to compound treatment.
-
Cell Plating: Seed cells in a 96-well or 384-well tissue culture-treated plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound or vehicle control and incubate for the desired time.
-
Cell Lysis: Aspirate the culture medium and add lysis buffer containing a protease and phosphatase inhibitor cocktail. Incubate on a shaker to ensure complete lysis.
-
HTRF Reaction: Transfer the cell lysate to a white 384-well low-volume assay plate.[3] Add the HTRF antibody mix (Europium-labeled anti-total p70S6K and d2-labeled anti-phospho-p70S6K) to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended duration (typically 1-4 hours).[4]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).[3]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.[3] Plot the HTRF ratio against the compound concentration to determine the IC50 value.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTORC1 signaling pathway.
HTRF Assay Workflow
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AbetiMus Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AbetiMus concentration in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, soluble, double-stranded DNA (dsDNA) tetramer. Its primary mechanism involves targeting B-cells that produce anti-dsDNA antibodies, which are implicated in autoimmune diseases like systemic lupus erythematosus (SLE).[1] this compound is designed to bind to circulating anti-dsDNA antibodies and to the surface of B-cells that produce these antibodies, with the goal of inducing B-cell tolerance and reducing the levels of pathogenic antibodies.[2]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
While specific in vitro concentration recommendations are not widely published, a rational starting point can be derived from its intended biological activity. A broad concentration range, typically from nanomolar (nM) to micromolar (µM), is advisable for initial dose-response studies. For example, a serial dilution starting from 10 µM down to 1 nM could be appropriate for initial screening in B-cell culture systems.
Q3: What cell types are appropriate for in vitro studies with this compound?
Given its mechanism of action, primary B-cells isolated from relevant disease models (e.g., mouse models of lupus) or human peripheral blood mononuclear cells (PBMCs) containing B-cells would be highly relevant. Cell lines that produce anti-dsDNA antibodies could also be utilized.
Q4: What are the key parameters to assess when evaluating the in vitro effects of this compound?
The primary endpoints to measure would be B-cell viability and proliferation, as well as the concentration of secreted anti-dsDNA antibodies in the cell culture supernatant.
Troubleshooting Guide
Issue 1: High Variability in Replicate Wells
Q: My replicate wells for the same this compound concentration show highly variable results in my cell viability assay. What could be the cause?
A: High variability can obscure the true effect of the compound. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Calibrate your pipettes regularly. |
| Edge Effects | Evaporation and temperature fluctuations can affect wells on the perimeter of the plate.[3] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental samples.[3] |
| Cell Health | Use cells that are in the logarithmic growth phase and at a consistent passage number to avoid phenotypic drift.[4] |
| Reagent Preparation | Prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4] |
Issue 2: No Dose-Dependent Effect Observed
Q: I am not observing a clear dose-dependent effect of this compound on B-cell viability or anti-dsDNA antibody production. What should I investigate?
A: A lack of a clear dose-response relationship can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | The concentrations tested may be too high (causing a plateau effect) or too low (below the threshold of activity). Perform a wider range of serial dilutions (e.g., from 100 µM down to 0.1 nM). |
| Assay Incubation Time | The incubation time may be too short or too long to observe the desired effect. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint. |
| Compound Solubility | If this compound precipitates in the culture medium, its effective concentration will be unknown.[3] Visually inspect for any precipitation. If needed, prepare a fresh stock solution and ensure it is fully dissolved before adding to the media. |
| Cell Seeding Density | If cell density is too high, the cells may become over-confluent and less responsive. If too low, the signal may be weak. Optimize the cell seeding density for your specific assay.[4] |
Issue 3: High Background Signal in Assays
Q: My negative control wells (cells with no this compound) show a high background signal in my viability/ELISA assay. What are the potential reasons?
A: A high background can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Troubleshooting Steps |
| Media Component Interference | Phenol red in culture media can interfere with absorbance readings in colorimetric assays.[3] Consider using phenol red-free media for the assay itself.[3] Serum components can also sometimes contribute to background signals.[4] |
| Microbial Contamination | Bacterial or yeast contamination can interfere with assay reagents.[4] Visually inspect plates for any signs of contamination and practice sterile techniques. |
| Reagent Contamination | Assay reagents themselves can become contaminated.[3] Use fresh, sterile reagents. |
| Insufficient Washing (ELISA) | In ELISAs, insufficient washing between steps can lead to a high background. Ensure an adequate number of washing steps with an appropriate wash buffer. |
Experimental Protocols
Protocol 1: B-Cell Viability Assay (Resazurin-based)
This protocol outlines a method to assess the effect of this compound on B-cell viability.
-
Cell Seeding: Seed B-cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the appropriate wells. Include vehicle control wells (medium with the same solvent concentration used for this compound, if any).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 48 hours).
-
Reagent Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.
Protocol 2: Anti-dsDNA Antibody Quantification (ELISA)
This protocol is for measuring the concentration of secreted anti-dsDNA antibodies in the cell culture supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with dsDNA antigen overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected after treatment with this compound) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the specific isotype of the anti-dsDNA antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of anti-dsDNA antibodies in the samples.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting decision tree for in vitro assays.
References
Troubleshooting unexpected results with AbetiMus
Welcome to the technical support center for AbetiMus, a novel recombinant protein designed for the selective activation of the T-Cell Receptor (TCR) signaling pathway to drive potent T-cell activation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintaining the activity of this compound. Upon receipt, lyophilized this compound should be stored at -20°C.[1] For reconstituted solutions, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can denature the protein.[1][2][3][4] These working aliquots should be stored at -20°C or -80°C.[1][2][3] For short-term storage (a few days to weeks), reconstituted this compound can be kept at 4°C.[4] To prevent protein loss due to adsorption, use low-binding polypropylene tubes.[3]
Q2: My this compound protein solution appears cloudy or precipitated. What should I do?
A2: Cloudiness or precipitation may indicate protein aggregation or insolubility.[5] This can be caused by improper storage, multiple freeze-thaw cycles, or suboptimal buffer conditions.[4][5] Before use, centrifuge the vial to pellet any powder that may be on the cap.[1] When reconstituting, use the recommended sterile buffer as indicated on the product datasheet. If solubility issues persist, consider optimizing the buffer by adjusting the pH or adding stabilizing agents like glycerol.[6]
Q3: I am observing low or no T-cell activation after treatment with this compound. What are the potential causes?
A3: Low T-cell activation can stem from several factors, including issues with the protein itself, the cells, or the assay setup.[7] Ensure that this compound has been stored and handled correctly to maintain its bioactivity. Verify the viability and health of your T-cells, as poor cell health leads to a weak response.[8] Additionally, optimize the concentration of this compound and the incubation time, as both are critical for effective activation.[7][9]
Q4: How can I confirm that the observed T-cell activation is specific to the this compound-targeted pathway?
A4: To confirm specificity, it is essential to analyze downstream markers of the TCR signaling pathway. A common and reliable method is Western blotting to detect the phosphorylation of key signaling proteins like Lck, ZAP-70, and ERK1/2. An increase in the phosphorylated forms of these proteins following this compound treatment would indicate specific pathway activation.
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot for Phosphorylated Pathway Proteins
A weak or absent signal for phosphorylated proteins is a common issue in Western blot analysis.[10][11][12] This troubleshooting table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive this compound | Confirm proper storage and handling of this compound. Avoid multiple freeze-thaw cycles.[1][4] Run a positive control with a known activator to ensure the cells are responsive. |
| Low Protein Concentration | Increase the amount of cell lysate loaded onto the gel.[10] Ensure accurate protein quantification using a reliable method like a BCA assay. |
| Suboptimal Antibody Dilution | Optimize the concentration of both primary and secondary antibodies.[10][13] Titrate the antibodies to find the ideal dilution that maximizes signal and minimizes background. |
| Inefficient Protein Transfer | After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[10] Ensure no air bubbles are present between the gel and the membrane during setup.[11] |
| Phosphatase Activity | Ensure that your lysis buffer contains fresh and potent phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of your target proteins.[14] Keep samples on ice throughout the lysis procedure. |
Issue 2: High Variability Between T-Cell Activation Assay Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating to avoid clumping and ensure even distribution across wells.[8] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique, especially when handling small volumes.[8] Pre-wetting the pipette tip can improve accuracy. |
| Edge Effects in Plates | To minimize evaporation and temperature variations that can cause edge effects, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media instead. |
| Reagent Inconsistency | Prepare a master mix of reagents (e.g., this compound dilution, media) to be added to all relevant wells to ensure consistency. |
| Donor-to-Donor Variability | When using primary T-cells, biological variability between donors is a significant factor.[8] If possible, use a large, cryopreserved batch of cells from a single donor for a set of experiments to reduce this variability.[8] |
Experimental Protocols & Workflows
Protocol: In Vitro T-Cell Activation and Western Blot Analysis of TCR Signaling
This protocol details the steps for treating T-cells with this compound and subsequently analyzing the activation of the TCR signaling pathway via Western blotting for phosphorylated ERK1/2 (p-ERK).
Materials:
-
Human T-cells (e.g., Jurkat cells or primary T-cells)
-
RPMI-1640 medium with 10% FBS
-
This compound (lyophilized)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Lysis buffer with protease and phosphatase inhibitors[14]
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture T-cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase.
-
This compound Reconstitution: Briefly centrifuge the vial of lyophilized this compound. Reconstitute in sterile water to a stock concentration of 1 mg/mL.[1] Aliquot and store at -80°C.
-
Cell Treatment: Seed T-cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat cells with the desired concentration of this compound (e.g., 100 ng/mL) for an optimized time period (e.g., 15 minutes). Include a vehicle-only control.
-
Cell Lysis: After treatment, immediately place the plate on ice. Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane with an antibody for total ERK as a loading control.
-
Visual Guides
References
- 1. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 3. genextgenomics.com [genextgenomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. bosterbio.com [bosterbio.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. benchchem.com [benchchem.com]
How to minimize off-target effects of AbetiMus
Introduction: This technical support center is designed for researchers, scientists, and drug development professionals working with AbetiMus, a novel and potent small molecule inhibitor of the mechanistic target of rapamycin (mTOR). This compound targets the highly conserved ATP-binding pocket of the mTOR kinase, a critical regulator of cell growth, proliferation, and metabolism.[1][2][3] While designed for high selectivity, off-target interactions are possible and require careful consideration in experimental design and data interpretation.[4][5] This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize and understand the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of mTOR, a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[2][6] By blocking the kinase activity of mTOR, this compound effectively inhibits downstream signaling pathways that are crucial for cell growth and proliferation, such as the phosphorylation of S6 kinase (S6K) and 4E-BP1.[1][7] Its primary therapeutic application is in oncology, where the mTOR pathway is often dysregulated.[2]
Q2: What are the known off-target effects of mTOR inhibitors like this compound?
While this compound is highly selective, some off-target effects have been reported for the mTOR inhibitor class, which can lead to cellular toxicity or confounding experimental results.[4][8] These are primarily due to interactions with other kinases that share structural similarities in the ATP-binding site.[9] Common off-target effects observed with mTOR inhibitors include metabolic toxicities such as hyperglycemia and hyperlipidemia, as well as mucositis and skin rash.[8]
Q3: How can I experimentally validate that an observed phenotype is due to on-target this compound activity?
Confirming that a cellular response is a direct result of mTOR inhibition is critical. Here are several strategies to validate on-target effects:
-
Use a Structurally Unrelated mTOR Inhibitor: Treating cells with a different, structurally distinct mTOR inhibitor should produce the same phenotype if the effect is on-target.[4]
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of mTOR into your cells. Reversal of the phenotype in these cells strongly indicates an on-target mechanism.[4]
-
Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the observed phenotype suggests a specific interaction.[10]
Q4: What are the recommended starting concentrations for in vitro studies to minimize off-target effects?
To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound.[5] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The following table provides general guidance.
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Biochemical Kinase Assay | 1 nM - 100 nM | IC50 values are highly dependent on the ATP concentration in the assay.[11] |
| Cell-Based Proliferation Assay | 10 nM - 1 µM | Cell permeability and intracellular ATP concentrations can influence the effective concentration.[11] |
| Western Blot (Phospho-S6K) | 50 nM - 500 nM | The optimal concentration will depend on the cell line and incubation time. |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable steps to resolve them.
Issue 1: High background signal or inconsistent IC50 values in a kinase assay.
-
Potential Cause: The observed signal may be an artifact of the assay itself, or your results may be skewed by experimental variability.[11][12]
-
Troubleshooting Steps:
-
Run Control Experiments: Include "no enzyme" and "no substrate" controls to identify any compound interference with the detection reagents.[12]
-
Verify Compound Integrity: Ensure that your this compound stock has been stored correctly and prepare fresh dilutions for each experiment.[11]
-
Optimize ATP Concentration: The IC50 of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration. Use a consistent concentration across all experiments.[11][13]
-
Issue 2: The observed cellular phenotype (e.g., apoptosis) does not align with the known function of mTOR.
-
Potential Cause: This is a strong indicator of a potential off-target effect. This compound may be inhibiting other kinases that are involved in cell survival pathways.[4]
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Use a broad panel of kinases to identify other potential targets of this compound.[5]
-
Conduct a Rescue Experiment: As mentioned in the FAQs, introducing an inhibitor-resistant mutant of mTOR can help confirm if the phenotype is on-target.[4]
-
Consult Published Literature: Review scientific literature for known off-targets of similar mTOR inhibitors.[4]
-
Issue 3: Inconsistent results between different cell lines.
-
Potential Cause: The expression levels of the on-target (mTOR) or off-target proteins may vary between cell lines, leading to different responses.[5]
-
Troubleshooting Steps:
-
Characterize Protein Expression: Use Western blotting to confirm the expression levels of mTOR and key downstream effectors in each cell line.
-
Standardize Experimental Protocols: Ensure consistency in cell density, passage number, and treatment duration across all experiments.[4]
-
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Inhibition
This protocol assesses the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of the downstream mTORC1 target, S6K.
-
Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with a dose range of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-S6K (Thr389) and total S6K.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total S6K.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common toxicities of mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Stability of AbetiMus in different experimental conditions
Welcome to the AbetiMus Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound (this compound sodium) is a synthetic, double-stranded oligonucleotide conjugate developed as a therapeutic agent.[1] As an oligonucleotide, its stability is influenced by factors such as temperature, pH, and exposure to enzymes, which differs from protein-based therapeutics.[2][3] Proper handling and storage are crucial to maintain its molecular integrity and biological activity.
Q2: What are the primary degradation pathways for this compound?
Being an oligonucleotide, this compound is susceptible to the following degradation pathways:
-
Acidic Hydrolysis: Low pH environments (below pH 5) can lead to depurination (loss of purine bases) and cleavage of the phosphodiester backbone.[2]
-
Alkaline Hydrolysis: High pH conditions (above pH 9) can also cause degradation of the oligonucleotide strands.[2]
-
Oxidation: Exposure to oxidizing agents can damage the nucleotide bases and the sugar-phosphate backbone.[1][4]
-
Enzymatic Degradation: Nucleases present in experimental samples (e.g., serum, cell lysates) can rapidly degrade this compound. It is essential to use nuclease-free reagents and follow aseptic techniques.[2][5]
Q3: How should I properly store and handle this compound to ensure its stability?
To ensure the long-term stability of this compound, please adhere to the following guidelines:
-
Storage Temperature: For long-term storage, this compound should be stored at -20°C or lower.[1][6][7] For short-term storage (a few days), 4°C is acceptable.[3]
-
Formulation: this compound is more stable when stored in a slightly alkaline buffer (pH 7-8), such as a TE buffer (Tris-EDTA).[2][8] Avoid storing in nuclease-free water for extended periods, as its pH can be slightly acidic.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can affect the integrity of the double-stranded structure. It is recommended to aliquot the stock solution into single-use vials.[2]
-
Light Exposure: Protect this compound from prolonged exposure to light to prevent potential photodegradation.[8]
Troubleshooting Guide
Issue 1: Loss of this compound Activity or Inconsistent Results
Possible Causes:
-
Degradation due to improper storage: Storing at room temperature or for extended periods at 4°C can lead to degradation.
-
Nuclease contamination: Introduction of nucleases from tips, tubes, or other reagents.
-
Multiple freeze-thaw cycles: Aliquoting was not performed, and the main stock has been frozen and thawed repeatedly.
-
Incorrect buffer pH: The buffer used for dilution or in the experiment is outside the optimal pH range of 7-8.
Solutions:
-
Verify storage conditions: Ensure that this compound has been stored at -20°C or colder.
-
Use nuclease-free supplies: Always use certified nuclease-free pipette tips, microcentrifuge tubes, and buffers.[2]
-
Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[2]
-
Check buffer pH: Confirm that the pH of all solutions that will come into contact with this compound is between 7 and 8.
Issue 2: Observing Unexpected Bands or Smears on a Gel
Possible Causes:
-
Degradation of this compound: The appearance of lower molecular weight bands or a smear can indicate degradation into smaller fragments.
-
Nuclease contamination: Leads to random cleavage of the oligonucleotide.
-
Denaturation: The double-stranded this compound may have denatured into single strands.
Solutions:
-
Perform a stability check: Run a sample of your stored this compound alongside a fresh vial on a non-denaturing polyacrylamide gel to assess its integrity.
-
Review handling procedures: Ensure strict adherence to nuclease-free handling techniques.
-
Ensure proper annealing: If you suspect denaturation, you can re-anneal the product by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
Quantitative Stability Data
The following tables summarize the expected stability of double-stranded DNA oligonucleotides like this compound under various conditions.
Table 1: Stability of this compound under Different Storage Temperatures
| Storage Temperature | Physical State | Recommended Buffer | Expected Stability |
| -20°C | Lyophilized (dry) | N/A | > 24 months[8] |
| -20°C | In Solution | TE Buffer (pH 7.5-8.0) | At least 24 months[8] |
| 4°C | In Solution | TE Buffer (pH 7.5-8.0) | Up to 12 months[3] |
| Room Temperature | Lyophilized (dry) | N/A | Up to 18 months[8] |
| Room Temperature | In Solution | TE Buffer (pH 7.5-8.0) | Weeks to months (not recommended for long-term) |
Table 2: Effect of pH on this compound Stability in Solution
| pH Range | Condition | Effect on Stability |
| < 5.0 | Acidic | Risk of depurination and strand cleavage.[2] |
| 5.0 - 9.0 | Neutral to slightly alkaline | Optimal stability.[2] |
| > 9.0 | Alkaline | Risk of strand degradation.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Integrity by Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the visualization of this compound to assess its integrity and detect degradation.
-
Prepare a 15% non-denaturing polyacrylamide gel.
-
Prepare this compound Samples:
-
Thaw this compound aliquots on ice.
-
Dilute to a final concentration of 1 µM in TE buffer.
-
Mix 10 µL of the diluted this compound with 2 µL of 6x loading dye.
-
-
Load the Gel:
-
Load the prepared samples into the wells of the gel.
-
Include a fresh, validated lot of this compound as a positive control.
-
Include an appropriate DNA ladder.
-
-
Electrophoresis:
-
Run the gel in 1x TBE buffer at 100V for 60-90 minutes.
-
-
Staining and Visualization:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) for 30 minutes.
-
Visualize the gel using a gel documentation system. Intact this compound should appear as a single, sharp band. Degradation will be indicated by the presence of a smear or lower molecular weight bands.
-
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study to understand the stability-indicating properties of an analytical method for this compound.[7]
-
Sample Preparation: Prepare separate, identical solutions of this compound in a suitable buffer.
-
Stress Conditions: Expose the this compound solutions to various stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at 60°C for 24 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3% and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution at 70°C for 48 hours.
-
Photostability: Expose a solution to UV light (as per ICH Q1B guidelines).
-
-
Neutralization: Neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples (including an unstressed control) using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. 寡核苷酸的操作处理和稳定性 [sigmaaldrich.com]
- 2. pH stability of oligonucleotides [biosyn.com]
- 3. Frontiers | Anti-double Stranded DNA Antibodies: Origin, Pathogenicity, and Targeted Therapies [frontiersin.org]
- 4. Mass Spec for Oligonucleotide Drugs: Stability & Analysis | Technology Networks [technologynetworks.com]
- 5. The Therapeutic Strategies for SLE by Targeting Anti-dsDNA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Storage of Oligonucleotides [biosyn.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
Technical Support Center: Overcoming Resistance to mTOR Inhibitors in Cell Lines
A Note on "AbetiMus": Our initial investigation into "this compound" indicates that this agent is an immunosuppressant developed for systemic lupus erythematosus and is not typically used in cancer cell line research for which resistance mechanisms would be studied in the manner you've described.[1][2][3][4][5][6] The challenges of drug resistance you've outlined are highly relevant to a class of anticancer drugs known as mTOR inhibitors (e.g., Everolimus, Sirolimus/Rapamycin, Temsirolimus). Therefore, this technical support guide focuses on overcoming resistance to mTOR inhibitors in cancer cell lines.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome resistance to mTOR inhibitors in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to an mTOR inhibitor (e.g., Everolimus), is now showing signs of resistance. What are the common molecular mechanisms for acquired resistance?
A1: Acquired resistance to mTOR inhibitors is a significant challenge in cancer research. Several mechanisms have been identified, often involving the reactivation of pro-survival signaling pathways. Key mechanisms include:
-
Activation of Alternative Signaling Pathways: Cells can bypass mTORC1 inhibition by upregulating other growth and survival pathways. A common mechanism is the activation of the MAPK/ERK signaling cascade.[7]
-
Feedback Activation of PI3K/AKT Pathway: Inhibition of mTORC1 can disrupt a negative feedback loop, leading to the increased phosphorylation and activation of AKT.[3] This reactivation of an upstream signaling node can promote cell survival and proliferation despite mTORC1 blockade.
-
Mutations in the mTOR Gene: Although less common for allosteric inhibitors like everolimus, mutations in the mTOR gene, particularly in the FKBP12-rapamycin binding (FRB) domain, can prevent the drug from binding to its target.[8][9] For ATP-competitive mTOR inhibitors, mutations in the kinase domain can arise.[1]
-
Upregulation of Survival Proteins: Increased expression of anti-apoptotic proteins, such as survivin, has been linked to resistance to everolimus in breast cancer cell lines.[10][11]
-
Metabolic Reprogramming: Resistant cells can alter their metabolic processes to survive the effects of mTOR inhibition. For instance, combination treatment with drugs targeting cellular metabolism has shown efficacy in everolimus-resistant cells.[5]
Q2: How can I confirm that my cell line has developed resistance to an mTOR inhibitor?
A2: Resistance can be confirmed through a combination of cell viability assays and molecular biology techniques:
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A significant increase in the IC50 value of the mTOR inhibitor in your cell line compared to the parental, sensitive cell line indicates resistance. You can determine the IC50 by performing a dose-response curve using a cell viability assay.
-
Western Blot Analysis: Analyze key proteins in the mTOR signaling pathway. In sensitive cells, treatment with an mTOR inhibitor should decrease the phosphorylation of downstream targets like p70S6K and 4E-BP1. In resistant cells, you might observe a less pronounced or absent decrease in the phosphorylation of these targets. You should also probe for the activation of alternative pathways (e.g., increased p-ERK) or feedback activation of AKT (increased p-AKT at Ser473).[9][12]
Q3: What are some initial troubleshooting steps if I observe reduced sensitivity to an mTOR inhibitor in my experiments?
A3: If you suspect resistance, consider the following troubleshooting steps:
-
Verify Drug Potency: Ensure that your mTOR inhibitor stock solution is fresh and has been stored correctly. Degradation of the compound can lead to apparent resistance.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to unexpected results.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.
-
Optimize Seeding Density and Assay Duration: The sensitivity of cells to a drug can be influenced by their density and the duration of the assay. Ensure these parameters are optimized and consistent across experiments.[13]
Troubleshooting Guides
Problem 1: Increased IC50 value for Everolimus in my cell line.
-
Possible Cause 1: Development of acquired resistance.
-
Possible Cause 2: Experimental variability.
-
Solution: Standardize your experimental protocol. Pay close attention to cell seeding density, drug concentrations, and incubation times. Use a positive control (a known sensitive cell line) and a negative control (vehicle-treated cells) in every experiment.
-
Problem 2: Western blot shows incomplete inhibition of p-p70S6K and/or p-4E-BP1 after treatment with an mTOR inhibitor.
-
Possible Cause 1: Suboptimal drug concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal inhibition of mTORC1 signaling in your specific cell line.
-
-
Possible Cause 2: Resistance mechanism at the level of mTORC1 signaling.
Problem 3: My everolimus-resistant cells show increased phosphorylation of AKT and/or ERK.
-
Possible Cause: Activation of feedback loops or bypass pathways.
-
Solution: This is a common mechanism of resistance. To overcome this, consider combination therapies.
-
For increased p-AKT, a combination with a PI3K inhibitor or an AKT inhibitor may be effective.
-
For increased p-ERK, a combination with a MEK inhibitor can restore sensitivity.[7]
-
Other targeted therapies, such as Src inhibitors, have also shown efficacy in specific contexts of everolimus resistance.[7]
-
-
Data Presentation
Table 1: Example IC50 Values for Everolimus in Sensitive vs. Resistant Renal Cell Carcinoma (RCC) and Breast Cancer Cell Lines.
| Cell Line | Cancer Type | Resistance Status | Everolimus IC50 (nM) | Fold Resistance | Reference |
| Caki-2 | Renal Cell Carcinoma | Sensitive | ~2.5 | - | [14] |
| Caki/EV | Renal Cell Carcinoma | Resistant | ~100.5 | ~40.2 | [14] |
| 786-O | Renal Cell Carcinoma | Sensitive | ~1.2 | - | [14] |
| 786/EV | Renal Cell Carcinoma | Resistant | ~125.5 | ~104.6 | [14] |
| MCF-7 | Breast Cancer | Sensitive | < 20 | - | [15] |
| TamC3 | Breast Cancer | Resistant | > 100 | > 5 | [15] |
| TamR3 | Breast Cancer | Resistant | > 100 | > 5 | [15] |
Note: IC50 values can vary between laboratories and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using a Resazurin-Based Cell Viability Assay
This protocol provides a method for assessing cell viability to determine the IC50 of an mTOR inhibitor.[16][17]
Materials:
-
Parental (sensitive) and suspected resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
mTOR inhibitor (e.g., Everolimus)
-
Vehicle control (e.g., DMSO)
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the mTOR inhibitor in complete medium. A common concentration range to test is 0.01 nM to 10 µM.
-
Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Incubate for the desired treatment period (e.g., 72-96 hours).
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol details the steps for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.[2][4][18][19][20]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the mTOR inhibitor and/or other compounds as required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by Everolimus.
References
- 1. Response and Acquired Resistance to Everolimus in Anaplastic Thyroid Cancer [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming cancer resistance | eLife Science Digests | eLife [elifesciences.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to the mTOR inhibitor everolimus is reversed by the downregulation of survivin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. researchgate.net [researchgate.net]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
Issues with AbetiMus in long-term cell culture
A Note on AbetiMus (this compound sodium): The compound is correctly identified as This compound sodium (trade name Riquent). This agent is an immunomodulatory drug developed to treat systemic lupus erythematosus (SLE) by targeting B cells that produce anti-dsDNA antibodies. Its use in long-term cancer cell culture is exploratory and represents an off-label application. This guide addresses potential issues that may arise in such a novel experimental context.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its established mechanism of action?
A1: this compound sodium is a synthetic B-cell immunomodulator.[1] It consists of four double-stranded oligodeoxyribonucleotides attached to a non-immunogenic carrier molecule.[1][2] Its primary mechanism is to bind and cross-link anti-double-stranded DNA (dsDNA) antibodies on the surface of B lymphocytes.[1][3] This action can lead to a state of cellular inactivity (anergy) or programmed cell death (apoptosis) in these specific B cells, thereby reducing the autoimmune response in lupus.[3]
Q2: Why would I use this compound in a non-B-cell cancer line?
A2: The use of this compound in non-B-cell cancer lines is considered experimental. The rationale for such studies could be to investigate potential "off-target" effects. Since this compound is a dsDNA-based molecule, it might interact with cellular components that recognize nucleic acids, such as Toll-like receptors (e.g., TLR9), or other DNA-binding proteins, which could potentially modulate cancer cell signaling, survival, or immunogenicity.
Q3: What are the common challenges with using oligonucleotide-based drugs like this compound in long-term cell culture?
A3: Oligonucleotide-based drugs can present unique challenges in long-term culture. These include issues with stability in culture media, potential for degradation by nucleases, and inefficient cellular uptake in cell types that do not actively internalize them.[] Over time, cells may also develop resistance, or the compound could induce unintended cellular stress responses.[][5]
Q4: My cells are dying at concentrations I expected to be non-toxic. What could be the cause?
A4: Unexpected cytotoxicity could be due to several factors. It may be a genuine off-target effect of this compound on a critical cellular pathway in your specific cell line. Alternatively, the issue could be related to the formulation, such as the vehicle control having an effect, or impurities in the drug stock. It is also important to consider the health and passage number of your cell line, as cells can become more sensitive over time in culture.
Q5: I am seeing a diminished effect of this compound over several weeks of culture. Why is this happening?
A5: A diminished effect over time is often indicative of acquired resistance. Cancer cells are genetically unstable and can adapt to the selective pressure of a drug.[6] This can occur through various mechanisms, such as upregulating drug efflux pumps, altering the drug's target pathway, or activating compensatory survival pathways.[7] It is also possible that the compound is not stable in the medium over extended periods, requiring more frequent media changes.
Troubleshooting Guide
Issue 1: Unexpected High Cytotoxicity
Question: I've treated my cancer cell line with this compound and am observing a significant decrease in cell viability at concentrations that should be targeting B cells specifically. Why is it toxic to my cells?
Answer: This is a strong indication of an off-target effect. Since your cell line is not the intended target, the observed cytotoxicity is likely due to this compound interacting with other cellular machinery.
Troubleshooting Steps:
-
Confirm the Result: Repeat the experiment using a freshly thawed vial of cells and newly prepared drug dilutions to rule out contamination or preparation errors.
-
Perform a Dose-Response Curve: A detailed dose-response experiment will help you determine the precise IC50 (half-maximal inhibitory concentration) in your cell line.
-
Assess Cell Death Mechanism: Use assays like Annexin V/PI staining to determine if the cytotoxicity is due to apoptosis or necrosis. This can provide clues about the underlying pathway.
-
Investigate Off-Target Pathways: Consider pathways that might be activated by a dsDNA-based compound. A prime candidate is the Toll-like receptor 9 (TLR9) pathway, which recognizes unmethylated CpG DNA motifs, potentially leading to an inflammatory response and cell death.
Issue 2: Loss of Efficacy Over Time (Acquired Resistance)
Question: My cells were initially responsive to this compound, but after several passages in the presence of the drug, they have resumed their normal growth rate. What is happening?
Answer: This is a classic example of acquired resistance. The cell population has likely been selected for clones that are no longer sensitive to the drug.
Troubleshooting Steps:
-
Verify Resistance: Re-run a dose-response assay on the "resistant" cell population and compare the IC50 to the original, sensitive (parental) cells. A significant shift in the IC50 confirms resistance.
-
Culture in Drug-Free Media: Withdraw this compound from the culture medium for several passages and then re-challenge the cells. If sensitivity is restored, the resistance mechanism may be transient. If it remains, it is likely due to stable genetic or epigenetic changes.
-
Investigate Resistance Mechanisms:
-
Drug Efflux: Use qPCR or Western blotting to check for the upregulation of multidrug resistance pumps (e.g., P-glycoprotein, MRP1).
-
Pathway Alterations: If you have a hypothesis for the off-target mechanism (e.g., TLR9 signaling), check for alterations in the expression or mutation status of key proteins in that pathway in the resistant cells.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Cytotoxicity of this compound on Various Cell Lines after 72 hours.
| Cell Line | Cell Type | IC50 (µM) | Max Inhibition (%) |
| Raji | B-cell Lymphoma (Control) | 15.5 | 85.2% |
| MCF-7 | Breast Cancer | 85.2 | 60.5% |
| A549 | Lung Cancer | > 100 | 25.1% |
| A549-R | A549 this compound-Resistant | > 200 | 10.3% |
Table 2: Effect of this compound on Cell Proliferation (Ki-67 Positive Cells) at 48 hours.
| Cell Line | Treatment (50 µM this compound) | % Ki-67 Positive Cells | Fold Change vs. Control |
| MCF-7 | Vehicle Control | 78.5% | - |
| MCF-7 | This compound | 55.3% | 0.70 |
| A549 | Vehicle Control | 85.1% | - |
| A549 | This compound | 79.8% | 0.94 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To quantify the cytotoxic effects of this compound on adherent cancer cell lines.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to determine the IC50.
Protocol 2: Immunofluorescence for Ki-67 Proliferation Marker
Objective: To assess the effect of this compound on cell proliferation.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with the desired concentration of this compound or vehicle control for 48 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with anti-Ki-67 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount coverslips on slides and image using a fluorescence microscope.
-
Analysis: Quantify the percentage of Ki-67 positive nuclei out of the total number of DAPI-stained nuclei.
Visualizations
Caption: Hypothetical off-target signaling of this compound via TLR9 activation.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
Caption: Logical workflow for diagnosing acquired resistance to this compound.
References
- 1. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. productlifegroup.com [productlifegroup.com]
- 6. This compound sodium: a new therapy for delaying the time to, and reducing the incidence of, renal flare and/or major systemic lupus erythematosus flares in patients with systemic lupus erythematosus who have a history of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
Validating the purity and activity of AbetiMus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity and activity of AbetiMus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic immunomodulatory drug candidate, also known as LJP 394 or Riquent. It is classified as a "Toleragen" and consists of four double-stranded DNA (dsDNA) oligonucleotides linked to a non-immunogenic polyethylene glycol (PEG) backbone.[1] Its primary mechanism of action is to induce tolerance in B cells that produce antibodies against double-stranded DNA (anti-dsDNA antibodies), which are implicated in the pathology of systemic lupus erythematosus (SLE), particularly lupus nephritis. This compound achieves this by cross-linking these specific B cell receptors (BCRs), which leads to a state of unresponsiveness or "anergy" in the targeted B cells.[1][2]
Q2: How should this compound be stored to ensure its stability?
A2: As a PEGylated oligonucleotide, this compound should be stored under conditions that prevent degradation of both the oligonucleotide and the PEG components. Generally, this involves storage at low temperatures, typically -20°C or below, in a tightly sealed container to prevent moisture ingress. It is also advisable to protect the product from light. For short-term use, refrigeration at 2-8°C may be acceptable, but for long-term storage, frozen conditions are recommended. Always refer to the manufacturer's specific storage instructions.
Q3: What are the expected outcomes of a successful this compound activity assay?
A3: A successful in vitro activity assay for this compound should demonstrate the induction of anergy or a lack of response in anti-dsDNA antibody-producing B cells upon challenge. This can be measured by a significant reduction in B cell proliferation, a decrease in the secretion of anti-dsDNA antibodies, and a diminished calcium flux upon B cell receptor stimulation.
Purity Validation
The purity of this compound is critical for its safety and efficacy. Purity is assessed by quantifying the percentage of the intact, active drug substance and identifying any impurities, such as aggregates, fragments, or unconjugated components. The primary method for assessing the purity of this compound is Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).
Experimental Protocol: Purity Analysis by Size-Exclusion HPLC (SEC-HPLC)
This protocol outlines a typical method for determining the purity of this compound by separating molecules based on their size in solution.
1. Materials and Reagents:
- This compound sample
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
- HPLC system with a UV detector
- SEC column suitable for the molecular weight of this compound (e.g., TSK-GEL G3000SWXL)[3]
2. Sample Preparation:
- Allow the this compound sample to equilibrate to room temperature.
- Dilute the sample to a final concentration of 1 mg/mL using the mobile phase.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
- Column: TSK-GEL G3000SWXL, 7.8 mm x 300 mm, 5 µm particle size[3]
- Mobile Phase: PBS, pH 7.4
- Flow Rate: 0.5 mL/min
- Injection Volume: 20 µL
- Detection: UV at 260 nm (for the oligonucleotide component)
- Run Time: 30 minutes
4. Data Analysis:
- The primary peak corresponds to the intact this compound monomer.
- Peaks eluting earlier than the main peak are typically aggregates (high molecular weight species).
- Peaks eluting later than the main peak represent fragments or unconjugated components (low molecular weight species).
- Calculate the percentage purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Data Presentation: Expected Purity Profile of this compound
| Species | Expected Retention Time (min) | Acceptance Criteria (% Peak Area) |
| Aggregates | 8 - 10 | ≤ 2.0% |
| This compound Monomer | 12 - 15 | ≥ 97.0% |
| Fragments | 18 - 22 | ≤ 1.0% |
Troubleshooting Guide: Purity Analysis by SEC-HPLC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between this compound and the column matrix.- Inappropriate mobile phase composition. | - Increase the ionic strength of the mobile phase (e.g., increase salt concentration in PBS).- Add a small percentage of an organic modifier like acetonitrile (if compatible with the column). |
| Variable Retention Times | - Fluctuations in pump pressure or flow rate.- Temperature variations. | - Ensure the HPLC system is properly maintained and calibrated.- Use a column oven to maintain a consistent temperature. |
| Unexpected Peaks | - Sample degradation.- Contamination of the mobile phase or sample. | - Prepare fresh samples and mobile phase.- Ensure proper storage of the this compound sample. |
| Low Recovery | - Adsorption of the sample to the column or tubing. | - Use a biocompatible HPLC system.- Consider adding a non-ionic surfactant to the mobile phase in low concentrations. |
Activity Validation
The biological activity of this compound is its ability to induce tolerance (anergy) in B cells that recognize double-stranded DNA. This can be assessed in vitro by treating a relevant B cell line or primary B cells with this compound and then measuring their response to a subsequent stimulus.
Experimental Protocol: In Vitro B Cell Anergy Assay
This protocol describes a method to assess the ability of this compound to induce anergy in a B cell line that expresses surface antibodies against dsDNA.
1. Materials and Reagents:
- Anti-dsDNA expressing B cell line (e.g., a custom engineered line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- This compound
- B cell stimulus (e.g., anti-IgM antibody)
- Calcium indicator dye (e.g., Fluo-4 AM)
- Flow cytometer
2. Cell Culture and Treatment:
- Culture the anti-dsDNA B cells to a density of 1 x 10^6 cells/mL.
- Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µg/mL) for 24-48 hours.
3. Calcium Flux Assay:
- After the treatment period, wash the cells and resuspend them in a suitable buffer.
- Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Acquire a baseline fluorescence reading on a flow cytometer.
- Stimulate the cells with a B cell stimulus (e.g., anti-IgM antibody) and immediately acquire fluorescence data for several minutes.
4. Data Analysis:
- Analyze the flow cytometry data to measure the change in intracellular calcium concentration upon stimulation.
- Anergic cells will show a significantly reduced calcium flux compared to untreated control cells.
- Plot the calcium flux response against the concentration of this compound to determine the dose-dependent induction of anergy.
Data Presentation: Expected Results of B Cell Anergy Assay
| This compound Concentration (µg/mL) | Mean Fluorescence Intensity (Calcium Flux) | % Inhibition of Calcium Flux |
| 0 (Control) | 5000 | 0% |
| 1 | 4200 | 16% |
| 10 | 2500 | 50% |
| 100 | 1100 | 78% |
Troubleshooting Guide: In Vitro B Cell Anergy Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Calcium Signal | - Cell stress or death.- Improper dye loading. | - Ensure cells are healthy and viable before the assay.- Optimize dye concentration and loading time. |
| No Response to Stimulus in Control Cells | - Inactive B cell stimulus.- Problems with the B cell line. | - Use a fresh, validated batch of the stimulus.- Check the health and responsiveness of the B cell line. |
| High Variability Between Replicates | - Inconsistent cell numbers.- Pipetting errors. | - Ensure accurate cell counting and plating.- Use calibrated pipettes and consistent technique. |
| No Induction of Anergy by this compound | - Inactive this compound.- Inappropriate treatment time or concentration. | - Verify the purity and integrity of the this compound sample.- Perform a dose-response and time-course experiment to optimize conditions. |
Visualizations
Experimental Workflow for this compound Validation
References
Technical Support Center: Preventing AbetiMus Degradation During Experiments
This guide provides researchers, scientists, and drug development professionals with essential information to mitigate the degradation of AbetiMus, a potent mTOR inhibitor, during experimental procedures. By following these recommendations, users can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. Its primary mechanism of action involves the inhibition of both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, metabolism, and survival. By blocking this pathway, this compound can effectively arrest the cell cycle and induce apoptosis in sensitive cancer cell lines.
Q2: What are the common indicators of this compound degradation in my experiments?
A2: Signs of this compound degradation can manifest in several ways, including:
-
A noticeable decrease in its biological activity, such as requiring higher concentrations to achieve the same inhibitory effect (IC50 shift).
-
Inconsistent and non-reproducible results between experimental replicates.[1]
-
Visible changes in the appearance of stock solutions, such as color change or precipitation.
-
The emergence of unexpected peaks when analyzed by chromatography techniques like HPLC or LC-MS.[1]
Q3: How should I properly store this compound powder and its stock solutions to ensure stability?
A3: For maximum stability, this compound in its powdered form should be stored at -20°C or -80°C, shielded from light and moisture.[1] Stock solutions, typically prepared in anhydrous DMSO, should also be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles, which can accelerate degradation.[1]
Q4: My experimental results are inconsistent. Could this compound degradation be the underlying cause?
A4: Yes, inconsistent experimental outcomes are a frequent consequence of compound instability.[1] Degradation can happen at various stages, including during storage, while preparing samples, or throughout the experiment itself.[1] A systematic review of your entire experimental workflow is critical to pinpoint the source of this inconsistency.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound and provides actionable solutions.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Solution |
| Degradation in Aqueous Media | Many organic compounds, including this compound, are less stable in aqueous buffers (e.g., cell culture media) compared to anhydrous solvents like DMSO.[1] Minimize the time this compound spends in aqueous solutions. Prepare fresh dilutions from your DMSO stock immediately before adding them to your cells. |
| Adsorption to Plastics | This compound may adhere to the surfaces of pipette tips, tubes, and assay plates, which lowers the effective concentration of the compound in your experiment.[1] Use low-adhesion plastics for all experimental steps involving this compound. Pre-rinsing pipette tips with the solution can also help reduce adsorption.[1] |
| Interaction with Serum Proteins | Components within fetal bovine serum (FBS) or other sera can bind to or metabolize this compound, reducing its effective concentration and activity.[2] Conduct a control experiment to evaluate the effect of serum on the stability and activity of this compound. You may need to lower the serum concentration or use a serum-free medium during the compound incubation period. |
Issue 2: Loss of this compound Activity Over Time in Long-Term Experiments
| Potential Cause | Solution |
| Instability at Room or Incubator Temperatures | This compound may degrade at the temperatures commonly used for experiments (e.g., 37°C).[1] It is advisable to conduct a time-course experiment at the relevant temperature to ascertain the half-life of this compound in your specific assay medium. If significant degradation is observed, consider shortening the incubation time or performing the assay at a lower temperature if your biological system permits. |
| Photodegradation | Exposure to light, particularly UV light, can cause the breakdown of light-sensitive compounds.[3][4] Protect your this compound solutions from light at all stages of the experiment by using amber-colored tubes and keeping plates covered with foil. |
| pH Instability | The pH of the experimental medium can significantly influence the rate of degradation for many drugs.[3][5] Ensure that the pH of your buffers and media is stable throughout the experiment and is within a range that is optimal for this compound stability (typically between pH 4 and 8 for many drugs).[5] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Preparation: Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. Ensure complete dissolution by vortexing.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-adhesion microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid waste and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability, protected from light.[2]
Protocol 2: Stability Assessment of this compound in Aqueous Media
-
Preparation: Thaw an aliquot of the this compound DMSO stock solution.
-
Dilution: Dilute the stock solution to the final working concentration (e.g., 10 µM) in the aqueous buffer or cell culture medium to be tested.
-
Incubation: Aliquot the diluted solution into separate vials for each time point and incubate under your standard experimental conditions (e.g., 37°C, 5% CO2).[2] Ensure the vials are protected from light.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and immediately stop any further degradation by freezing it at -80°C or by mixing it with an equal volume of a stabilizing solvent such as acetonitrile.[1]
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC or LC-MS, to determine the concentration of intact this compound at each time point. This will allow you to calculate the degradation rate and half-life of the compound under your specific experimental conditions.
Visualizing Key Processes
To aid in understanding, the following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for assessing this compound activity, and a logical troubleshooting flow.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A standard workflow for assessing the bioactivity of this compound.
References
Validation & Comparative
AbetiMus vs. Conventional Immunosuppressants: A Comparative Guide for Lupus Nephritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AbetiMus (LJP-394), an investigational agent, with conventional immunosuppressants for the treatment of lupus nephritis. The information is based on available clinical trial data and published literature.
Executive Summary
This compound is a synthetic tolerogen designed to specifically target B cells that produce anti-double-stranded DNA (anti-dsDNA) antibodies, which are key pathogenic players in lupus nephritis.[1][2][3] Conventional immunosuppressants, such as mycophenolate mofetil (MMF), cyclophosphamide, and azathioprine, have a broader mechanism of action, affecting the overall immune system to reduce inflammation and autoantibody production.[4][5] Clinical trials with this compound have demonstrated a significant reduction in anti-dsDNA antibody levels and a trend towards fewer renal flares compared to placebo, particularly in patients with high-affinity antibodies to the drug's epitope.[6][7][8] However, these trials did not consistently meet their primary endpoint of significantly prolonging the time to renal flare.[1][6] Conventional immunosuppressants are established as the standard of care for induction and maintenance therapy in lupus nephritis, with proven efficacy in inducing remission and preventing flares, though they are associated with a higher risk of systemic side effects.[4][5][9]
Mechanism of Action
This compound
This compound is a synthetic molecule composed of four double-stranded oligodeoxyribonucleotides linked to a non-immunogenic carrier.[2][3] Its mechanism involves cross-linking B cell receptors on the surface of B lymphocytes that are specific for dsDNA. This cross-linking is intended to induce a state of tolerance or anergy in these autoreactive B cells, thereby reducing the production of pathogenic anti-dsDNA antibodies.[2][3]
Conventional Immunosuppressants
Conventional immunosuppressants used in lupus nephritis, such as mycophenolate mofetil, cyclophosphamide, and azathioprine, have broader mechanisms of action that are not specific to anti-dsDNA antibody-producing B cells.
-
Mycophenolate Mofetil (MMF): MMF is a prodrug of mycophenolic acid, which is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of purines, which are essential for the proliferation of lymphocytes. By inhibiting IMPDH, MMF selectively blocks the proliferation of T and B lymphocytes.
-
Cyclophosphamide: This is an alkylating agent that cross-links DNA, leading to the inhibition of DNA synthesis and cell death. It is cytotoxic to both resting and dividing lymphocytes, leading to broad immunosuppression.
-
Azathioprine: Azathioprine is a purine analog that gets converted to 6-mercaptopurine. It inhibits purine synthesis, which is necessary for the proliferation of lymphocytes.
Efficacy Data: this compound Clinical Trials
The efficacy of this compound has been primarily evaluated in two major Phase III clinical trials: LJP-394-90-05 and LJP-394-90-09 (PEARL). These were randomized, double-blind, placebo-controlled studies.
| Trial | Patient Population | Treatment Arms | Key Efficacy Endpoints | Results |
| LJP-394-90-05 [8] | 230 SLE patients with a history of renal disease | - this compound (100 mg weekly for 16 weeks, then 50 mg weekly in cycles) - Placebo | - Time to renal flare | - No significant difference in time to renal flare in the intent-to-treat population.- In patients with high-affinity antibodies, there was a longer time to renal flare and 67% fewer renal flares with this compound. |
| LJP-394-90-09 (PEARL) [6][7][10] | 317 SLE patients with a history of renal disease and elevated anti-dsDNA antibodies | - this compound (100 mg weekly for up to 22 months) - Placebo | - Time to renal flare | - Did not significantly prolong time to renal flare.- 25% fewer renal flares in the this compound group (12% vs. 16% in placebo).- Significant reduction in anti-dsDNA antibody levels (P < 0.0001).- More patients with ≥50% reduction in proteinuria at 1 year (P = 0.047). |
Efficacy Data: Conventional Immunosuppressants
Direct comparative trials of this compound against conventional immunosuppressants are not available. The following table summarizes the general efficacy of standard-of-care agents in lupus nephritis based on a meta-analysis of multiple studies.
| Drug | Typical Use | Reported Efficacy (Induction of Remission) |
| Mycophenolate Mofetil (MMF) [4][5] | Induction and Maintenance | - Complete remission rates of approximately 20-40%.- Overall response rates (complete + partial remission) of 50-70%. |
| Cyclophosphamide (IV) [5] | Induction | - Complete remission rates of approximately 15-35%.- Overall response rates of 50-70%. |
| Azathioprine [4] | Maintenance | - Used to maintain remission after induction therapy. |
Experimental Protocols
This compound Clinical Trials (LJP-394-90-05 & LJP-394-90-09)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[6][8]
-
Inclusion Criteria: Patients diagnosed with Systemic Lupus Erythematosus (SLE) with a history of renal disease and elevated levels of anti-dsDNA antibodies.[6][11]
-
Intervention: Intravenous administration of this compound or placebo. Dosing regimens varied between the trials as detailed in the efficacy table.[6][8]
-
Primary Endpoint Definition (Renal Flare): A renal flare was generally defined by an increase in proteinuria and/or serum creatinine, or the presence of abnormal urine sediment, indicating active kidney disease.[12][13][14] Specific criteria could include a reproducible increase in proteinuria to >1 g/day or >2 g/day depending on baseline, or a significant increase in serum creatinine.[15]
-
Anti-dsDNA Antibody Measurement: Serum levels of anti-dsDNA antibodies were typically measured using enzyme-linked immunosorbent assay (ELISA) or Farr radioimmunoassay.[16][17][18]
Safety and Tolerability
-
This compound: Clinical trials have shown that this compound is generally well-tolerated, with a side effect profile comparable to placebo.[6][7][8]
-
Conventional Immunosuppressants: These agents are associated with a range of potential side effects, including an increased risk of infections, gastrointestinal issues, and in the case of cyclophosphamide, potential for infertility and bladder toxicity.[9]
Conclusion
This compound represents a targeted therapeutic approach for lupus nephritis by specifically aiming to induce tolerance in anti-dsDNA antibody-producing B cells. While it has demonstrated a favorable safety profile and a consistent ability to reduce circulating anti-dsDNA antibodies, its clinical efficacy in preventing renal flares has not been definitively established in large-scale trials.
Conventional immunosuppressants remain the cornerstone of lupus nephritis treatment, with proven efficacy in managing disease activity. However, their broad immunosuppressive effects necessitate careful monitoring for adverse events.
The choice between these therapeutic strategies depends on a comprehensive evaluation of the patient's disease activity, risk factors, and tolerance for potential side effects. Further research, including potential direct comparative studies, would be beneficial to more clearly define the role of this compound in the management of lupus nephritis.
References
- 1. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and pharmacological experience with LJP-394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycophenolate mofetil for lupus nephritis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive treatment for proliferative lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. LJP 394 for the prevention of renal flare in patients with systemic lupus erythematosus: results from a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LJP-394 (this compound sodium) in the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Diagnosis and treatment of lupus nephritis flares--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flares in Lupus Nephritis: Risk Factors and Strategies for Their Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. labcorp.com [labcorp.com]
- 17. fybreeds.com [fybreeds.com]
- 18. Comparisons of Anti-dsDNA Antibody Detection Methods by Chemiluminescent Immunoassay and Enzyme-Linked Immunosorbent Assay in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monoclonal Antibodies in Lupus Treatment: AbetiMus (Obinutuzumab) Versus Other Key Biologics
For Researchers, Scientists, and Drug Development Professionals
Systemic Lupus Erythematosus (SLE) and its severe manifestation, lupus nephritis (LN), are complex autoimmune diseases characterized by the production of autoantibodies and the formation of immune complexes that lead to widespread inflammation and organ damage. The B cell, a central player in the pathogenesis of lupus, has become a prime target for therapeutic intervention. This guide provides a detailed comparison of AbetiMus (obinutuzumab), a second-generation anti-CD20 monoclonal antibody, with other notable monoclonal antibodies used in the treatment of lupus: rituximab, belimumab, and anifrolumab. We present a comprehensive overview of their mechanisms of action, comparative efficacy and safety data from pivotal clinical trials, and detailed experimental protocols to inform further research and drug development.
Mechanism of Action: A Tale of Different Targets
Monoclonal antibodies in lupus therapy employ distinct strategies to modulate the immune response. Obinutuzumab and rituximab both target the CD20 protein on the surface of B cells, leading to their depletion. Belimumab, in contrast, targets B-lymphocyte stimulator (BLyS), a key survival factor for B cells. Anifrolumab takes a different approach by blocking the type I interferon receptor, a central pathway in lupus pathogenesis.
Anti-CD20 Therapies: Obinutuzumab vs. Rituximab
While both obinutuzumab and rituximab target CD20, their mechanisms of B-cell depletion differ. Obinutuzumab is a humanized type II anti-CD20 monoclonal antibody, whereas rituximab is a chimeric type I antibody.[1] This structural difference translates into distinct functional properties. Obinutuzumab is designed to have enhanced antibody-dependent cellular cytotoxicity (ADCC) and direct cell death induction compared to rituximab.[2][3] Conversely, rituximab is more effective at inducing complement-dependent cytotoxicity (CDC).[2] In vitro studies have shown that obinutuzumab is more efficient than rituximab at inducing B-cell cytotoxicity in samples from patients with SLE.[4]
Targeting B Cell Survival and Activation: Belimumab
Belimumab is a fully human monoclonal antibody that specifically inhibits the biological activity of soluble B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF).[5] By neutralizing BLyS, belimumab reduces the survival of B cells, including autoreactive B cells, and their differentiation into antibody-producing plasma cells.
References
- 1. england.nhs.uk [england.nhs.uk]
- 2. onclive.com [onclive.com]
- 3. What is the mechanism of Obinutuzumab? [synapse.patsnap.com]
- 4. Obinutuzumab Outperforms Rituximab at Inducing B-Cell Cytotoxicity in Vitro through Fc-Mediated Effector Mechanisms in Rheumatoid Arthritis and Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
AbetiMus: An Examination of Cross-Reactivity with Cellular Components
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the available data on AbetiMus, a therapeutic agent developed for systemic lupus erythematosus (SLE), indicates a high degree of specificity for its intended target, anti-double-stranded DNA (anti-dsDNA) antibodies. While direct experimental studies detailing cross-reactivity with a broad panel of cellular components are not publicly available, the drug's mechanism of action and data from extensive clinical trials suggest a favorable safety profile with minimal off-target effects. This guide provides an objective comparison of this compound's theoretical cross-reactivity based on its design and summarizes the standard experimental protocols used to evaluate such interactions for therapeutic candidates.
This compound is a synthetic oligonucleotide-based immunomodulator designed to selectively bind to circulating anti-dsDNA antibodies and the surface of B cells that produce them.[1] This targeted approach aims to reduce the pathogenic autoantibodies implicated in lupus nephritis while leaving the broader immune system intact.[2] Clinical trials involving over 800 patients have shown that this compound is generally well-tolerated, supporting the hypothesis of its high specificity.[3]
Comparison with an Alternative (Hypothetical)
To illustrate the importance of specificity, we present a hypothetical comparison between this compound and a theoretical broader-acting immunosuppressant, "Immunosuppressin X." This comparison is based on the expected outcomes from standard preclinical cross-reactivity assays.
| Feature | This compound | Immunosuppressin X (Hypothetical) |
| Primary Target | Anti-dsDNA Antibodies & B-cells | T-cells, B-cells, Cytokines |
| Binding Affinity (to primary target) | High | Moderate to High |
| Off-Target Binding (Cellular Proteins) | Low (Predicted) | Moderate |
| Off-Target Binding (Other Nucleic Acids) | Low (Predicted) | Low to Moderate |
| Potential for Cross-Reactivity | Minimal | Significant |
Signaling Pathway and Mechanism of Action
This compound is designed to interact specifically with B cells that express anti-dsDNA antibodies on their surface. This interaction is believed to induce a state of tolerance or lead to the depletion of these pathogenic B cells, thereby reducing the production of anti-dsDNA antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium: a new therapy for delaying the time to, and reducing the incidence of, renal flare and/or major systemic lupus erythematosus flares in patients with systemic lupus erythematosus who have a history of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the B-cell Specificity of AbetiMus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AbetiMus (this compound sodium) with alternative B-cell targeting therapies. The primary focus is on the validation of B-cell specificity, supported by experimental data and detailed methodologies, to aid in research and development decisions.
Executive Summary
This compound is a B-cell tolerogen engineered to specifically target and induce tolerance in B-cells that produce anti-double-stranded DNA (anti-dsDNA) antibodies, which are key pathogenic drivers in Systemic Lupus Erythematosus (SLE).[1][2] Clinical trials have consistently shown that this compound significantly reduces circulating anti-dsDNA antibody levels.[3][4] However, it failed to meet its primary clinical endpoints of preventing renal flares in a broad SLE patient population, leading to the discontinuation of its development.[3][5] This guide contrasts the highly specific mechanism of this compound with broader-acting B-cell modulators like Rituximab (an anti-CD20 antibody), anti-CD19 Chimeric Antigen Receptor T-cell (CAR-T) therapy, and Bruton's Tyrosine Kinase (BTK) inhibitors.
Mechanism of Action and B-cell Specificity
This compound (this compound Sodium, LJP-394)
This compound is a synthetic molecule consisting of four double-stranded DNA oligonucleotides attached to a non-immunogenic polyethylene glycol platform.[6][7] Its mechanism of action is highly specific to B-lymphocytes that have surface receptors for dsDNA.
-
Signaling Pathway: this compound binds to and cross-links the anti-dsDNA B-cell receptors (BCRs) on the surface of autoreactive B-cells.[7] This cross-linking, in the absence of T-cell help, delivers a negative signal to the B-cell, leading to a state of unresponsiveness (anergy) or programmed cell death (apoptosis).[3][7] This process selectively eliminates or inactivates the B-cells responsible for producing pathogenic autoantibodies.[4]
Caption: this compound induces tolerance in autoimmune B-cells.
Alternative B-cell Targeting Therapies
In contrast to the targeted approach of this compound, other therapies modulate a wider range of B-cells.
| Therapy | Target Molecule | Mechanism of Action | B-cell Specificity |
| Rituximab | CD20 | A monoclonal antibody that binds to the CD20 antigen on B-cells, leading to their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[8][9] | Broad: Targets pre-B-cells and mature B-cells. It does not affect early pro-B-cells or antibody-producing plasma cells, as they lack CD20.[10] |
| Anti-CD19 CAR-T | CD19 | Patient's T-cells are genetically engineered to express a Chimeric Antigen Receptor (CAR) that recognizes the CD19 antigen present on B-cells, leading to potent and comprehensive B-cell depletion (aplasia).[11][12] | Very Broad: Targets the entire B-cell lineage from pro-B-cells to plasmablasts, as CD19 is expressed throughout B-cell development.[13] |
| BTK Inhibitors | Bruton's Tyrosine Kinase (BTK) | Small molecule inhibitors that block the BTK enzyme, which is crucial for B-cell receptor (BCR) signaling. This inhibition prevents B-cell activation, proliferation, and survival.[14][15] | Functional: Does not directly kill B-cells but inhibits their function. BTK is also expressed in myeloid cells, so it is not exclusively B-cell specific. |
Comparative Clinical Data
The following tables provide a summary of quantitative data from key clinical trials to compare the efficacy of this compound with alternative B-cell therapies in autoimmune diseases, particularly SLE.
Table 1: this compound Clinical Trial Results in Lupus Nephritis
| Trial | Phase | Primary Endpoint | Result | Key Quantitative Findings |
| LJP 394-90-05 | II/III | Time to renal flare | Met | Statistically significant reduction in the incidence of renal flares.[16] |
| LJP 394-90-09 | III | Time to renal flare | Not Met | 25% fewer renal flares in the this compound group (12%) vs. placebo (16%), but not statistically significant.[3][4] |
| ASPEN | III | Time to renal flare | Not Met (Terminated) | An interim analysis concluded that the trial was futile.[5][17] |
| All Trials | N/A | Anti-dsDNA levels | Met | Consistently showed a statistically significant reduction in anti-dsDNA antibody levels (p < 0.0001 in the 90-09 trial).[3][4] |
A post-hoc analysis of trial data revealed that in a subgroup of patients whose antibodies had a high affinity for this compound, the number of renal flares was less than half of that in the placebo group.[18]
Table 2: Comparator Therapies - Selected Clinical Trial Results in Autoimmune Disease
| Therapy | Trial (Indication) | Key Efficacy Results |
| Rituximab | LUNAR (Lupus Nephritis) | Overall renal response rate of 56.9% for rituximab vs. 45.8% for placebo (p=0.18); the primary endpoint was not met.[19] |
| Anti-CD19 CAR-T | Case Series (SLE) | All patients achieved complete B-cell depletion within 10 days and were able to discontinue glucocorticoids and other immunosuppressants.[6] |
| BTK Inhibitor (Evobrutinib) | Phase II (SLE) | Failed to demonstrate a treatment effect versus placebo at any dose.[20][21] |
| BTK Inhibitor (Orelabrutinib) | Phase IIb (SLE) | Showed a 57.1% improvement in SLE response index-4 (SRI-4) in the high-dose group compared to 34.4% in the placebo group.[22] |
Experimental Protocols and Methodologies
This compound Pivotal Clinical Trials (General Protocol)
The efficacy and safety of this compound were primarily evaluated in randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: Enrolled patients with a history of renal disease due to SLE and elevated levels of anti-dsDNA antibodies as measured by the Farr assay.[1]
-
Intervention: Weekly intravenous administration of this compound (typically 100 mg) or placebo, in addition to standard of care.[3][4]
-
Primary Endpoint: Time to the first renal flare, defined by a significant increase in proteinuria, serum creatinine, and/or the need for rescue medication.
-
Key Biomarker Assessment: Serum anti-dsDNA antibody levels were measured at baseline and at regular intervals throughout the studies.
Workflow for Assessing B-cell Specificity
The validation of this compound's B-cell specificity involves a multi-step process from preclinical characterization to clinical trial data analysis.
Caption: Experimental workflow for validating this compound's B-cell specificity.
Comparative Analysis of B-cell Targeting Strategies
The various therapeutic strategies intervene at different points in the B-cell lifecycle and with differing levels of specificity.
Caption: Points of intervention for different B-cell therapies.
Conclusion
This compound stands out for its highly specific mechanism, designed to induce tolerance only in the B-cell populations that are directly implicated in the pathology of lupus by producing anti-dsDNA antibodies. This targeted approach is a significant departure from the broad B-cell depletion caused by therapies like Rituximab and anti-CD19 CAR-T, or the functional inhibition by BTK inhibitors. While the clinical development of this compound did not lead to market approval, the consistent and potent reduction of anti-dsDNA antibodies in clinical trials serves as strong validation of its B-cell-specific biological activity. The lessons from the this compound program, particularly the potential efficacy in a high-affinity patient subgroup, underscore the importance of patient stratification in the development of targeted immunotherapies. As the field moves forward with newer modalities like CAR-T and advanced small molecules, the principle of targeting pathogenic cell populations with high precision, as pioneered by agents like this compound, remains a critical goal in the treatment of autoimmune diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound sodium: a new therapy for delaying the time to, and reducing the incidence of, renal flare and/or major systemic lupus erythematosus flares in patients with systemic lupus erythematosus who have a history of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ovid.com [ovid.com]
- 5. This compound sodium: a medication for the prevention of lupus nephritis flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rituximab in B-Cell Hematologic Malignancies: A Review of 20 Years of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PV | RITUXAN® (rituximab) Proposed Mechanism of Action (MoA) [rituxan-hcp.com]
- 11. Advances and prospects of CAR-T cell therapy in autoimmune disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. CD19-targeted chimeric antigen receptor T-cell therapy for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What's the latest update on the ongoing clinical trials related to BTK? [synapse.patsnap.com]
- 15. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of rituximab in patients with active proliferative lupus nephritis: the Lupus Nephritis Assessment with Rituximab study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Evobrutinib in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scholars@Duke publication: Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Evobrutinib in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double-Blind, Placebo-Controlled Dose-Ranging Trial. [scholars.duke.edu]
- 22. InnoCare’s BTK inhibitor advances to Phase III in SLE - Clinical Trials Arena [clinicaltrialsarena.com]
AbetiMus Experimental Results: A Reproducibility and Comparative Analysis for Lupus Nephritis
This guide provides a comprehensive comparison of the experimental results of AbetiMus with other therapeutic alternatives for lupus nephritis. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the available treatments.
Executive Summary
This compound (also known as LJP 394 or Riquent) is an immunomodulating agent designed to induce tolerance in B cells that produce anti-double-stranded DNA (anti-dsDNA) antibodies, which are central to the pathogenesis of lupus nephritis.[1][2][3][4] Clinical trials have demonstrated its ability to reduce circulating anti-dsDNA antibodies.[5][6][7] However, its clinical efficacy in preventing renal flares, a key endpoint in lupus nephritis trials, has yielded inconsistent results across pivotal studies, raising questions about the reproducibility of its therapeutic effects.[8] This guide presents the available data from the key this compound trials and contrasts it with the established and more recently approved treatments for lupus nephritis, including cyclophosphamide, mycophenolate mofetil, belimumab, and voclosporin.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative outcomes from pivotal clinical trials of this compound and its alternatives. It is important to note that these trials were not head-to-head, and comparisons should be interpreted with caution due to potential differences in study design, patient populations, and background therapies.
Table 1: Comparison of Primary Efficacy Endpoints in Lupus Nephritis Clinical Trials
| Drug (Trial) | Primary Endpoint | This compound/Active Group | Placebo/Control Group | p-value |
| This compound (LJP-394-90-05) | Median time to renal flare | 158 months | 51 months | Statistically Significant |
| This compound (PEARL/LJP-394-90-09) | Time to renal flare | Not significantly prolonged | Not significantly prolonged | Not Significant |
| Cyclophosphamide (Euro-Lupus) | Renal remission | 71% (low-dose) | 54% (high-dose) | Not Significant |
| Mycophenolate Mofetil (ALMS) | Response rate | 56.2% | 53.0% (IV Cyclophosphamide) | Not Significantly Different |
| Belimumab (BLISS-LN) | Primary efficacy renal response at week 104 | 43% | 32% | 0.03 |
| Voclosporin (AURORA 1) | Complete renal response at week 52 | 41% | 23% | <0.0001 |
Table 2: Key Secondary Endpoints and Biomarker Changes
| Drug (Trial) | Key Secondary Endpoint/Biomarker | Result in this compound/Active Group | Result in Placebo/Control Group | p-value |
| This compound (PEARL/LJP-394-90-09) | Reduction in anti-dsDNA antibodies | Significant decrease | - | <0.0001 |
| This compound (PEARL/LJP-394-90-09) | ≥50% reduction in proteinuria at 1 year | Higher proportion of patients | Lower proportion of patients | 0.047 |
| Belimumab (BLISS-LN) | Complete renal response at week 104 | 30% | 20% | 0.02 |
| Voclosporin (AURORA 1) | Time to ≥50% reduction in UPCR | Significantly shorter | Longer | <0.001 |
Experimental Protocols of Key this compound Trials
The reproducibility of the this compound clinical trial results has been a subject of discussion. Below are the methodologies of the two pivotal Phase III trials.
LJP-394-90-05 Trial
-
Objective : To evaluate the efficacy and safety of this compound in delaying time to renal flare in patients with a history of lupus nephritis.
-
Design : A multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population : 230 patients with a history of lupus nephritis and elevated anti-dsDNA antibodies.[8]
-
Treatment Regimen : An induction phase with 100 mg/week of this compound or placebo for 4 months, followed by a maintenance phase of three cycles, each consisting of 2 months off the drug and 3 months on 50 mg/week or placebo.[8]
-
Primary Endpoint : Time to renal flare.
PEARL Trial (LJP-394-90-09)
-
Objective : To determine if this compound could significantly delay renal flares and the need for high-dose corticosteroids and/or cyclophosphamide in patients with high-affinity IgG antibodies to the double-stranded oligonucleotide epitope in this compound.[1][2][9][10]
-
Design : A randomized, double-blind, placebo-controlled, multicenter safety and efficacy trial.[9][10]
-
Patient Population : 317 patients with a history of lupus nephritis and anti-dsDNA levels >15 IU/ml were randomized. The intent-to-treat population consisted of 298 patients (145 this compound, 153 placebo) who had high-affinity antibodies to the this compound epitope at baseline.[5][11]
-
Treatment Regimen : 100 mg of this compound or placebo administered weekly for up to 22 months.[5][9]
-
Primary Endpoint : Time to renal flare.[1]
The differing outcomes of these two trials, with the first showing a significant delay in renal flares and the second failing to meet its primary endpoint, may be attributable to variations in trial design and patient selection criteria.[8]
Mechanism of Action and Associated Signaling Pathway
This compound is a synthetic molecule composed of four double-stranded oligodeoxyribonucleotides linked to a non-immunogenic polyethylene glycol platform.[1][2] Its proposed mechanism of action is to induce tolerance in B cells that are specific for dsDNA. It achieves this by cross-linking the B cell receptors (surface antibodies) on these specific B cells, which leads to their inactivation or elimination, thereby reducing the production of pathogenic anti-dsDNA antibodies.[1][2]
References
- 1. Immunosuppressive therapy in lupus nephritis: the Euro-Lupus Nephritis Trial, a randomized trial of low-dose versus high-dose intravenous cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: this compound sodium, LJP 394 [pubmed.ncbi.nlm.nih.gov]
- 3. LJP-394 (this compound sodium) in the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LJP 394 (this compound sodium, Riquent) in the management of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voclosporin for Lupus Nephritis — NephJC [nephjc.com]
- 7. Voclosporin for Lupus Nephritis: Efficacy & Safety Insights from AURORA 1 & 2 Trials | RHAPP [contentrheum.com]
- 8. Two-Year, Randomized, Controlled Trial of Belimumab in Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase 3 Clinical Trial of Belimumab for Lupus Nephritis Reports Positive Results | Technology Networks [technologynetworks.com]
Benchmarking AbetiMus Against Novel Lupus Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals in the field of autoimmune disease, this guide provides an objective comparison of AbetiMus (this compound sodium) against newer and emerging therapies for systemic lupus erythematosus (SLE) and lupus nephritis. This document synthesizes key performance data from clinical trials, details experimental methodologies, and visualizes complex biological pathways and study designs to support informed research and development decisions.
Executive Summary
This compound, a B-cell tolerogen, represented a targeted approach to treating lupus by specifically aiming to neutralize anti-double-stranded DNA (anti-dsDNA) antibodies. While clinical trials demonstrated a favorable safety profile and a consistent reduction in anti-dsDNA antibody levels, this compound ultimately failed to meet its primary endpoint of significantly delaying renal flares in the broader lupus nephritis population. In contrast, a new wave of approved and late-stage lupus therapies, including the B-lymphocyte stimulator (BLyS) inhibitor belimumab, the type I interferon receptor antagonist anifrolumab, the calcineurin inhibitor voclosporin, and the anti-CD20 monoclonal antibody obinutuzumab, have shown significant efficacy in reducing overall disease activity and renal flares. This guide provides a direct comparison of the available data to contextualize the therapeutic landscape and inform future research directions.
Comparative Efficacy and Safety of Lupus Therapies
The following tables summarize the key efficacy and safety data from pivotal clinical trials of this compound and newer lupus therapies.
Table 1: Efficacy of this compound in Lupus Nephritis
| Trial Name | Primary Endpoint | This compound Result | Placebo Result | p-value | Key Secondary Endpoint Results |
| PEARL (LJP 394-90-09) | Time to renal flare | Did not significantly prolong time to renal flare | - | Not significant | - Significantly decreased anti-dsDNA antibody levels (p < 0.0001) - 25% fewer renal flares in the this compound group (12% vs. 16%) - Greater proportion of patients with ≥50% reduction in proteinuria at 1 year (nominal p = 0.047)[1] |
Table 2: Efficacy of Newer Therapies in Lupus and Lupus Nephritis
| Drug Name | Trial Name | Primary Endpoint | Drug Result | Placebo Result | p-value |
| Anifrolumab | TULIP-2 | BICLA response at week 52 | 47.8% | 31.5% | < 0.05[2] |
| Voclosporin | AURORA 1 | Complete renal response at week 52 | 41% | 23% | < 0.0001[3] |
| Belimumab | BLISS-LN | Primary efficacy renal response at week 104 | 43% | 32% | 0.03[4] |
| Obinutuzumab | NOBILITY | Complete renal response at week 52 | 35% | 23% | 0.115[5] |
| Obinutuzumab | NOBILITY (Week 104) | Complete renal response at week 104 | 41% | 23% | 0.026[5] |
Table 3: Safety Profile of this compound and Newer Lupus Therapies
| Drug Name | Key Adverse Events |
| This compound | Well-tolerated with a safety profile comparable to placebo.[1] |
| Anifrolumab | Increased incidence of herpes zoster.[2] |
| Voclosporin | Decreased glomerular filtration rate, hypertension, diarrhea, and headache.[6] |
| Belimumab | Infections, infusion reactions, headache, nausea, and diarrhea.[7] |
| Obinutuzumab | Infusion-related reactions, serious infections.[5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for this compound and the newer lupus therapies.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Belimumab.
Caption: Mechanism of action of Anifrolumab.
Caption: Mechanism of action of Voclosporin.
Caption: Mechanism of action of Obinutuzumab.
Experimental Protocols of Key Clinical Trials
This section details the methodologies of the pivotal clinical trials for this compound and the newer lupus therapies.
This compound: PEARL (Program Enabling Antibody Reduction in Lupus) Trial
-
Objective: To determine if this compound could significantly delay renal flares and the need for high-dose corticosteroids and/or cyclophosphamide in patients with a history of lupus nephritis and high-affinity IgG antibodies to the double-stranded oligonucleotide epitope in this compound.[8]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]
-
Patient Population: 317 patients with a history of lupus nephritis.[8]
-
Intervention: Weekly intravenous infusion of 100mg this compound or placebo.[8]
-
Primary Endpoint: Time to renal flare.[8]
-
Secondary Endpoints: Included changes in anti-dsDNA antibody levels and the need for corticosteroid or cyclophosphamide treatment.[1]
Anifrolumab: TULIP (Treatment of Uncontrolled Lupus via the Interferon Pathway) Program
-
Objective: To evaluate the efficacy and safety of anifrolumab in patients with moderate to severe SLE.
-
Study Design: Two Phase III, randomized, double-blind, placebo-controlled trials (TULIP-1 and TULIP-2).[2]
-
Patient Population: Patients with active, autoantibody-positive SLE despite standard therapy.
-
Intervention: Intravenous anifrolumab (300 mg) or placebo every 4 weeks.[9]
-
Primary Endpoint:
-
TULIP-1: SLE Responder Index 4 (SRI-4) at week 52.
-
TULIP-2: British Isles Lupus Assessment Group (BILAG)-based Composite Lupus Assessment (BICLA) response at week 52.[2]
-
-
Secondary Endpoints: Included reduction in oral corticosteroid dose, improvement in skin disease activity, and annualized flare rate.[10]
Voclosporin: AURORA 1 Trial
-
Objective: To evaluate the efficacy and safety of voclosporin in combination with standard-of-care in patients with active lupus nephritis.[11]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[11]
-
Patient Population: Patients with biopsy-proven active lupus nephritis (Class III, IV, or V).[11]
-
Intervention: Oral voclosporin (23.7 mg twice daily) or placebo, in combination with mycophenolate mofetil (MMF) and low-dose oral steroids.[11]
-
Primary Endpoint: Complete renal response at 52 weeks, defined as a urine protein/creatinine ratio (UPCR) of ≤0.5 mg/mg, stable estimated glomerular filtration rate (eGFR), and no rescue medication.[3]
-
Secondary Endpoints: Included time to 50% reduction in UPCR and time to UPCR <0.5 mg/mg.[12]
Belimumab: BLISS-LN (Belimumab International Study in Lupus Nephritis) Trial
-
Objective: To evaluate the efficacy and safety of intravenous belimumab in adult patients with active lupus nephritis.[4]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, 104-week study.[13]
-
Patient Population: Adult patients with active, biopsy-proven lupus nephritis.
-
Intervention: Intravenous belimumab (10 mg/kg) or placebo on days 0, 14, 28, and then every 28 days, in addition to standard therapy (corticosteroids with either cyclophosphamide for induction followed by azathioprine for maintenance, or MMF for both induction and maintenance).[4][14]
-
Primary Endpoint: Primary Efficacy Renal Response (PERR) at week 104, defined as a UPCR ≤0.7, an eGFR not more than 20% below the pre-flare value or ≥60 ml/min/1.73m2, and no use of rescue therapy for renal disease.[4]
-
Secondary Endpoints: Included Complete Renal Response (CRR), time to a renal-related event or death.[4]
Obinutuzumab: NOBILITY Trial
-
Objective: To evaluate the efficacy and safety of obinutuzumab in patients with proliferative lupus nephritis.[5]
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population: Patients with Class III or IV proliferative lupus nephritis.
-
Intervention: Intravenous obinutuzumab (1000 mg) or placebo on day 1 and weeks 2, 24, and 26, in addition to standard of care with MMF and corticosteroids.[5]
-
Primary Endpoint: Complete Renal Response (CRR) at week 52, defined as UPCR <0.5 g/g, stable serum creatinine, and corticosteroid dose ≤10 mg/day.[5]
-
Secondary Endpoints: Included overall renal response and changes in serologic markers.[5]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow of the clinical trials discussed.
Caption: Generalized clinical trial workflow.
Caption: Logical flow of endpoint analysis.
Conclusion
While this compound was a pioneering effort in targeted lupus therapy, its clinical development was halted due to a lack of overwhelming efficacy in preventing renal flares. The subsequent success of newer agents such as anifrolumab, voclosporin, belimumab, and the promising results for obinutuzumab, highlight a shift in therapeutic strategies. These newer therapies, targeting different aspects of the immune dysregulation in lupus, have demonstrated statistically significant and clinically meaningful benefits. For researchers and drug developers, the story of this compound underscores the importance of selecting robust clinical endpoints and potentially stratifying patient populations to demonstrate efficacy. The advancements in lupus treatment provide a broader arsenal for clinicians and a clearer path forward for the development of next-generation therapies for this complex autoimmune disease.
References
- 1. This compound sodium for renal flare in systemic lupus erythematosus: results of a randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anifrolumab demonstrated superiority across multiple efficacy endpoints in patients with systemic lupus erythematosus in Phase III TULIP 2 trial [astrazeneca.com]
- 3. njms.rutgers.edu [njms.rutgers.edu]
- 4. BLISS LN: Belimumab in Lupus Nephritis — NephJC [nephjc.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table 2, Summary of Key Results From the BLISS-LN Trial - Belimumab (Benlysta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: this compound sodium, LJP 394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Trial of Anifrolumab in Active Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of voclosporin versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lupusil.org [lupusil.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Crucial Safety Notice Regarding "AbetiMus"
Extensive searches for "AbetiMus" have not yielded a definitive match for a standard chemical or biological agent, nor a corresponding Safety Data Sheet (SDS). The name may be a trade name, an internal laboratory identifier, or a misspelling. Without accurate identification and the associated SDS, it is impossible to provide specific and safe disposal procedures.
Under no circumstances should you proceed with the disposal of an unidentified substance. The following guide provides essential steps to correctly identify the material and general procedures for laboratory waste disposal.
The Critical Role of the Safety Data Sheet (SDS)
The Safety Data Sheet is the primary source of information for the safe handling, storage, and disposal of any chemical. It is imperative to obtain the SDS for the substance you are working with before taking any action. The SDS will provide specific instructions in sections such as:
-
Section 7: Handling and Storage
-
Section 8: Exposure Controls/Personal Protection
-
Section 13: Disposal Considerations
-
Section 14: Transport Information
Step-by-Step Guide to Identify the Substance and Locate the SDS
-
Examine the Container Label:
-
Look for a CAS (Chemical Abstracts Service) number, a unique identifier for chemical substances.
-
Note the manufacturer's name and any product or catalog numbers.
-
Check for any hazard pictograms or signal words (e.g., "Danger," "Warning").
-
-
Contact the Manufacturer or Supplier:
-
If you have the manufacturer's information, contact their technical support or safety department to request the SDS. Provide them with the product number and any other identifiers from the label.
-
-
Search Online Databases:
-
Use a CAS number or the full product name and manufacturer to search for the SDS online. Reputable sources include:
-
The manufacturer's official website.
-
Governmental and academic databases such as PubChem and the European Chemicals Agency (ECHA).[1]
-
-
-
Consult Your Institution's Environmental Health and Safety (EHS) Office:
-
Your EHS office is a crucial resource for waste disposal. They can provide guidance on identifying unknown chemicals and have established procedures for the disposal of hazardous waste.
-
General Laboratory Chemical Waste Disposal Protocol
Once the substance has been identified and the SDS has been reviewed, follow these general procedures for chemical waste disposal. This protocol is a general guideline; always defer to the specific instructions in the SDS and your institution's EHS policies.
1. Waste Segregation:
-
Never mix different types of chemical waste unless explicitly instructed to do so by a standard protocol or your EHS office.[2]
-
Segregate waste based on hazard class (e.g., flammable, corrosive, reactive, toxic).[3][4]
-
Keep aqueous waste separate from organic solvent waste.
-
Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste.
2. Container Management:
-
Use only approved, compatible, and properly labeled waste containers.[3][5] The container material must not react with the waste.[3]
-
Ensure waste containers are in good condition with secure, leak-proof lids.[4]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[3]
-
Keep waste containers closed except when adding waste.[3][5]
3. Labeling:
-
Label all waste containers clearly with the words "Hazardous Waste."[3][6]
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations or volumes.[3][6][7]
-
Indicate the specific hazards (e.g., flammable, corrosive, toxic).[3]
4. Storage:
-
Store hazardous waste in a designated, well-ventilated, and secure area, often referred to as a Satellite Accumulation Area (SAA).[3]
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.[5]
-
Segregate incompatible waste types within the storage area to prevent accidental mixing.[3]
5. Disposal Request:
-
Follow your institution's specific procedures for requesting a waste pickup from the EHS office or their designated contractor.
Data Presentation
Since no specific data for "this compound" could be found, the following table is a template. Once you have identified the substance and obtained its SDS, populate this table with the relevant information to ensure safe handling and disposal.
| Parameter | Value / Information | Source (SDS Section) |
| Chemical Identity | Section 1 & 3 | |
| CAS Number | Section 3 | |
| Physical State | Section 9 | |
| pH | Section 9 | |
| Flash Point | Section 9 | |
| Hazard Classification | Section 2 | |
| Corrosive | Section 2 & 11 | |
| Flammable | Section 2 & 9 | |
| Toxic | Section 2 & 11 | |
| Reactive | Section 2 & 10 | |
| Personal Protective Equipment (PPE) | Section 8 | |
| Gloves | Section 8 | |
| Eye Protection | Section 8 | |
| Respiratory Protection | Section 8 | |
| Disposal Considerations | Section 13 | |
| Recommended Disposal Method | Section 13 | |
| Special Precautions | Section 13 |
Experimental Protocols
A specific experimental protocol for the disposal of "this compound" cannot be provided. However, a general methodology for preparing an identified chemical waste for disposal is as follows:
Methodology for Preparing Chemical Waste for Disposal
-
Assessment: Review the SDS (Sections 2, 9, 10, 13) to confirm the chemical's hazards, reactivity, and required disposal method.
-
PPE Adherence: Don the appropriate Personal Protective Equipment (PPE) as specified in Section 8 of the SDS.
-
Container Selection: Obtain a designated hazardous waste container that is chemically compatible with the waste substance.
-
Waste Transfer:
-
For liquid waste, carefully pour the chemical from the experimental vessel into the waste container using a funnel to prevent spills.
-
For solid waste, use a scoop or spatula to transfer the material into the appropriate solid waste container.
-
Rinse emptied containers that held acutely hazardous waste three times with a suitable solvent. The rinsate must also be collected as hazardous waste.[5]
-
-
Container Sealing and Labeling: Securely cap the waste container. Complete a hazardous waste label with all required information (contents, hazards, date).
-
Storage: Place the labeled container in the designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.
-
Documentation and Pickup: Log the waste container in the laboratory's waste inventory and schedule a pickup with your institution's EHS department.
Mandatory Visualization
The following diagram illustrates the workflow for identifying and ensuring the proper disposal of a laboratory chemical.
Caption: Workflow for the safe identification and disposal of a laboratory chemical.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. esd.uga.edu [esd.uga.edu]
- 7. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
